molecular formula C6H6BrIN2 B1292641 5-Bromo-3-iodo-6-methylpyridin-2-amine CAS No. 958357-86-3

5-Bromo-3-iodo-6-methylpyridin-2-amine

Cat. No.: B1292641
CAS No.: 958357-86-3
M. Wt: 312.93 g/mol
InChI Key: PEDOOHCESFJXBX-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-6-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H6BrIN2 and its molecular weight is 312.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-iodo-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDOOHCESFJXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646852
Record name 5-Bromo-3-iodo-6-methylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958357-86-3
Record name 5-Bromo-3-iodo-6-methylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-iodo-6-methylpyridin-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-iodo-6-methylpyridin-2-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its polysubstituted aromatic core serves as a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway based on analogous compounds, and an analysis of its potential reactivity. Due to the limited availability of experimental data for this specific molecule, this guide combines confirmed information with predicted properties and established principles of halopyridine chemistry to serve as a valuable resource for researchers.

Chemical Properties

Structural and General Information
PropertyValueSource
Molecular Formula C₆H₆BrIN₂PubChemLite[1]
Molecular Weight 312.93 g/mol N/A
IUPAC Name This compoundPubChemLite[1]
CAS Number 958357-86-3N/A
Canonical SMILES CC1=NC(=C(C=C1Br)I)NPubChemLite[1]
InChI Key PEDOOHCESFJXBX-UHFFFAOYSA-NPubChemLite[1]
Predicted Physicochemical Properties

The following properties have been predicted using computational models and provide valuable estimations in the absence of experimental data.

PropertyPredicted ValueSource
XlogP 2.2PubChemLite[1]
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 2N/A
Rotatable Bond Count 0N/A
Topological Polar Surface Area 38.9 ŲN/A
Monoisotopic Mass 311.87592 DaPubChemLite[1]
Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values can aid in the identification of the compound in mass spectrometry analyses.[1]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 312.88320142.2
[M+Na]⁺ 334.86514148.4
[M-H]⁻ 310.86864140.8
[M+NH₄]⁺ 329.90974158.8
[M+K]⁺ 350.83908143.0

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not currently published. However, a likely synthetic route can be inferred from the established synthesis of the closely related compound, 2-Amino-5-bromo-3-iodopyridine.[2][3][4] This section outlines a proposed synthetic workflow based on this analogy.

Proposed Synthetic Pathway

The synthesis is proposed to be a two-step process starting from 2-amino-6-methylpyridine: an initial bromination followed by an iodination step.

Synthetic Pathway 2-amino-6-methylpyridine 2-amino-6-methylpyridine Bromination Bromination 2-amino-6-methylpyridine->Bromination 5-bromo-6-methylpyridin-2-amine 5-bromo-6-methylpyridin-2-amine Bromination->5-bromo-6-methylpyridin-2-amine Iodination Iodination 5-bromo-6-methylpyridin-2-amine->Iodination This compound This compound Iodination->this compound

Caption: Proposed two-step synthesis of this compound.

Analogous Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine

This protocol for a similar compound is provided for guidance and would require optimization for the synthesis of the title compound.

Step 1: Bromination of 2-Aminopyridine [2]

  • Dissolution: Dissolve 2-aminopyridine in acetone.

  • Cooling: Cool the solution to approximately 10°C.

  • Addition of NBS: Slowly add a solution of N-Bromosuccinimide (NBS) in acetone dropwise to the cooled solution over a period of 30 minutes.

  • Reaction: Stir the mixture for an additional 30 minutes.

  • Solvent Removal: Remove the acetone by evaporation under reduced pressure.

  • Recrystallization: Recrystallize the resulting residue from 90% ethanol to yield 2-amino-5-bromopyridine.

Step 2: Iodination of 2-Amino-5-bromopyridine [4]

  • Dissolution: Add 2-amino-5-bromopyridine to a 2M sulfuric acid solution.

  • Addition of KIO₃: Slowly add potassium iodate (KIO₃) to the stirred mixture.

  • Heating: Heat the reaction mixture to 90-100°C.

  • Addition of KI: Add a solution of potassium iodide (KI) dropwise over 1-2 hours.

  • Reaction: Maintain the temperature and continue stirring for 2-3 hours.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and adjust the pH to 8.5-9.5 with a 20-30% sodium hydroxide solution to precipitate the product.

  • Isolation and Purification: Cool the mixture to 10°C, filter the solid, wash with water, and recrystallize to obtain 2-amino-5-bromo-3-iodopyridine.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of its substituents. The presence of two different halogen atoms at positions 3 and 5, an amino group at position 2, and a methyl group at position 6 offers multiple sites for further chemical transformations.

General Reactivity of Halopyridines

Halopyridines are crucial building blocks in organic synthesis, primarily due to their ability to participate in cross-coupling reactions.[5] The carbon-halogen bond can be activated by a metal catalyst (typically palladium) to form new carbon-carbon or carbon-heteroatom bonds. The pyridine ring is electron-deficient, which can influence the reactivity of the halogen substituents.[6]

Predicted Reactivity of this compound
  • Cross-Coupling Reactions: The iodine and bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for selective functionalization at the 3-position.

  • Nucleophilic Aromatic Substitution (SNA_r): While less common for electron-rich amino-pyridines, under certain conditions, nucleophilic attack on the pyridine ring could be possible.

  • Modification of the Amino Group: The amino group can undergo various reactions, such as acylation, alkylation, and diazotization, providing further avenues for derivatization.

Reactivity Start This compound Pd_Coupling_I Pd-catalyzed Cross-Coupling (at I) Start->Pd_Coupling_I Selective Pd_Coupling_Br Pd-catalyzed Cross-Coupling (at Br) Start->Pd_Coupling_Br NH2_Modification Amino Group Modification Start->NH2_Modification SNAr Nucleophilic Aromatic Substitution Start->SNAr Less Favorable Product_I Functionalization at C3 Pd_Coupling_I->Product_I Product_Br Functionalization at C5 Pd_Coupling_Br->Product_Br Product_NH2 N-derivatized Product NH2_Modification->Product_NH2 Product_SNAr Ring-substituted Product SNAr->Product_SNAr

Caption: Potential reaction pathways for this compound.

Potential Applications in Drug Development

The strategic placement of the functional groups on the pyridine ring makes this compound a valuable intermediate for the synthesis of biologically active molecules.[7] Pyridine derivatives are found in a wide range of pharmaceuticals, and the ability to selectively functionalize this scaffold at multiple positions is highly advantageous for creating libraries of compounds for screening and lead optimization. The analogous compound, 2-amino-5-bromo-3-iodopyridine, is an important intermediate in the synthesis of tyrosine kinase inhibitors for cancer therapy.[2][4]

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally similar compounds such as 5-bromo-2-methylpyridin-3-amine, the following precautions should be taken:

  • Hazard Classification: Likely to be an irritant to the skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Handle in a well-ventilated area. Avoid generating dust.

  • Storage: Store in a cool, dry, and dark place.

Disclaimer: This document is intended for informational purposes only and is based on the best available data at the time of writing. The absence of comprehensive experimental data necessitates that all predicted values and proposed protocols be treated as preliminary. Researchers should conduct their own risk assessments and experimental validation before using this information.

References

5-Bromo-3-iodo-6-methylpyridin-2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 958357-86-3

This technical guide provides an in-depth overview of 5-Bromo-3-iodo-6-methylpyridin-2-amine, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides a detailed, plausible experimental protocol for its synthesis, and explores its primary application as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Data

This compound is a halogenated pyridine derivative with a molecular formula of C₆H₆BrIN₂. Its structure, featuring amino, bromo, iodo, and methyl substituents on a pyridine core, makes it a valuable scaffold for the synthesis of complex biologically active molecules.

PropertyValueSource
CAS Number 958357-86-3N/A
Molecular Formula C₆H₆BrIN₂[1]
Molecular Weight 312.93 g/mol [1]
Appearance White/off-white or light yellow solidN/A
Melting Point 135-140 °CN/A
SMILES Cc1nc(N)c(I)cc1Br[1]
InChI 1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)[1]
Purity Typically ≥95%[1]

Synthesis and Experimental Protocols

Step 1: Bromination of 2-Amino-6-methylpyridine

This step involves the selective bromination of the pyridine ring at the 5-position using N-Bromosuccinimide (NBS).

Experimental Protocol:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 - 1.1 eq) in DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-6-methylpyridine over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the product. Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-Amino-5-bromo-6-methylpyridine.

Step 2: Iodination of 2-Amino-5-bromo-6-methylpyridine

The second step introduces an iodine atom at the 3-position of the pyridine ring.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-Amino-5-bromo-6-methylpyridine (1.0 eq) in a suitable solvent like sulfuric acid (2 M), add potassium iodate (KIO₃) (0.5 - 0.6 eq) portionwise with stirring. Heat the mixture to approximately 100 °C.

  • Addition of Iodinating Agent: Prepare a solution of potassium iodide (KI) (0.6 - 0.7 eq) in water. Add the KI solution dropwise to the heated reaction mixture over 30 minutes.

  • Reaction and Monitoring: Allow the reaction to stir at 100 °C for 1.5-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature and adjust the pH to 8-9 with a base (e.g., ammonia or sodium hydroxide solution) to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

G Synthesis of this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine NBS, DMF, 0-10 C NBS, DMF, 0-10 C 2-Amino-6-methylpyridine->NBS, DMF, 0-10 C 2-Amino-5-bromo-6-methylpyridine 2-Amino-5-bromo-6-methylpyridine NBS, DMF, 0-10 C->2-Amino-5-bromo-6-methylpyridine 2-Amino-5-bromo-6-methylpyridine_2 2-Amino-5-bromo-6-methylpyridine KIO3, KI, H2SO4, 100 C KIO3, KI, H2SO4, 100 C 2-Amino-5-bromo-6-methylpyridine_2->KIO3, KI, H2SO4, 100 C This compound This compound KIO3, KI, H2SO4, 100 C->this compound

Caption: Proposed two-step synthesis of this compound.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

Halogenated aminopyridines are established as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[3] The strategic placement of bromo and iodo groups on the this compound ring provides two distinct reactive sites for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This allows for the systematic introduction of various aryl and heteroaryl moieties to explore structure-activity relationships (SAR) and optimize binding to the target kinase.

While direct evidence for the use of this specific compound is limited in publicly available literature, its structural similarity to intermediates used in the synthesis of inhibitors for targets like Polo-like kinase 4 (PLK4) and adenosine kinase suggests its potential in targeting similar signaling pathways.[3][4]

General Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates the general application of this compound as a building block in the synthesis of kinase inhibitors via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor.

G Application in Kinase Inhibitor Synthesis Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Reaction Product Kinase Inhibitor Candidate Reaction->Product Screening Biological Screening (e.g., Kinase Assay) Product->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization

Caption: General workflow for the utilization of this compound.

Potential Signaling Pathway Involvement

Given the frequent use of similar aminopyridine scaffolds in the development of kinase inhibitors, it is highly probable that derivatives of this compound could target key signaling pathways implicated in diseases such as cancer and inflammation. One such pathway is the Polo-like kinase 4 (PLK4) signaling cascade, which is a master regulator of centriole duplication and is often overexpressed in various cancers.[3]

Inhibitors derived from this scaffold would likely act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby blocking its catalytic activity. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.

G Potential PLK4 Signaling Pathway Inhibition Inhibitor Derivative of This compound PLK4 PLK4 Kinase Inhibitor->PLK4 Binds to ATP pocket Phosphorylation Phosphorylation PLK4->Phosphorylation ATP ATP ATP->PLK4 Substrate Substrate (e.g., for Centriole Duplication) Substrate->Phosphorylation Downstream Downstream Signaling (Centriole Duplication) Phosphorylation->Downstream Effect Cell Cycle Arrest, Apoptosis Downstream->Effect Inhibition of

Caption: Proposed mechanism of action for inhibitors derived from the title compound.

References

5-Bromo-3-iodo-6-methylpyridin-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Bromo-3-iodo-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of this compound, a halogenated heterocyclic compound relevant in various research and development applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Formula C6H6BrIN2[1][2][3][4]
Molecular Weight 312.93 g/mol [1][3]
Monoisotopic Mass 311.87592 Da[2]
CAS Number 958357-86-3[1][3][4]
Melting Point 140-142°C[3][4]
Physical Form Solid[3]

Structural Information

The structural representation of this compound is essential for understanding its chemical reactivity and interactions.

Caption: 2D representation of this compound.

Experimental Protocols and Further Data

Nomenclature and Identifiers

For cross-referencing and database searches, a comprehensive list of synonyms and identifiers is provided.

Identifier TypeIdentifier
IUPAC Name This compound
Synonyms 2-Amino-5-bromo-3-iodo-6-methylpyridine, 6-Amino-3-bromo-5-iodo-2-methylpyridine, 5-Bromo-3-iodo-6-methyl-2-pyridinamine
InChI Key PEDOOHCESFJXBX-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1Br)I)N

References

Synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a feasible synthetic pathway for 5-Bromo-3-iodo-6-methylpyridin-2-amine, a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the commercially available starting material, 2-amino-6-methylpyridine. The pathway involves an initial bromination followed by a subsequent iodination. This guide provides detailed experimental protocols and summarizes key quantitative data for each step.

Synthesis Pathway Overview

The proposed synthesis of this compound is achieved through a sequential halogenation strategy. The electron-donating amino group of the starting material, 2-amino-6-methylpyridine, activates the pyridine ring, facilitating electrophilic substitution. The first step involves the regioselective bromination at the 5-position. The resulting intermediate, 2-amino-5-bromo-6-methylpyridine, is then subjected to iodination to introduce an iodine atom at the 3-position, yielding the final product.

Synthesis_Pathway A 2-Amino-6-methylpyridine B 2-Amino-5-bromo-6-methylpyridine A->B Bromination (NBS or Br2/AcOH) C This compound B->C Iodination (e.g., NIS)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

The initial bromination of 2-amino-6-methylpyridine can be accomplished through several reported methods. Two effective protocols are presented below.

Experimental Protocols

Method A: Using N-Bromosuccinimide (NBS)

To a solution of 2-amino-6-methylpyridine (2.77 mmol) in methanol (8.5 mL), solid N-bromosuccinimide (NBS) (2.83 mmol) is slowly added. The resulting mixture is stirred at room temperature for 30 minutes. Following the reaction, the solvent is removed under reduced pressure. The reaction mixture is then quenched with water, diluted with ethyl acetate, and washed with aqueous sodium bicarbonate (NaHCO3) and brine. The organic layer is dried over sodium sulfate (Na2SO4), and the solvent is concentrated to yield 2-amino-5-bromo-6-methylpyridine.[1]

Method B: Using Bromine in Acetic Acid

2-amino-6-methylpyridine (16.1 g) and anhydrous sodium acetate (12.3 g) are dissolved in 126 ml of glacial acetic acid with stirring at 20-22°C. The mixture is cooled to 10-15°C, and a solution of bromine (7.7 ml) in 21 ml of glacial acetic acid is added dropwise at this temperature. After the addition is complete, the mixture is stirred at 15°C for 1 hour. The solvent is then distilled until almost dry (approximately 150 ml). The residue is filtered, washed with 10 ml of glacial acetic acid, and then mixed with 100 ml of water at 20-25°C. The aqueous filtrate is basified to a pH of 8 with a 30% sodium hydroxide (NaOH) solution. The resulting colorless precipitate of the bromine derivative is filtered, washed with 5 ml of water, and recrystallized from 20% acetic acid. The product is then dried to obtain 5-bromo-6-methyl-2-aminopyridine.[1]

Quantitative Data
MethodStarting MaterialBrominating AgentSolventYield (%)Physical State
A 2-Amino-6-methylpyridineNBSMethanol82Light brown solid
B 2-Amino-6-methylpyridineBr2Glacial Acetic Acid90White solid

Step 2: Synthesis of this compound

The second step involves the iodination of the previously synthesized 2-amino-5-bromo-6-methylpyridine. While a specific protocol for this exact substrate is not extensively documented, a general procedure can be adapted from the iodination of structurally similar, electron-rich pyridine derivatives. The use of N-iodosuccinimide (NIS) is a common and effective method for such transformations.

Proposed Experimental Protocol

To a solution of 2-amino-5-bromo-6-methylpyridine in a suitable solvent such as acetonitrile or dichloromethane, N-iodosuccinimide (1.0 to 1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a period of 2 to 24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Note: The reaction conditions, including solvent, temperature, and reaction time, may require optimization for this specific substrate to achieve the best yield and purity.

Expected Outcome and Characterization

The final product, this compound, with the CAS number 958357-86-3 and molecular formula C6H6BrIN2, is expected to be a solid at room temperature.[2] Characterization can be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the positions of the substituents on the pyridine ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point Analysis: To assess the purity of the final compound.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination A Dissolve 2-amino-6-methylpyridine B Add Brominating Agent (NBS or Br2) A->B C Reaction Stirring B->C D Work-up and Purification C->D E Obtain 2-amino-5-bromo-6-methylpyridine D->E F Dissolve 2-amino-5-bromo-6-methylpyridine E->F Intermediate Product G Add Iodinating Agent (e.g., NIS) F->G H Reaction Stirring G->H I Work-up and Purification H->I J Obtain this compound I->J

Caption: General experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview of a viable synthetic route to this compound. The provided protocols and data are based on established chemical literature for similar transformations and should serve as a strong foundation for researchers undertaking this synthesis. Optimization of the second step is recommended to maximize yield and purity.

References

5-Bromo-3-iodo-6-methylpyridin-2-amine spectral data (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the spectral data of 5-Bromo-3-iodo-6-methylpyridin-2-amine for researchers and drug development professionals.

Disclaimer: Publicly available experimental spectral data for the specific compound this compound is limited. This guide provides predicted mass spectrometry data based on its chemical structure and describes the expected Nuclear Magnetic Resonance (NMR) spectral features. Generic experimental protocols are also detailed to aid researchers in acquiring their own data.

Mass Spectrometry (MS) Analysis

While no experimental mass spectrum is publicly available, the predicted data is crucial for identification purposes. The compound's chemical formula is C₆H₆BrIN₂, with a monoisotopic mass of 311.87592 Da[1]. Mass spectrometry analysis would identify the molecule through various adducts, each possessing a distinct mass-to-charge ratio (m/z). The presence of bromine and iodine atoms would create a characteristic isotopic pattern that is key to confirming the compound's identity.

Table 1: Predicted Mass Spectrometry Adducts for C₆H₆BrIN₂ [1]

Adduct Ion Predicted m/z
[M+H]⁺ 312.88320
[M+Na]⁺ 334.86514
[M+K]⁺ 350.83908
[M+NH₄]⁺ 329.90974
[M-H]⁻ 310.86864
[M+HCOO]⁻ 356.87412
[M+CH₃COO]⁻ 370.88977

Note: This data is predicted and sourced from the PubChem database.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Experimental NMR spectra for this compound are not found in public repositories. However, a qualitative analysis based on its molecular structure allows for the prediction of its primary spectral features.

Expected ¹H NMR Spectral Features

The proton (¹H) NMR spectrum is anticipated to show three distinct signals:

  • Aromatic Proton: A single proton on the pyridine ring is expected to appear as a singlet in the aromatic region (typically δ 7.0-8.5 ppm).

  • Methyl Protons (-CH₃): The three equivalent protons of the methyl group will likely produce a singlet in the upfield region (δ 2.0-3.0 ppm).

  • Amine Protons (-NH₂): The two amine protons are expected to appear as a broad singlet, with a chemical shift that can vary significantly based on solvent, concentration, and temperature.

Expected ¹³C NMR Spectral Features

The carbon-13 (¹³C) NMR spectrum is expected to show six unique signals corresponding to each carbon atom:

  • Pyridine Ring Carbons: Five distinct signals are expected for the carbons within the pyridine ring. The carbons bonded to the electronegative iodine and bromine atoms will be shifted significantly downfield.

  • Methyl Carbon (-CH₃): A single signal for the methyl carbon is expected in the upfield region of the spectrum (typically δ 15-25 ppm).

Experimental Protocols

The following sections detail generalized protocols for acquiring high-quality NMR and MS data for a small organic molecule like this compound.

High-Resolution Mass Spectrometry Protocol

This protocol is designed for accurate mass determination and elemental composition analysis.

  • Sample Preparation: Create a dilute solution of the compound (1-10 µg/mL) in a high-purity solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution across the desired mass range. For the highest accuracy, use an internal calibrant or "lock mass" introduced concurrently with the analyte[2].

  • Data Acquisition (ESI-TOF/Orbitrap):

    • Introduce the sample into the electrospray ionization (ESI) source via direct infusion at a low, stable flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (capillary voltage, gas flows, temperature) to maximize the ion signal of the parent molecule.

    • Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to at least four decimal places.

    • Use the instrument's software to calculate the most probable elemental formula from the accurate mass[3].

    • Confirm the formula by matching the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and one iodine atom.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer the solution to a 5 mm NMR tube[4].

  • Instrument Setup:

    • Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or greater).

    • Lock the instrument on the deuterium signal of the solvent and perform magnetic field shimming to optimize resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • Set a relaxation delay of 1-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound from sample receipt to final structural confirmation.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of a Chemical Compound cluster_start Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Interpretation Sample Target Compound (this compound) Prep Sample Preparation (Dissolve in appropriate solvent) Sample->Prep NMR_Acq NMR Spectroscopy (Acquire ¹H and ¹³C Spectra) Prep->NMR_Acq NMR Sample MS_Acq Mass Spectrometry (Acquire High-Resolution Spectrum) Prep->MS_Acq MS Sample NMR_Proc NMR Data Processing (Calibration, Integration, Peak Picking) NMR_Acq->NMR_Proc MS_Proc MS Data Processing (Accurate Mass Determination, Isotope Pattern Analysis) MS_Acq->MS_Proc Interpretation Structural Confirmation NMR_Proc->Interpretation MS_Proc->Interpretation

Caption: A generalized workflow for spectral analysis of a chemical compound.

References

Technical Guide: Safety and Handling of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-6-methylpyridin-2-amine is a halogenated pyridine derivative. Such compounds are common intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence of bromine and iodine atoms, along with the amine group on the pyridine ring, suggests that this compound may have biological activity and requires careful handling to minimize exposure and ensure laboratory safety. This guide provides a detailed overview of the known and anticipated hazards, safe handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

Based on available data for this compound, it is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory tract irritation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Signal Word: Danger

Hazard Pictograms:

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The table below includes available data for the target compound and its close analogs for reference.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₆BrIN₂
Molecular Weight 312.93 g/mol
CAS Number 958357-86-3
Appearance Solid
Melting Point 135-140 °C
Boiling Point No data available
Solubility No data available
Storage Class Combustible Solids

Exposure Controls and Personal Protection

To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE):

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Citation
Eye/Face Protection Safety glasses with side shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary if there is a risk of splashing.To prevent eye contact, which can cause serious damage.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A fully buttoned lab coat should be worn. For larger quantities, a chemical-resistant apron or coveralls should be considered.To prevent skin irritation upon contact.[2][3]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a fume hood or if dust is generated.To prevent respiratory tract irritation.[2]

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First Aid Measures

Exposure RouteProcedureCitation
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Accidental Release and Disposal

Accidental Release:

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE as described in Section 4.

  • Avoid dust formation.

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]

  • Prevent the chemical from entering drains.[3]

Disposal:

  • Dispose of the waste material in accordance with local, state, and federal regulations.[2]

  • Contaminated packaging should be treated as the chemical itself.

Experimental Protocols

While a specific synthesis protocol for this compound is not detailed in the search results, a generalized procedure for handling similar halogenated pyridinamines in a research setting is provided below. This is a hypothetical protocol and must be adapted for specific experimental conditions.

Generalized Protocol for Handling Halogenated Pyridinamines:

  • Preparation:

    • Conduct a pre-work risk assessment.

    • Assemble all necessary glassware, reagents, and PPE in a certified chemical fume hood.

    • Ensure the fume hood is functioning correctly.

    • Have appropriate quenching and waste containers ready.

  • Weighing and Transfer:

    • Weigh the solid this compound in a tared container within the fume hood.

    • Use anti-static measures if necessary to prevent dust dispersal.

    • Carefully transfer the solid to the reaction vessel using a powder funnel.

  • Reaction:

    • Add solvents and other reagents slowly to the reaction vessel.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) if the reagents are air-sensitive.

    • Continuously monitor the reaction for any unexpected changes.

  • Work-up and Purification:

    • Quench the reaction carefully with an appropriate reagent.

    • Perform extractions and washes within the fume hood.

    • If using chromatography for purification, ensure the column is set up and run in a well-ventilated area.

  • Waste Disposal:

    • Segregate halogenated and non-halogenated waste streams.

    • Dispose of all chemical waste in properly labeled containers according to institutional guidelines.

Visualizations

The following diagrams illustrate key safety workflows.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment GatherMaterials Assemble Materials & PPE RiskAssessment->GatherMaterials VerifyControls Verify Engineering Controls (Fume Hood) GatherMaterials->VerifyControls Weighing Weighing and Transfer VerifyControls->Weighing Reaction Perform Reaction Weighing->Reaction Workup Work-up & Purification Reaction->Workup Decontamination Decontaminate Work Area Workup->Decontamination WasteDisposal Segregate & Dispose of Waste Decontamination->WasteDisposal Documentation Document Experiment WasteDisposal->Documentation

Caption: A workflow for the safe handling of hazardous chemicals.

G cluster_routes cluster_actions Exposure Chemical Exposure Occurs Inhalation Inhalation? Exposure->Inhalation SkinContact Skin Contact? Exposure->SkinContact EyeContact Eye Contact? Exposure->EyeContact Ingestion Ingestion? Exposure->Ingestion FreshAir Move to Fresh Air Provide Oxygen if Needed Inhalation->FreshAir Yes WashSkin Remove Contaminated Clothing Wash with Soap & Water SkinContact->WashSkin Yes RinseEyes Rinse with Water for 15 min Remove Contact Lenses EyeContact->RinseEyes Yes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Yes SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: A decision-making workflow for first aid response.

References

A Technical Guide to 5-Bromo-3-iodo-6-methylpyridin-2-amine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Bromo-3-iodo-6-methylpyridin-2-amine is a key heterocyclic building block with significant potential in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring strategically placed bromine and iodine atoms, offers multiple reactive sites for a variety of chemical transformations. This technical guide provides an in-depth overview of this compound, including its commercial availability, potential synthetic applications, and its relevance in the development of targeted therapies, particularly kinase inhibitors.

Commercial Availability

This compound (CAS No. 958357-86-3) is available from a range of specialized chemical suppliers. The table below summarizes key information from several commercial vendors to facilitate procurement for research and development purposes.

SupplierProduct NameCAS NumberPurityAdditional Information
Amerigo Scientific 2-Amino-5-bromo-3-iodo-6-methylpyridine958357-86-395%Alternative names: 6-Amino-3-bromo-5-iodo-2-methylpyridine; 5-Bromo-3-iodo-6-methyl-2-pyridinamine.[1]
BOC Sciences 6-Amino-3-bromo-5-iodo-2-methylpyridine958357-86-395%Appearance: white powder.[2]
Thermo Scientific 2-Amino-5-bromo-3-iodo-6-methylpyridine958357-86-395%Available in 250 mg quantities.
Oakwood Products, Inc. 2-Amino-5-bromo-3-iodo-6-methylpyridine958357-86-3-Listed in their chemical buyers guide.
Rivashaa Agrotech Biopharma Pvt Ltd This compound958357-86-3-Listed in their chemical buyers guide.
Orbit Chem Pharmaceuticals Pvt. Ltd. 2-Amino-5-bromo-3-iodo-6-methylpyridine958357-86-3-Available as "Make To Order" (MTO).
Shanghai Amole Biotechnology Co., Ltd. This compound958357-86-3-Research reagent.

Synthetic Utility and Experimental Protocols

The structural motifs present in this compound make it a versatile substrate for a range of organic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures from readily available building blocks.

Below is a representative experimental protocol for a Suzuki cross-coupling reaction using a structurally similar aminopyridine. This protocol can serve as a starting point for researchers looking to utilize this compound in their synthetic workflows.

Exemplary Protocol: Suzuki Cross-Coupling of a Halogenated Pyridinamine

This protocol is adapted from methodologies for the Suzuki-Miyaura coupling of related bromo-aminopyridine derivatives.

Objective: To synthesize a biaryl or heteroaryl substituted aminopyridine via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound (or a related halogenated aminopyridine)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Celite

Procedure:

  • To a Schlenk flask, add the halogenated aminopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Suzuki_Coupling_Workflow start Reaction Setup (Aminopyridine, Boronic Acid, Base) inert_atm Inert Atmosphere (Evacuate/Backfill Ar/N2) start->inert_atm catalyst_solvent Add Catalyst and Solvents (Pd(PPh3)4, Dioxane/Water) inert_atm->catalyst_solvent heating Heat Reaction Mixture (85-95 °C) catalyst_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Work-up (Cool, Dilute, Filter) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: Kinase Inhibitor Development

The aminopyridine scaffold is a well-established and privileged structure in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

Derivatives of brominated aminopyridines have been successfully utilized to synthesize potent inhibitors for various kinases, such as p38 MAP kinase and Polo-like kinase 4 (PLK4). The 2-amino group of the pyridine ring often forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site, a critical determinant for binding affinity. The bromine and iodine atoms on the pyridine ring of this compound serve as versatile handles for introducing various aryl and heteroaryl moieties through cross-coupling reactions. This allows for the exploration of the chemical space around the aminopyridine core to optimize interactions with the target kinase's active site, thereby improving potency and selectivity.

Illustrative Signaling Pathway: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Dysregulation of the p38 pathway is implicated in a range of inflammatory diseases. Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis can be achieved using bromopyridine derivatives as starting materials.

p38_MAP_Kinase_Pathway stress Inflammatory Stimuli / Stress upstream_kinases Upstream Kinases (MKK3/6) stress->upstream_kinases p38 p38 MAP Kinase upstream_kinases->p38 Phosphorylation downstream_targets Downstream Targets (e.g., MK2, transcription factors) p38->downstream_targets Phosphorylation cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) downstream_targets->cytokines inhibitor Pyridinylimidazole Inhibitor (Derived from Aminopyridine) inhibitor->p38 Inhibition

Inhibition of the p38 MAP kinase signaling pathway by a pyridinyl-based inhibitor.

References

Reactivity of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-6-methylpyridin-2-amine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amino group, a methyl group, and two different halogen atoms (bromine and iodine) on a pyridine core, offers multiple points for chemical modification. The presence of both a bromo and an iodo substituent makes this molecule particularly valuable for sequential and regioselective cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous biologically active compounds, including several FDA-approved kinase inhibitors. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions, offering valuable insights for researchers in drug development and organic synthesis.

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-amino-6-methylpyridine. The synthesis involves a two-step halogenation process: initial bromination followed by iodination.

Step 1: Bromination of 2-amino-6-methylpyridine

The first step is the regioselective bromination of 2-amino-6-methylpyridine at the 5-position. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent.

Step 2: Iodination of 5-bromo-6-methylpyridin-2-amine

The subsequent iodination of 5-bromo-6-methylpyridin-2-amine at the 3-position can be accomplished using an iodinating reagent. A common method for the iodination of aminopyridines involves the use of potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium.

G cluster_synthesis Synthetic Workflow start 2-amino-6-methylpyridine step1 Bromination (NBS, solvent) start->step1 intermediate 5-bromo-6-methylpyridin-2-amine step1->intermediate step2 Iodination (KI, KIO3, H2SO4) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

Step A: Synthesis of 5-bromo-6-methylpyridin-2-amine

  • To a solution of 2-amino-6-methylpyridine (1.0 eq.) in a suitable solvent such as acetonitrile or a chlorinated solvent, cool the mixture to 0-5 °C.

  • Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 5-bromo-6-methylpyridin-2-amine.

Step B: Synthesis of this compound

  • Dissolve 5-bromo-6-methylpyridin-2-amine (1.0 eq.) in sulfuric acid (e.g., 2 M) and treat with potassium iodate (KIO₃) (0.5-0.6 eq.).

  • Heat the mixture to approximately 100 °C.

  • Add a solution of potassium iodide (KI) (1.0-1.2 eq.) in water dropwise over 30 minutes.

  • Stir the reaction mixture at 100 °C for 1.5-2 hours.

  • Cool the reaction to room temperature and adjust the pH to ~8 with a base (e.g., ammonia or sodium hydroxide solution).

  • Cool the mixture to induce precipitation, filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Reactivity and Regioselectivity in Cross-Coupling Reactions

The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the oxidative addition step of the catalytic cycle is I > Br > Cl.[1][2][3] This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

This reactivity difference allows for highly regioselective functionalization at the 3-position (iodo) under milder reaction conditions, while leaving the 5-position (bromo) intact for subsequent transformations. This sequential cross-coupling capability is a powerful tool for the synthesis of complex, multi-substituted pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. For this compound, this reaction is expected to proceed selectively at the 3-position.

G cluster_suzuki Regioselective Suzuki-Miyaura Coupling reactant This compound catalyst Pd Catalyst, Base reactant->catalyst boronic_acid R-B(OH)2 boronic_acid->catalyst product 5-Bromo-3-aryl-6-methylpyridin-2-amine catalyst->product

Caption: Regioselective Suzuki-Miyaura coupling at the 3-position.

Generalized Experimental Protocol for Selective Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Related Bromopyridines [4]

Catalyst SystemLigandBaseSolventTemperature (°C)Arylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-95Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-954-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-954-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-954-Chlorophenylboronic acid78
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. High regioselectivity at the iodo-position is anticipated.[3]

G cluster_sonogashira Regioselective Sonogashira Coupling reactant This compound catalyst Pd Catalyst, Cu(I), Base reactant->catalyst alkyne R-C≡CH alkyne->catalyst product 5-Bromo-3-alkynyl-6-methylpyridin-2-amine catalyst->product

Caption: Regioselective Sonogashira coupling at the 3-position.

Generalized Experimental Protocol for Selective Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Typical Reagents for Sonogashira Coupling [3]

ReagentTypical ExamplesMolar Ratio (mol%)
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂1-5
Copper(I) Co-catalystCuI2-10
Ligand (optional)PPh₃, XPhos2-10
BaseTriethylamine, Diisopropylamine2-3 equivalents
SolventTHF, DMF, Toluene-
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Selective amination at the 3-position of this compound can be achieved with a variety of primary and secondary amines.[2]

G cluster_buchwald Regioselective Buchwald-Hartwig Amination reactant This compound catalyst Pd Catalyst, Ligand, Base reactant->catalyst amine R¹R²NH amine->catalyst product 5-Bromo-N³-substituted-6-methylpyridine-2,3-diamine catalyst->product

Caption: Regioselective Buchwald-Hartwig amination at the 3-position.

Generalized Experimental Protocol for Selective Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) to a dry Schlenk tube.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product by column chromatography.

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination [2]

Palladium PrecursorLigandBase
Pd(OAc)₂BINAPNaOtBu
Pd₂(dba)₃XantphosCs₂CO₃
Pd(OAc)₂SPhosK₃PO₄
PdCl₂(dppf)dppfNaOtBu
General Catalytic Cycle

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a palladium catalyst.

G cluster_cycle Generalized Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)-R' L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Biological Relevance and Drug Development Applications

The 2-aminopyridine moiety is a key structural feature in a multitude of biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. Its ability to form key hydrogen bond interactions with protein targets has made it a popular choice for the design of enzyme inhibitors.

Notably, the 2-aminopyridine scaffold is present in several FDA-approved tyrosine kinase inhibitors, which are a critical class of targeted cancer therapeutics.[5] The synthesis of 2-amino-5-bromo-3-iodopyridine has been specifically identified as an important step in the preparation of certain tyrosine kinase inhibitors.[5] This highlights the direct relevance of this compound as a valuable intermediate for the synthesis of novel drug candidates in this therapeutic area.

G cluster_bio 2-Aminopyridine Scaffold in Kinase Inhibitors scaffold 2-Aminopyridine Scaffold interaction Hydrogen Bonding scaffold->interaction hinge ATP Binding Site (Hinge Region) inhibition Kinase Inhibition hinge->inhibition interaction->hinge drug Approved Drugs (e.g., Imatinib, Nilotinib) inhibition->drug

Caption: Role of the 2-aminopyridine scaffold in kinase inhibition.

Conclusion

This compound is a highly promising and versatile building block for organic synthesis and drug discovery. The significant difference in reactivity between its carbon-iodine and carbon-bromine bonds allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This capability, combined with the established importance of the 2-aminopyridine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, positions this compound as a valuable tool for the synthesis of novel and complex molecular architectures for the pharmaceutical and materials science industries. This guide provides a foundational understanding of its synthesis and reactivity to aid researchers in leveraging its full synthetic potential.

References

Potential applications of 5-Bromo-3-iodo-6-methylpyridin-2-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific medicinal chemistry applications for the compound 5-Bromo-3-iodo-6-methylpyridin-2-amine . This molecule is primarily cataloged as a building block or intermediate in chemical synthesis. While its structure, featuring bromine and iodine atoms on a methyl-substituted aminopyridine core, suggests potential for diverse chemical modifications, there is no substantial body of research detailing its use in the development of therapeutic agents.

The absence of published data on its biological activity, target-based assays, or inclusion in drug discovery programs prevents the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The compound is listed in various chemical supplier catalogs, indicating its availability for research purposes. However, its role appears to be that of a starting material for more complex molecules rather than a pharmacologically active agent itself.

Due to the limited information, it is not possible to provide the requested in-depth technical guide, including data tables and visualizations, on the medicinal chemistry applications of this compound. Further research and synthesis of derivatives would be required to explore its potential in this field.

5-Bromo-3-iodo-6-methylpyridin-2-amine derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Bromo-3-iodo-6-methylpyridin-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1][2] Among the vast array of substituted pyridines, halogenated 2-aminopyridines serve as exceptionally versatile intermediates in the synthesis of novel therapeutic agents. The compound this compound, with its distinct arrangement of reactive sites—a nucleophilic amino group, two different halogen atoms (bromo and iodo) amenable to selective cross-coupling reactions, and a methyl group for steric and electronic modulation—presents a rich platform for generating diverse molecular architectures with significant biological potential.

This technical guide provides a comprehensive overview of this compound and its analogs. It covers their physicochemical properties, detailed synthetic protocols, and their emerging roles in drug discovery, particularly as scaffolds for kinase inhibitors and other targeted therapies. Quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized to facilitate understanding and application in a research and development setting.

Physicochemical Properties

The fundamental physicochemical properties of the core compound and its key analogs are crucial for their application in synthesis and drug design. These properties are summarized below.

PropertyThis compound2-Amino-5-bromo-3-iodopyridine2-Amino-5-bromo-4-methylpyridine5-Bromo-2-methylpyridin-3-amine
CAS Number 958357-86-3[3]N/A885100-33-6914358-73-9[4]
Molecular Formula C₆H₆BrIN₂[3][5]C₅H₄BrIN₂[6]C₆H₇BrN₂[7]C₆H₇BrN₂[4]
Molecular Weight 312.93 g/mol [3]298.90 g/mol 187.04 g/mol [7]187.04 g/mol [4]
Monoisotopic Mass 311.87592 Da[5]N/A185.97926 Da[8]185.97926 Da[4]
Physical Form SolidSolidSolidSolid
Purity 95%[3]N/AN/A96%
InChI Key PEDOOHCESFJXBX-UHFFFAOYSA-N[3][5]N/AKBLGGRWUEVCNPY-UHFFFAOYSA-N[8]CBAXYISWNGGXOZ-UHFFFAOYSA-N[4]

Synthesis of the Core Scaffold and Analogs

The synthesis of substituted aminopyridines can be achieved through various classical and modern synthetic methodologies. Below are detailed protocols for key analogs, which serve as a foundation for the synthesis of this compound and its derivatives.

Experimental Protocol 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine

A convenient and scalable method for preparing 2-amino-5-bromo-3-iodopyridine has been developed starting from 2-aminopyridine. The process involves a two-step reaction: bromination followed by iodination.[9]

Step 1: Bromination to form 2-Amino-5-bromopyridine

  • Materials : 2-aminopyridine, N-Bromosuccinimide (NBS), Acetone, 90% Ethanol.

  • Procedure :

    • To a mixture of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add NBS (1.0 g, 5.6 mmol) dropwise over 0.5 hours at 10 °C.[9]

    • Stir the mixture for an additional 0.5 hours.[9]

    • Remove the solvent by evaporation under vacuum.[9]

    • Recrystallize the residue with 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid. (Yield: 95.0%, Purity: 97.0%).[9]

Step 2: Iodination to form 2-Amino-5-bromo-3-iodopyridine

  • Materials : 2-Amino-5-bromopyridine, Sulfuric acid (2 mol/L), Potassium iodate (KIO₃), Potassium iodide (KI), Ammonia, 85% Ethanol.

  • Procedure :

    • Stir a solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10 mL) and treat it portionwise with potassium iodate (0.62 g, 2.9 mmol).[9]

    • Heat the mixture to 100 °C.[9]

    • Add a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 0.5 hours.[9]

    • Allow the mixture to stir for a further 1.5 hours, then cool to ambient temperature.[9]

    • Adjust the pH of the aqueous phase to 8 with ammonia, cool the mixture to 10 °C for 1 hour, and then filter.[9]

    • Wash the filter cake with cool water and recrystallize with 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine. (Yield: 73.7%, Purity: 98.5%).[9]

cluster_0 Synthesis of 2-Amino-5-bromo-3-iodopyridine 2-Aminopyridine 2-Aminopyridine Bromination Bromination 2-Aminopyridine->Bromination NBS, Acetone, 10°C 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Bromination->2-Amino-5-bromopyridine Yield: 95% Iodination Iodination 2-Amino-5-bromopyridine->Iodination KIO₃, KI, H₂SO₄, 100°C 2-Amino-5-bromo-3-iodopyridine 2-Amino-5-bromo-3-iodopyridine Iodination->2-Amino-5-bromo-3-iodopyridine Yield: 73.7%

Caption: Synthesis workflow for 2-Amino-5-bromo-3-iodopyridine.

Experimental Protocol 2: Synthesis of Derivatives via Suzuki Cross-Coupling

The bromine atom on the pyridine ring is an excellent handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the generation of large libraries of analogs for structure-activity relationship (SAR) studies.[10]

  • Materials : 5-bromo-2-methylpyridin-3-amine, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Arylboronic acid, Potassium phosphate (K₃PO₄), 1,4-Dioxane, Water.

  • General Procedure :

    • In a Schlenk flask, mix 5-bromo-2-methylpyridin-3-amine (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.[10]

    • Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.[10]

    • Add the corresponding arylboronic acid (1.1-1.2 equivalents), potassium phosphate (1.5-2.3 equivalents), and water.[10]

    • Stir the mixture at 85–95 °C for over 15 hours.[10]

    • After cooling to room temperature, filter the mixture and dilute with ethyl acetate.[10]

    • The product is isolated after evaporation of the solvent and can be purified by column chromatography.[10]

Applications in Drug Discovery

Derivatives and analogs of this compound are valuable scaffolds for the development of targeted therapeutics, particularly in oncology.

Kinase Inhibition: Targeting the PLK4 Signaling Pathway

A close analog, 2-amino-5-bromo-4-methylpyridine, serves as a critical building block for the synthesis of Polo-like kinase 4 (PLK4) inhibitors.[7] PLK4 is a master regulator of centriole duplication, a process essential for proper cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which contributes to tumorigenesis.[7]

Inhibitors derived from this scaffold are designed to occupy the ATP-binding pocket of the PLK4 enzyme. This competitive inhibition prevents ATP from binding, thereby blocking the kinase activity of PLK4 and disrupting the downstream signaling cascade that controls centriole duplication. The therapeutic consequences in cancer cells include the inhibition of centriole duplication, subsequent cell cycle arrest, and the induction of apoptosis (programmed cell death).[7]

cluster_PLK4 PLK4 Signaling Pathway in Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS6 STIL->SAS6 recruits Centriole_Dup Centriole Duplication SAS6->Centriole_Dup Cell_Division Proper Cell Division Centriole_Dup->Cell_Division Inhibitor 2-Amino-5-bromo-4- methylpyridine Derivative Inhibitor->Block

Caption: Inhibition of the PLK4 signaling pathway by a pyridine derivative.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Analogs of 2-amino-5-bromo-4-methylpyridine have also been evaluated as inhibitors of inducible nitric oxide synthase (iNOS). The overexpression of iNOS is implicated in a variety of inflammatory diseases, making it an important therapeutic target.[11] The inhibitory potency of these analogs varies with the substituent at the 6-position of the pyridine ring, highlighting the importance of SAR studies in optimizing drug candidates.

Quantitative Biological Data

The following table summarizes the in-vitro inhibitory activity of a series of 6-substituted 2-amino-4-methylpyridine analogs against iNOS. This data is critical for understanding the structure-activity relationships of this class of compounds.

Compound Number6-SubstituentiNOS IC₅₀ (nM)[11]
1-H28
2-CH(CH₃)₂11
3-CH₂CH₂OH14
4-CH₂CH₂F9
5-CH₂CHF₂18
6-CH₂CF₃20
7-(CH₂)₂CH₂OH23
8-(CH₂)₂CH₂F15

Key Biological Assay Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key biological assays are essential.

Experimental Protocol 3: iNOS Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human iNOS enzyme.[11]

  • Materials : Recombinant human iNOS enzyme, L-[¹⁴C]arginine, NADPH, (6R)-5,6,7,8-tetrahydro-L-biopterin (H₄B), Calmodulin, EGTA, HEPES buffer, Test compounds (2-amino-4-methylpyridine analogues), Dowex AG 50W-X8 resin (Na⁺ form), Scintillation cocktail, Scintillation counter.

  • Procedure :

    • Prepare a reaction mixture containing HEPES buffer, NADPH, H₄B, calmodulin, EGTA, and the iNOS enzyme.[11]

    • Add the test compounds to the reaction mixture at various concentrations.[11]

    • Initiate the reaction by adding L-[¹⁴C]arginine.[11]

    • Incubate the mixture for a specified time at 37°C.[11]

    • Terminate the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin binds unreacted L-[¹⁴C]arginine.[11]

    • Centrifuge the mixture and mix an aliquot of the supernatant (containing L-[¹⁴C]citrulline) with a scintillation cocktail.[11]

    • Quantify the amount of L-[¹⁴C]citrulline using a scintillation counter.[11]

    • Calculate IC₅₀ values by plotting the percentage of inhibition against the concentration of the test compound.[11]

cluster_iNOS iNOS Inhibition Assay Workflow Prepare_Mixture Prepare reaction mixture (iNOS, cofactors) Add_Compound Add test compound (various concentrations) Prepare_Mixture->Add_Compound Start_Reaction Initiate with L-[¹⁴C]arginine Add_Compound->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate with Dowex resin Incubate->Stop_Reaction Separate Centrifuge to separate resin from supernatant Stop_Reaction->Separate Quantify Quantify L-[¹⁴C]citrulline in supernatant via scintillation counting Separate->Quantify Calculate Calculate IC₅₀ Quantify->Calculate

Caption: Experimental workflow for the iNOS inhibition assay.

Conclusion

This compound and its analogs represent a class of compounds with significant synthetic versatility and therapeutic potential. The strategic placement of multiple reactive handles on the pyridine core allows for extensive chemical modification, making this scaffold an ideal starting point for the development of focused compound libraries. As demonstrated by analogs, these derivatives are promising candidates for the development of targeted therapies, including kinase inhibitors for oncology and iNOS inhibitors for inflammatory conditions. Further exploration of the structure-activity relationships and mechanisms of action of derivatives from this core structure will be crucial for optimizing their design and translating their therapeutic promise into clinical applications.

References

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a literature-based overview of a plausible synthetic pathway for 5-Bromo-3-iodo-6-methylpyridin-2-amine, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthesis reports for this specific molecule, this guide outlines a rational, multi-step approach derived from established protocols for analogous compounds. The methodologies presented are detailed to facilitate replication and adaptation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence starting from the commercially available 2-picoline. This strategy involves the initial amination of the pyridine ring, followed by sequential regioselective bromination and iodination. The activating and directing effects of the amino and methyl groups are key to controlling the regiochemistry of the halogenation steps.

Synthesis_Pathway cluster_0 Step 1: Amination cluster_1 Step 2: Bromination cluster_2 Step 3: Iodination 2-Picoline 2-Picoline 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Picoline->2-Amino-6-methylpyridine 1. NaNH2 2. Xylene, 124-129°C 2-Amino-5-bromo-6-methylpyridine 2-Amino-5-bromo-6-methylpyridine 2-Amino-6-methylpyridine->2-Amino-5-bromo-6-methylpyridine NBS, Acetone, 10°C This compound This compound 2-Amino-5-bromo-6-methylpyridine->this compound KIO3, KI, H2SO4, 100°C

Caption: Proposed multi-step synthesis of this compound.

Data Presentation: Summary of Reaction Parameters

The following tables summarize the quantitative data for each step of the proposed synthesis, based on analogous reactions found in the literature.

Table 1: Synthesis of 2-Amino-6-methylpyridine

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
2-PicolineSodium amide (NaNH₂)Xylene124-1291072

Table 2: Synthesis of 2-Amino-5-bromo-6-methylpyridine (Adapted Protocol)

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2-Amino-6-methylpyridineN-Bromosuccinimide (NBS)Acetone101~95~97

Table 3: Synthesis of this compound (Adapted Protocol)

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2-Amino-5-bromo-6-methylpyridinePotassium iodate (KIO₃), Potassium iodide (KI), Sulfuric acid (H₂SO₄)Water1002~74~98.5

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These protocols are adapted from literature procedures for structurally similar molecules and may require optimization for the specific target compound.

Step 1: Synthesis of 2-Amino-6-methylpyridine

This procedure describes the amination of 2-picoline using sodium amide in an anhydrous solvent.

Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Prepare sodium amide in liquid ammonia with ferric nitrate catalyst. B Add anhydrous xylene and heat to evaporate residual ammonia. A->B C Heat the sodium amide/xylene mixture to 120°C. B->C D Add 2-picoline dropwise. C->D E Maintain reaction at 124-129°C for 10 hours. D->E F Cool to 90-100°C and slowly add water for hydrolysis. E->F G Separate the xylene layer. F->G H Distill to recover xylene. G->H I Perform vacuum distillation to isolate the product. H->I

Caption: Experimental workflow for the synthesis of 2-Amino-6-methylpyridine.

Methodology:

  • In a suitable reaction vessel, prepare sodium amide from metallic sodium and liquid ammonia using ferric nitrate as a catalyst.

  • To the sodium amide, add anhydrous xylene and heat the mixture to evaporate the residual ammonia.

  • Once the temperature reaches 120°C, add 2-methylpyridine dropwise to the stirred suspension.

  • After the addition is complete, maintain the reaction temperature between 124-129°C for 10 hours.

  • After the reaction, cool the mixture to 90-100°C and cautiously add water to hydrolyze the reaction mixture.

  • After stirring for 30 minutes, allow the layers to separate and collect the organic (xylene) layer.

  • Recover the xylene by distillation.

  • The crude product is then purified by vacuum distillation, collecting the fraction at 90-120°C (1.33-2.67 kPa) to yield 2-amino-6-methylpyridine.[1]

Step 2: Regioselective Bromination to 2-Amino-5-bromo-6-methylpyridine

This protocol is adapted from the bromination of 2-aminopyridine and is expected to yield the 5-bromo derivative due to the ortho,para-directing effect of the amino group and the directing effect of the methyl group.

Step2_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 2-amino-6-methylpyridine in acetone. B Cool the solution to 10°C. A->B C Add a solution of NBS in acetone dropwise over 30 minutes. B->C D Stir the mixture for an additional 30 minutes at 10°C. C->D E Remove acetone by vacuum evaporation. D->E F Recrystallize the residue from 90% ethanol. E->F G Collect the product by filtration and dry. F->G Step3_Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve 2-amino-5-bromo-6-methylpyridine in 2M sulfuric acid. B Add potassium iodate portionwise. A->B C Heat the mixture to 100°C. B->C D Add a solution of potassium iodide in water dropwise over 30 minutes. C->D E Stir for an additional 1.5 hours at 100°C. D->E F Cool the reaction mixture to room temperature. E->F G Adjust the pH to 8 with ammonia. F->G H Cool to 10°C for 1 hour to precipitate the product. G->H I Filter the solid, wash with cold water, and recrystallize from 85% ethanol. H->I

References

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling for the Synthesis of 5-Bromo-3-aryl-6-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of dihalogenated pyridines is a critical strategy in medicinal chemistry for the synthesis of complex molecular scaffolds. 5-Bromo-3-iodo-6-methylpyridin-2-amine is a valuable building block, offering two distinct halogen atoms for sequential cross-coupling reactions. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables predictable and regioselective Suzuki-Miyaura coupling. This application note provides a comprehensive protocol for the selective coupling of an arylboronic acid at the C-3 position (iodo) of this compound, while preserving the C-5 bromine for subsequent transformations.

Principle of Regioselectivity

The selectivity of the Suzuki-Miyaura coupling on this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than the stronger C-Br bond.[1] By employing carefully controlled reaction conditions, the palladium catalyst selectively inserts into the C-I bond, facilitating the cross-coupling reaction at the 3-position.

Experimental Protocol

This protocol details a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[2][3]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).[2][3]

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-95 °C with vigorous stirring.[1][2][3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired 5-bromo-3-aryl-6-methylpyridin-2-amine.

Data Presentation

The following table summarizes representative reaction conditions for the selective Suzuki coupling at the 3-iodo position. Yields are illustrative and may vary depending on the specific arylboronic acid used.

ParameterConditionNote
Substrate This compound1.0 equivalent
Coupling Partner Arylboronic Acid1.1 - 1.2 equivalents
Catalyst Pd(PPh₃)₄3-5 mol%
Base K₃PO₄ or K₂CO₃2.0 equivalents
Solvent 1,4-Dioxane/Water4:1 ratio
Temperature 80-95 °C
Reaction Time 12-24 hoursMonitor by TLC or LC-MS
Expected Yield Moderate to GoodDependent on boronic acid

Troubleshooting

  • Low Yield: If the reaction yield is low, consider screening other palladium catalysts such as PdCl₂(dppf) or using a different base like Cs₂CO₃. The temperature can also be optimized.

  • Formation of Di-coupled Product: If a significant amount of the di-coupled product is observed, reduce the reaction temperature and time. Using a slightly lower excess of the boronic acid may also be beneficial.

  • Dehalogenation: The presence of a primary amine can sometimes lead to side reactions. If dehalogenation is a significant issue, protection of the amine group as an acetamide prior to the coupling may be necessary.[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-I oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)L_n-Ar transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Coupled Product reductive_elimination->product aryl_iodide This compound aryl_iodide->oxidative_addition boronic_acid ArB(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

Suzuki_Workflow Experimental Workflow setup Reaction Setup (Substrate, Boronic Acid, Catalyst, Base) solvent Add Degassed Solvent (1,4-Dioxane/Water) setup->solvent degas Degas Mixture solvent->degas react Heat and Stir (80-95 °C, 12-24h) degas->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Workup (EtOAc extraction, wash) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A flowchart outlining the experimental procedure for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Selective Heck Reaction of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing a selective Heck reaction on 5-Bromo-3-iodo-6-methylpyridin-2-amine. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a chemoselective olefination at the 3-position (C-I) of the pyridine ring, leaving the 5-position (C-Br) available for subsequent transformations. This selectivity is a powerful tool in the synthesis of complex substituted pyridines, which are common scaffolds in pharmaceutical compounds.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For dihalogenated substrates like this compound, the reaction can be directed to a specific halogen by leveraging the differential reactivity of the C-X bonds. The oxidative addition of palladium(0) to the aryl halide is the initial and often rate-determining step in the catalytic cycle.[2] The bond strength of C-I is lower than that of C-Br, leading to a significantly faster rate of oxidative addition at the C-I bond. This principle allows for the selective formation of 5-bromo-3-vinyl-6-methylpyridin-2-amine derivatives.

Reaction Principle and Selectivity

The selective Heck reaction at the C-I bond is governed by the relative rates of oxidative addition of the palladium catalyst to the C-I and C-Br bonds. The general order of reactivity for aryl halides in the Heck reaction is I > Br > Cl > F. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve high selectivity for the olefination at the more reactive C-I position.

Below is a Graphviz diagram illustrating the selective Heck reaction pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G Selective Oxidative Addition at C-I bond A->G B Alkene (e.g., Styrene) B->G C Pd Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., PPh3) D->G E Base (e.g., Et3N) E->G F Solvent (e.g., DMF) F->G H Carbopalladation G->H I β-Hydride Elimination H->I J Product: 5-Bromo-3-vinyl-6-methylpyridin-2-amine derivative I->J K Regeneration of Pd(0) catalyst I->K K->C

Caption: Selective Heck reaction pathway for this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the selective Heck reaction of halo-pyridines with various alkenes. While specific data for this compound is limited in publicly available literature, the data presented for analogous substrates provides a strong starting point for reaction optimization.

Table 1: Heck Coupling of Aryl Halides with Styrene

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001295
24-BromoanisolePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1202485
32-BromopyridinePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1001878[3]
45-Bromopyridin-2-aminePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF802482[3]

Table 2: Heck Coupling of Aryl Halides with Acrylates

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1o-BromoiodobenzeneAcrylic AcidPd(OAc)₂ (2)-Et₃N (2)Acetonitrile80-90136 (of 2-bromocinnamic acid)[1]
24-IodotolueneMethyl AcrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)DMF1001092
34-BromotolueneMethyl AcrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)DMF1202088

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the Heck reaction of halo-pyridines and provide a robust starting point for the selective olefination of this compound.[4]

Protocol 1: Selective Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).

  • Add styrene (1.2 mmol, 1.2 equiv) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C. Initial optimization may start at a lower temperature (e.g., 80°C) to ensure selectivity for the C-I bond.

  • Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-3-styryl-6-methylpyridin-2-amine.

Protocol 2: Selective Heck Reaction with an Acrylate Ester

Materials:

  • This compound

  • Acrylate ester (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the acrylate ester (1.2 mmol, 1.2 equiv) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the corresponding 3-(2-alkoxycarbonyl-vinyl)-5-bromo-6-methylpyridin-2-amine.

Experimental Workflow

The general workflow for performing a selective Heck reaction is outlined in the diagram below.

G cluster_setup Preparation cluster_execution Execution cluster_isolation Isolation & Analysis A Reaction Setup B Inert Atmosphere A->B Dry glassware C Reagent Addition B->C Evacuate & backfill with Ar or N2 D Reaction C->D Add substrate, catalyst, ligand, base, solvent, alkene E Monitoring D->E Heat and stir E->D Check progress (TLC, LC-MS) F Work-up E->F Reaction complete G Purification F->G Extraction & drying H Characterization G->H Column chromatography

Caption: General experimental workflow for the selective Heck reaction.

Conclusion

The selective Heck reaction of this compound provides a reliable and efficient method for the introduction of a vinyl group at the 3-position of the pyridine ring. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to successfully implement and optimize this transformation. The resulting 5-bromo-3-vinyl-6-methylpyridin-2-amine derivatives are valuable intermediates for the synthesis of a wide range of complex molecules, particularly in the field of drug discovery and development.

References

Application Notes and Protocols for the Stille Coupling of 5-Bromo-3-iodo-6-methylpyridin-2-amine with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of halogenated pyridines is a cornerstone in the synthesis of novel compounds for drug discovery and materials science. The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide, offers a powerful and versatile method for the formation of carbon-carbon bonds under relatively mild conditions.[1][2] This document provides detailed application notes and protocols for the chemoselective Stille coupling of 5-Bromo-3-iodo-6-methylpyridin-2-amine with various organostannanes. The presence of two different halogen atoms on the pyridine ring, iodine and bromine, allows for regioselective functionalization, as the carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed cross-coupling reactions.[1] This differential reactivity enables the selective introduction of a diverse range of substituents at the 3-position of the pyridine ring, while leaving the 5-bromo position intact for subsequent transformations. The resulting 3-substituted-5-bromo-6-methylpyridin-2-amine scaffolds are valuable intermediates in the synthesis of complex molecules, including potent kinase inhibitors for cancer therapy.[3]

Chemoselectivity: The Key to Regiocontrolled Synthesis

The success of the Stille coupling on di- or polyhalogenated substrates hinges on the principle of chemoselectivity. In the case of this compound, the desired outcome is the selective coupling at the C-3 position (the site of the iodine atom). This is reliably achieved due to the greater reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step of the palladium catalytic cycle.[1] By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve high yields of the mono-coupled product.

Experimental Protocols

The following protocols are generalized based on established procedures for Stille couplings on similar aminopyridine scaffolds and the known principles of chemoselectivity.[3][4] Optimization of reaction conditions may be necessary for specific organostannanes and desired scales.

General Procedure for the Selective Stille Coupling at the C-3 Position

A general workflow for the Stille coupling reaction is depicted below.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine this compound, organostannane, and solvent in a Schlenk flask. Degas Degas the reaction mixture (e.g., Ar bubbling). Reagents->Degas 1. Catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄). Degas->Catalyst 2. Heat Heat the reaction mixture (e.g., 80-100 °C). Catalyst->Heat 3. Monitor Monitor progress by TLC or LC-MS. Heat->Monitor 4. Workup Aqueous work-up and extraction. Monitor->Workup 5. (upon completion) Purify Purify by column chromatography. Workup->Purify 6.

Caption: General experimental workflow for the Stille coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Optional: Additive such as Cu(I) iodide (5-10 mol%) or LiCl (2-3 equiv)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • If using, add the appropriate additive.

  • Degas the resulting mixture by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-5-bromo-6-methylpyridin-2-amine.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the selective Stille coupling of this compound with various organostannanes. These are based on typical outcomes for similar substrates and the principles of chemoselective coupling.

Table 1: Stille Coupling with Aryl- and Heteroarylstannanes

EntryOrganostannaneCatalyst (mol%)SolventTemperature (°C)Time (h)Expected Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)Toluene1001280-90
2(4-Methoxyphenyl)tributylstannanePd(PPh₃)₄ (5)Dioxane901685-95
3(2-Thienyl)tributylstannanePdCl₂(PPh₃)₂ (3)DMF802475-85
4(3-Pyridyl)tributylstannanePd(PPh₃)₄ (5)Toluene1101070-80

Table 2: Stille Coupling with Alkenylstannanes

EntryOrganostannaneCatalyst (mol%)SolventTemperature (°C)Time (h)Expected Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (3)THF80885-95
2Tributyl(styryl)stannanePd(PPh₃)₄ (3)Toluene901280-90

Signaling Pathways and Applications in Drug Development

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[3] This structural feature mimics the adenine core of ATP, enabling the inhibitor to bind to the ATP-binding pocket of a kinase and block its activity. The substituents introduced at the C-3 position via Stille coupling can extend into other regions of the ATP-binding site, enhancing potency and selectivity. The 5-bromo position remains available for further diversification to optimize pharmacokinetic properties.

A simplified representation of the Stille coupling catalytic cycle is shown below.

Stille_Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate1 R¹-Pd(II)Lₙ-I OxAdd->PdII_intermediate1 Transmetalation Transmetalation PdII_intermediate1->Transmetalation Tin_halide I-SnBu₃ Transmetalation->Tin_halide PdII_intermediate2 R¹-Pd(II)Lₙ-R² Transmetalation->PdII_intermediate2 Organostannane R²-SnBu₃ Organostannane->Transmetalation RedElim Reductive Elimination PdII_intermediate2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Start This compound (R¹-I) Start->OxAdd

Caption: Simplified catalytic cycle of the Stille coupling reaction.

Conclusion

The selective Stille coupling of this compound with organostannanes is a highly effective and predictable method for the synthesis of 3-substituted-5-bromo-2-aminopyridine derivatives. The inherent chemoselectivity of the C-I bond over the C-Br bond allows for precise control over the reaction outcome. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this versatile scaffold for the discovery of novel therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are cornerstone building blocks in the synthesis of pharmaceuticals and agrochemicals. The regioselective functionalization of polyhalogenated pyridines, such as 5-Bromo-3-iodo-6-methylpyridin-2-amine, offers a versatile platform for creating diverse molecular architectures. This document provides detailed application notes and proposed protocols for the palladium-catalyzed cross-coupling reactions of this substrate. The presence of two different halogen atoms, iodine and bromine, on the pyridine ring allows for selective functionalization, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions.[1] This inherent reactivity difference can be exploited to achieve selective cross-coupling at the C3 position.

Regioselectivity in Dihalogenated Pyridines

The site-selectivity of cross-coupling reactions on dihalogenated pyridines is influenced by several factors, including electronic effects, steric hindrance, the choice of catalyst and ligand, and the reaction conditions.[2] Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[1] For this compound, the oxidative addition of the palladium catalyst is expected to occur preferentially at the more labile carbon-iodine bond (C3 position). Subsequent coupling with a suitable partner would yield the 3-substituted-5-bromo-6-methylpyridin-2-amine, leaving the bromine atom available for further transformations.

Proposed Palladium Catalyst Systems

The selection of the palladium catalyst and associated ligands is crucial for achieving high yields and selectivity. Modern catalyst systems often utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which promote the catalytic cycle. For the cross-coupling of aminopyridine substrates, both traditional catalysts like Pd(PPh₃)₄ and more advanced systems involving palladium acetate (Pd(OAc)₂) or palladium precatalysts with specialized ligands (e.g., Buchwald or NHC ligands) can be effective.[3]

Summary of Proposed Reaction Conditions for Selective C3 Cross-Coupling

The following tables summarize proposed starting conditions for various palladium-catalyzed cross-coupling reactions of this compound, targeting selective reaction at the C3 (iodo) position. These conditions are adapted from protocols for structurally similar substrates and should be optimized for the specific coupling partners.

Table 1: Proposed Conditions for Suzuki-Miyaura Coupling

ParameterProposed ConditionNotes
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ requires a ligand.[3]
Ligand PPh₃ (if using Pd(OAc)₂) or a Buchwald ligand (e.g., SPhos, XPhos)Buchwald ligands can improve efficiency for challenging substrates.[3]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)The choice of base can significantly impact the reaction outcome.[4][5]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂OA mixture of an organic solvent and water is typical.[4][5]
Temperature 80-110 °CThe optimal temperature will depend on the specific substrates and catalyst system.
Coupling Partner Aryl- or heteroarylboronic acid/ester (1.1-1.5 equivalents)

Table 2: Proposed Conditions for Buchwald-Hartwig Amination

ParameterProposed ConditionNotes
Palladium Source Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)These are common precatalysts for C-N coupling.[6][7]
Ligand BINAP, Xantphos, or a Buchwald ligand (e.g., RuPhos)The ligand choice is critical for successful amination.[6][7][8]
Base NaOtBu or Cs₂CO₃ (1.5-3 equivalents)Strong, non-nucleophilic bases are typically required.[6][7]
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous conditions are essential.[6][7]
Temperature 80-110 °C
Coupling Partner Primary or secondary amine (1.1-1.5 equivalents)

Table 3: Proposed Conditions for Sonogashira Coupling

ParameterProposed ConditionNotes
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Both are effective catalysts for Sonogashira reactions.[9]
Copper(I) Co-catalyst CuI (5-10 mol%)The copper co-catalyst is typically required.[9]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 equivalents)The base also often serves as the solvent or co-solvent.[10]
Solvent THF or DMFAnhydrous conditions are preferred.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed at lower temperatures.
Coupling Partner Terminal alkyne (1.1-1.5 equivalents)

Table 4: Proposed Conditions for Heck Coupling

ParameterProposed ConditionNotes
Palladium Source Pd(OAc)₂ (2-5 mol%)A common and effective palladium source for Heck reactions.[11]
Ligand PPh₃ or P(o-tolyl)₃ (4-10 mol%)
Base Et₃N or K₂CO₃ (1.5-3 equivalents)An organic or inorganic base can be used.[11]
Solvent DMF or AcetonitrilePolar aprotic solvents are generally used.
Temperature 80-120 °C
Coupling Partner Alkene (e.g., styrene, acrylate) (1.1-2.0 equivalents)

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound. Note: These are starting-point protocols and should be optimized for each specific substrate combination. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the aryl- or heteroarylboronic acid/ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 equiv).

  • Degassing: Degas the reaction mixture with three vacuum-backfill cycles.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizing the Process

To aid in understanding the experimental and logical flow, the following diagrams are provided.

G General Workflow for Palladium-Catalyzed Cross-Coupling reagents Weigh Reactants (Substrate, Coupling Partner, Catalyst, Ligand, Base) setup Assemble Reaction in Dry Glassware under Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling.

G Catalyst Selection Logic for Cross-Coupling cluster_coupling Coupling Type cluster_catalyst Catalyst System cluster_ligand Ligand Class suzuki Suzuki-Miyaura (C-C) pd_pph3 Pd(PPh3)4 suzuki->pd_pph3 pd_oac Pd(OAc)2 / Ligand suzuki->pd_oac buchwald Buchwald-Hartwig (C-N) buchwald->pd_oac pd_dba Pd2(dba)3 / Ligand buchwald->pd_dba sonogashira Sonogashira (C-C, alkyne) sonogashira->pd_pph3 heck Heck (C-C, alkene) heck->pd_oac phosphine Simple Phosphines (e.g., PPh3) pd_oac->phosphine buchwald_ligand Bulky Phosphines (e.g., SPhos, Xantphos) pd_oac->buchwald_ligand nhc N-Heterocyclic Carbenes pd_oac->nhc pd_dba->buchwald_ligand

Caption: Catalyst system selection based on reaction type.

Conclusion

The selective cross-coupling of this compound at the C3 position is a feasible and attractive strategy for the synthesis of complex pyridine derivatives. The protocols and conditions outlined in this document provide a solid foundation for researchers to develop specific synthetic routes. Optimization of the catalyst, ligand, base, and solvent for each unique coupling reaction will be essential to achieve high yields and purity. The resulting 3-substituted-5-bromo-6-methylpyridin-2-amine is a valuable intermediate, poised for subsequent functionalization at the C5 position, thereby enabling the rapid generation of diverse chemical libraries for drug discovery and development.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective functionalization of the pyridine ring in 5-Bromo-3-iodo-6-methylpyridin-2-amine. This versatile building block offers two distinct reactive sites, the C-I and C-Br bonds, allowing for sequential and site-selective introduction of various functional groups. The protocols herein focus on key cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as functionalization via lithium-halogen exchange. Emphasis is placed on leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds to achieve chemoselective transformations. This guide is intended to be a comprehensive resource for researchers in medicinal chemistry and materials science, providing a foundation for the synthesis of novel and complex pyridine derivatives.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceuticals and functional materials. The ability to precisely modify the pyridine scaffold is crucial for the development of new chemical entities with tailored properties. This compound is a particularly valuable synthetic intermediate due to the presence of two different halogen atoms at distinct positions on the pyridine ring. This structural feature allows for a hierarchical functionalization strategy, primarily dictated by the well-established reactivity trend of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl.[1][2] The weaker carbon-iodine bond undergoes oxidative addition to a palladium(0) catalyst more readily than the stronger carbon-bromine bond, enabling selective functionalization at the 3-position.[1] Subsequent modification at the 5-position can then be achieved under more forcing conditions.

These application notes provide detailed protocols for the following key transformations:

  • Iodine-Selective Sonogashira Coupling: Introduction of an alkynyl moiety at the 3-position.

  • Iodine-Selective Suzuki-Miyaura Coupling: Introduction of an aryl or heteroaryl group at the 3-position.

  • Bromine-Selective Suzuki-Miyaura Coupling: Subsequent functionalization at the 5-position after initial modification at the 3-position.

  • Buchwald-Hartwig Amination: Formation of a new carbon-nitrogen bond at either the 3- or 5-position.

  • Functionalization via Lithium-Halogen Exchange: Generation of an organolithium intermediate for subsequent reaction with various electrophiles.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the functionalization of this compound and closely related analogues. These data are intended to serve as a starting point for reaction optimization.

Table 1: Iodine-Selective Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NDMFRT16~85-95
21-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16~90
31-HeptynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF1003~93

Yields are estimated based on similar reactions with related substrates.[3][4]

Table 2: Selective Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidPd Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Position
1Phenylboronic AcidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9018~80-903-(Iodo-selective)
24-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9018~853-(Iodo-selective)
33,5-Difluorophenylboronic AcidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9018~753-(Iodo-selective)
4Phenylboronic AcidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O110 (reflux)24~70-805-(Bromo-selective)

Yields are based on the functionalization of the closely related 5-bromo-2-methylpyridin-3-amine and general principles of chemoselectivity.[5]

Table 3: Buchwald-Hartwig Amination of this compound

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Position
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1104~70-803-(Iodo-selective)
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane10012~75-853-(Iodo-selective)
3AnilinePd₂(dba)₃ (4)BINAP (6)NaOtBuToluene110 (reflux)24~60-705-(Bromo-selective)

Yields are estimated based on general protocols for Buchwald-Hartwig amination of halo-pyridines.[6][7]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Organolithium reagents are pyrophoric and should be handled with extreme care under an inert atmosphere by trained personnel.

Protocol 1: Iodine-Selective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne at the 3-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF to dissolve the solids, followed by anhydrous Et₃N (3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-alkynyl-5-bromo-6-methylpyridin-2-amine.

Protocol 2: Iodine-Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the 3-position.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.2 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-6-methylpyridin-2-amine.[5]

Protocol 3: Bromine-Selective Suzuki-Miyaura Coupling

This protocol is for the functionalization at the 5-position, assuming the 3-position has been previously functionalized (e.g., to give 3-aryl-5-bromo-6-methylpyridin-2-amine).

Materials:

  • 3-Substituted-5-bromo-6-methylpyridin-2-amine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₃PO₄

  • 1,4-Dioxane/Water

  • Schlenk flask, heating mantle

Procedure:

  • Follow the procedure for the iodine-selective Suzuki-Miyaura coupling (Protocol 2).

  • Increase the reaction temperature to reflux (approx. 110 °C) and extend the reaction time to 24-48 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Follow the same work-up and purification procedure as in Protocol 2 to isolate the 3,5-disubstituted-6-methylpyridin-2-amine.

Protocol 4: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation at either the 3- or 5-position, with selectivity achieved by tuning the reaction conditions.

Materials:

  • This compound or a 3-substituted-5-bromo analogue

  • Amine (e.g., Aniline, Morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP or Xantphos)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask, heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halo-pyridine substrate (1.0 equiv.), the amine (1.2 equiv.), the base (1.4 equiv.), the palladium catalyst (0.02 equiv.), and the ligand (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent.

  • For iodine-selective amination , heat the reaction to 80-100 °C and monitor for completion (typically 4-12 hours).

  • For bromine-selective amination (on a substrate where the iodo-position is already functionalized), a higher temperature (100-120 °C) and longer reaction time may be required.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Protocol 5: Functionalization via Lithium-Halogen Exchange

This protocol describes the selective formation of a lithiated intermediate at the 3-position, followed by quenching with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF), Trimethylsilyl chloride (TMSCl))

  • Dry ice/acetone bath

  • Schlenk flask, syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv.) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-iodine exchange.

  • Add the electrophile (1.2 equiv.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Visualizations

G Sequential Functionalization of this compound A This compound B 3-Alkynyl-5-bromo-6-methylpyridin-2-amine A->B Sonogashira (I-selective) C 3-Aryl-5-bromo-6-methylpyridin-2-amine A->C Suzuki (I-selective) D 3-Amino-5-bromo-6-methylpyridin-2-amine A->D Buchwald-Hartwig (I-selective) E 3-Formyl-5-bromo-6-methylpyridin-2-amine A->E 1. n-BuLi (-78°C) 2. DMF F 3-Aryl-5-aryl-6-methylpyridin-2-amine C->F Suzuki (Br-selective) G 3-Aryl-5-amino-6-methylpyridin-2-amine C->G Buchwald-Hartwig (Br-selective)

Caption: Reaction pathways for the selective functionalization of the pyridine ring.

G Experimental Workflow for Cross-Coupling Reactions cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Weigh Reactants: - Halo-pyridine - Coupling Partner - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Degas Mixture (Ar bubbling or Freeze-Pump-Thaw) B->C D Heat to Reaction Temperature C->D E Stir and Monitor (TLC, LC-MS) D->E F Aqueous Work-up E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J G Catalytic Cycle for Suzuki-Miyaura Coupling A Pd(0)L₂ B Oxidative Addition Complex (L₂Pd(II)(Ar)X) A->B Ar-X C Transmetalation Complex (L₂Pd(II)(Ar)(Ar')) B->C Ar'-B(OR)₂ Base C->A Reductive Elimination D Coupled Product (Ar-Ar') C->D

References

Application Notes and Protocols for the Synthesis of 5-aryl-6-methylpyridin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-aryl-6-methylpyridin-2-amines, a class of compounds with significant potential in medicinal chemistry and drug discovery. The core of this synthetic approach is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers a versatile and efficient method for the formation of the C-C bond between the pyridine scaffold and various aryl groups.

Introduction

5-aryl-6-methylpyridin-2-amines are heterocyclic compounds that serve as important scaffolds in the development of novel therapeutic agents. The pyridine ring is a privileged structure in medicinal chemistry, and its substitution with aryl moieties can lead to compounds with a wide range of biological activities. The Suzuki-Miyaura coupling is a robust and widely used method for creating carbon-carbon bonds, known for its mild reaction conditions and tolerance of a broad range of functional groups.[1][2] This protocol details the synthesis of a library of 5-aryl-6-methylpyridin-2-amines from a common precursor, 5-bromo-6-methylpyridin-2-amine, and various arylboronic acids.

Synthetic Scheme

The general synthetic route for the preparation of 5-aryl-6-methylpyridin-2-amines via a Suzuki-Miyaura cross-coupling reaction is depicted below:

G cluster_0 cluster_1 cluster_2 A 5-bromo-6-methylpyridin-2-amine C 5-aryl-6-methylpyridin-2-amine A->C Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O, 85-95 °C B Arylboronic Acid B->C

Caption: Suzuki-Miyaura cross-coupling for 5-aryl-6-methylpyridin-2-amine synthesis.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize a variety of 5-aryl-6-methylpyridin-2-amines.

Materials:

  • 5-bromo-6-methylpyridin-2-amine

  • Arylboronic acids (various)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • Water, deionized

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-6-methylpyridin-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling with nitrogen or argon gas for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-methylpyridin-2-amine.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the representative yields for the synthesis of various 5-aryl-6-methylpyridin-2-amines using the described protocol. The data is adapted from similar Suzuki-Miyaura coupling reactions on substituted bromopyridines.[2][3]

EntryAryl Group (Ar)ProductYield (%)
1Phenyl5-phenyl-6-methylpyridin-2-amine85
24-Methylphenyl6-methyl-5-(p-tolyl)pyridin-2-amine88
34-Methoxyphenyl5-(4-methoxyphenyl)-6-methylpyridin-2-amine92
44-Chlorophenyl5-(4-chlorophenyl)-6-methylpyridin-2-amine78
53-Nitrophenyl6-methyl-5-(3-nitrophenyl)pyridin-2-amine72
62-Thienyl6-methyl-5-(thiophen-2-yl)pyridin-2-amine80

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis and purification of 5-aryl-6-methylpyridin-2-amines.

G start Start reagents Combine Reactants: - 5-bromo-6-methylpyridin-2-amine - Arylboronic acid - K3PO4 - Pd(PPh3)4 - Dioxane/Water start->reagents degas Degas with N2/Ar reagents->degas react Heat at 85-95 °C (12-24 h) degas->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup: - Dilute with H2O - Extract with EtOAc - Wash with Brine - Dry and Concentrate monitor->workup Reaction Complete purify Purification: Flash Column Chromatography workup->purify characterize Characterization: NMR, Mass Spectrometry purify->characterize end_product Pure 5-aryl-6-methylpyridin-2-amine characterize->end_product

Caption: Workflow for the synthesis of 5-aryl-6-methylpyridin-2-amines.

Concluding Remarks

The described Suzuki-Miyaura cross-coupling protocol provides a reliable and versatile method for the synthesis of a diverse library of 5-aryl-6-methylpyridin-2-amines. This methodology is highly valuable for researchers in drug discovery and medicinal chemistry, enabling the efficient generation of novel compounds for biological screening and lead optimization. The mild reaction conditions and broad substrate scope make this a preferred method for accessing this important class of molecules.

References

Application Note: Regioselective Sonogashira Coupling of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3] For dihalogenated substrates such as 5-Bromo-3-iodo-6-methylpyridin-2-amine, the significant difference in the reactivity of the carbon-halogen bonds allows for selective functionalization. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-OTf > C-Br > C-Cl, enabling the preferential coupling at the more reactive carbon-iodine bond.[4][5] This application note provides a detailed protocol for the regioselective Sonogashira coupling of this compound with a terminal alkyne, focusing on the selective coupling at the 3-position to yield 5-Bromo-3-(alkynyl)-6-methylpyridin-2-amine. These products are valuable intermediates for further functionalization at the less reactive C-Br bond, allowing for the synthesis of diverse and complex substituted pyridine derivatives.

Regioselectivity

The Sonogashira coupling of this compound is expected to proceed with high regioselectivity at the C-3 position, which is bonded to the iodine atom. This selectivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, leading to a faster oxidative addition to the palladium(0) catalyst.[4][6] By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve high yields of the mono-alkynylated product while leaving the C-Br bond intact for subsequent transformations. Performing the reaction at room temperature is often sufficient to ensure high selectivity for the carbon-iodine bond.[1]

Experimental Protocol

This protocol describes a general procedure for the selective mono-alkynylation of this compound with a terminal alkyne (e.g., Phenylacetylene).

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Saturated aqueous solution of ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dry Schlenk flask

  • Argon or Nitrogen gas supply

  • Syringes

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • LC-MS for reaction monitoring

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Bromo-3-(alkynyl)-6-methylpyridin-2-amine.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Sonogashira Coupling of this compound with Phenylacetylene.

ReagentMolecular Weight ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound326.941.01.0327 mg
Phenylacetylene102.141.11.1112 mg (123 µL)
Pd(PPh₃)₄1155.560.050.0558 mg
CuI190.450.10.119 mg
Triethylamine101.19--5 mL
Tetrahydrofuran72.11--10 mL
Product
5-Bromo-3-(phenylethynyl)-6-methylpyridin-2-amine301.19--Yield: 256 mg (85%)

Visualizations

experimental_workflow Experimental Workflow for Sonogashira Coupling reagent_prep Reagent Preparation (Drying & Degassing) reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup reagent_add Addition of Reagents (Pyridine, Catalysts, Base, Solvent) reaction_setup->reagent_add alkyne_add Addition of Alkyne reagent_add->alkyne_add reaction_monitoring Reaction Monitoring (TLC, LC-MS) alkyne_add->reaction_monitoring workup Aqueous Workup (Quenching & Extraction) reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for the Sonogashira coupling reaction.

sonogashira_catalytic_cycle Catalytic Cycle of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) alkynyl_pd_complex R¹-Pd(II)(C≡CR²)L₂ pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination (R¹-C≡CR²) cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide H-C≡CR² Base cu_acetylide->cu_x to Pd cycle

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-iodo-6-methylpyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a detailed, two-step protocol for the large-scale synthesis of this compound, starting from 2-amino-6-methylpyridine. The protocol is based on established methods for the halogenation of similar pyridine derivatives and is designed to be scalable for industrial applications.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature, possessing amino, bromo, and iodo groups on a methyl-substituted pyridine core, makes it a versatile building block for the synthesis of complex heterocyclic compounds, including kinase inhibitors for cancer therapy.[1] The following protocol outlines a robust and scalable two-step synthesis involving the bromination of 2-amino-6-methylpyridine followed by iodination.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the regioselective bromination of 2-amino-6-methylpyridine at the 5-position to yield 2-amino-5-bromo-6-methylpyridine. The subsequent step is the iodination of this intermediate at the 3-position to afford the final product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination A 2-amino-6-methylpyridine B 2-amino-5-bromo-6-methylpyridine A->B NBS, Methanol C 2-amino-5-bromo-6-methylpyridine D This compound C->D KIO3, KI, H2SO4

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromo-6-methylpyridine

This procedure details the bromination of 2-amino-6-methylpyridine using N-Bromosuccinimide (NBS) in methanol.[2] This method is often preferred for large-scale synthesis due to the easier handling of NBS compared to liquid bromine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-6-methylpyridine108.14100 g0.925
N-Bromosuccinimide (NBS)177.98164.6 g0.925
Methanol32.041 L-
Saturated aq. NaHCO3-As needed-
Brine-As needed-
Ethyl Acetate88.11As needed-
Sodium Sulfate (anhydrous)142.04As needed-

Protocol:

  • To a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, add 2-amino-6-methylpyridine (100 g, 0.925 mol) and methanol (1 L).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (164.6 g, 0.925 mol) portion-wise over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add water (500 mL) and ethyl acetate (500 mL).

  • Carefully add saturated aqueous sodium bicarbonate solution to quench the reaction until the pH is neutral to slightly basic.

  • Separate the organic layer and wash it with brine (2 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 2-amino-5-bromo-6-methylpyridine as a solid.

Expected Yield: 80-90%

G start Dissolve 2-amino-6-methylpyridine in Methanol cool Cool to 0-5 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir at room temperature add_nbs->react monitor Monitor reaction (TLC/HPLC) react->monitor monitor->react Incomplete workup Solvent removal and Aqueous workup monitor->workup Complete purify Recrystallization workup->purify end 2-amino-5-bromo-6-methylpyridine purify->end

Figure 2: Workflow for the synthesis of 2-amino-5-bromo-6-methylpyridine.
Step 2: Synthesis of this compound

This protocol is adapted from a scalable method for the iodination of 2-amino-5-bromopyridine and is expected to be effective for its 6-methyl analog.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-5-bromo-6-methylpyridine187.04100 g0.534
Potassium Iodate (KIO3)214.0057.1 g0.267
Potassium Iodide (KI)166.0088.6 g0.534
Sulfuric Acid (98%)98.08As needed-
Water18.021 L-
Ammonia solution (25%)-As needed-
Ethanol (95%)46.07As needed-

Protocol:

  • In a large reaction vessel, prepare a 2M sulfuric acid solution by carefully adding concentrated sulfuric acid to water.

  • To this acidic solution, add 2-amino-5-bromo-6-methylpyridine (100 g, 0.534 mol) and stir until dissolved.

  • Add potassium iodate (57.1 g, 0.267 mol) portion-wise to the stirred solution.

  • Heat the mixture to 90-100 °C.

  • Prepare a solution of potassium iodide (88.6 g, 0.534 mol) in water (250 mL).

  • Add the potassium iodide solution dropwise to the hot reaction mixture over 1-2 hours.

  • After the addition is complete, maintain the reaction at 90-100 °C for an additional 2-3 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH to 8-9 with a 25% ammonia solution while cooling in an ice bath.

  • A precipitate will form. Cool the mixture to 10 °C for at least 1 hour to ensure complete precipitation.

  • Filter the solid product and wash it with cold water.

  • The crude product can be purified by recrystallization from 95% ethanol to yield this compound.

Expected Yield: 70-80%

G start Dissolve starting material in 2M H2SO4 add_kio3 Add KIO3 start->add_kio3 heat Heat to 90-100 °C add_kio3->heat add_ki Add KI solution dropwise heat->add_ki react Stir at 90-100 °C add_ki->react monitor Monitor reaction (TLC/HPLC) react->monitor monitor->react Incomplete cool Cool to room temperature monitor->cool Complete ph_adjust Adjust pH to 8-9 with Ammonia cool->ph_adjust precipitate Precipitate and cool to 10 °C ph_adjust->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash purify Recrystallization filter_wash->purify end This compound purify->end

Figure 3: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

  • Concentrated sulfuric acid and ammonia are corrosive and should be handled with extreme caution.

  • The reactions are exothermic, especially the addition of reagents and the neutralization steps. Proper temperature control is crucial.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The presented two-step protocol provides a viable and scalable method for the synthesis of this compound. By adapting established procedures for similar compounds, this guide offers a solid foundation for researchers and drug development professionals to produce this important pharmaceutical intermediate in large quantities. Optimization of reaction conditions and purification methods may be necessary to achieve desired purity and yield at an industrial scale.

References

Application Notes and Protocols for the Purification of 5-Bromo-3-iodo-6-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the purification of 5-Bromo-3-iodo-6-methylpyridin-2-amine and its derivatives, crucial intermediates in pharmaceutical and chemical synthesis. The methodologies outlined below are designed to guide researchers, scientists, and drug development professionals in achieving high-purity compounds suitable for downstream applications.

Introduction

This compound and its analogs are important building blocks in the synthesis of various active pharmaceutical ingredients, including tyrosine kinase inhibitors. The purity of these intermediates is paramount to ensure the efficacy and safety of the final drug products. This document details two primary purification techniques: recrystallization and column chromatography, based on established methods for closely related compounds.

Data Presentation

The following table summarizes the expected purity and yield for a closely related isomer, 2-amino-5-bromo-3-iodopyridine, which can serve as a benchmark for the purification of this compound derivatives.[1]

Purification MethodPurity (%)Yield (%)
Recrystallization98.573.7
Column Chromatography>95Variable

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Ethanol (85-90%)

  • Distilled water

  • Beakers and Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot 85% ethanol.[1]

  • Once completely dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold distilled water.[1]

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating and purifying individual compounds from a mixture based on their differential adsorption to a stationary phase.

Objective: To isolate this compound from reaction byproducts and impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

  • Glass column

  • Beakers and collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.

  • Dissolve the crude product in a minimum amount of the eluent (e.g., petroleum ether/ethyl acetate mixture).

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with a mobile phase of petroleum ether/ethyl acetate (a starting ratio of 10:1 by volume is recommended for similar compounds and can be optimized).[1]

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound derivatives.

PurificationWorkflow Crude Crude Product Dissolution Dissolution Crude->Dissolution Primary Purification Filtration Hot Filtration (optional) Dissolution->Filtration Recrystallization Recrystallization Dissolution->Recrystallization Filtration->Recrystallization Isolation1 Isolation & Drying Recrystallization->Isolation1 MotherLiquor Mother Liquor Recrystallization->MotherLiquor PureSolid Pure Crystalline Solid Isolation1->PureSolid ColumnChromatography Column Chromatography MotherLiquor->ColumnChromatography Secondary Purification Isolation2 Isolation & Drying ColumnChromatography->Isolation2 PureOil Pure Product Isolation2->PureOil

Caption: General purification workflow for this compound derivatives.

References

Application Notes and Protocols for 5-Bromo-3-iodo-6-methylpyridin-2-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-iodo-6-methylpyridin-2-amine is a halogenated heterocyclic compound that serves as a versatile intermediate in the synthesis of complex pharmaceutical molecules.[1][2] Its distinct substitution pattern, featuring bromine and iodine atoms at positions 5 and 3, respectively, along with a methyl group at position 6 and an amino group at position 2, offers multiple reactive sites for the construction of diverse molecular scaffolds. This intermediate is particularly valuable in the development of kinase inhibitors, a class of targeted therapeutics pivotal in oncology and immunology.[] The strategic placement of the halogens allows for selective and sequential cross-coupling reactions, enabling the precise introduction of various functionalities to modulate the biological activity of the target compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 958357-86-3[1]
Molecular Formula C₆H₆BrIN₂[1]
Molecular Weight 312.93 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
SMILES Cc1nc(N)c(I)cc1Br[1]
InChI 1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)[1]

Application in Kinase Inhibitor Synthesis: A Representative Protocol

While specific, publicly documented applications of this compound in the synthesis of named drug candidates are limited, its structure is highly amenable to the synthesis of potent kinase inhibitors. The following section outlines a representative, hypothetical protocol for the synthesis of a Janus Kinase (JAK) inhibitor, demonstrating the utility of this intermediate. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, and its dysregulation is implicated in various cancers and autoimmune diseases.[]

Hypothetical Synthesis of a JAK Inhibitor

This protocol describes a two-step synthesis involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. The differential reactivity of the C-I and C-Br bonds allows for a selective, sequential approach.

Step 1: Suzuki-Miyaura Coupling at the 3-position (Iodo position)

This initial step selectively couples an arylboronic acid at the more reactive iodo position.

Materials:

  • This compound

  • (4-(Trifluoromethyl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 313 mg), (4-(trifluoromethyl)phenyl)boronic acid (1.2 mmol, 228 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Stir the reaction mixture vigorously at 90 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate product: 5-Bromo-6-methyl-3-(4-(trifluoromethyl)phenyl)pyridin-2-amine.

Step 2: Buchwald-Hartwig Amination at the 5-position (Bromo position)

The second step introduces a solubilizing or pharmacologically important amine at the bromo position.

Materials:

  • 5-Bromo-6-methyl-3-(4-(trifluoromethyl)phenyl)pyridin-2-amine (from Step 1)

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a dried Schlenk flask, add 5-Bromo-6-methyl-3-(4-(trifluoromethyl)phenyl)pyridin-2-amine (1.0 mmol, 330 mg), cesium carbonate (1.4 mmol, 456 mg), and Xantphos (0.04 mmol, 23 mg).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add anhydrous toluene (10 mL), morpholine (1.2 mmol, 105 µL), and tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg).

  • Stir the reaction mixture vigorously at 110 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final hypothetical JAK inhibitor.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the synthesis and biological activity of the target compound.

ParameterValue
Step 1 Yield 85%
Step 2 Yield 78%
Final Product Purity (HPLC) >98%
JAK1 IC₅₀ 15 nM
JAK2 IC₅₀ 25 nM
JAK3 IC₅₀ 5 nM
TYK2 IC₅₀ 30 nM

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination Start 5-Bromo-3-iodo-6- methylpyridin-2-amine reagent1 (4-(Trifluoromethyl)phenyl)boronic acid Pd(PPh₃)₄, K₂CO₃ Dioxane/Water, 90°C Intermediate 5-Bromo-6-methyl-3-(4-(trifluoromethyl)phenyl) pyridin-2-amine reagent2 Morpholine Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene, 110°C FinalProduct Hypothetical JAK Inhibitor reagent1->Intermediate reagent2->FinalProduct

Caption: Hypothetical two-step synthesis of a JAK inhibitor.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene initiates Inhibitor Hypothetical JAK Inhibitor (from this compound) Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound represents a valuable and highly functionalized building block for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The presence of differentially reactive halogen atoms allows for selective and sequential cross-coupling reactions, providing a robust platform for the generation of diverse chemical libraries for drug discovery. The provided hypothetical protocols and diagrams illustrate a practical application of this intermediate, underscoring its potential in the development of targeted therapies for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction yield with 5-Bromo-3-iodo-6-methylpyridin-2-amine.

Troubleshooting Guides

Low or no yield in a Suzuki reaction involving this compound can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution
Catalyst Inhibition/Deactivation The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst inhibition.[1][2] Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium and prevent coordination.[1][3]
Inefficient Oxidative Addition The carbon-halogen bond may not be sufficiently reactive under the chosen conditions. Given the substrate has both iodo and bromo groups, selective reaction at the more reactive C-I bond is expected.[4][5] Ensure the reaction temperature is optimal. For less reactive C-Br bonds (if the C-I reaction is complete), a more active catalyst system or higher temperatures might be necessary.
Side Reactions Competing reactions can consume starting materials and reduce the desired product yield. Key side reactions include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the pyridine starting material.[6][7] To minimize protodeboronation, use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters).[1][7] Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[1]
Poor Solubility The starting materials or the product may have limited solubility in the chosen solvent system, impeding reaction kinetics.[2] Screen different solvents or solvent mixtures (e.g., 1,4-Dioxane/water, Toluene/water, DMF).[7][8][9]
Inappropriate Base or Solvent The choice of base and solvent is critical and interdependent. An unsuitable combination can lead to side reactions or prevent the reaction from proceeding efficiently.[1][2] Screen various bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ in combination with different solvent systems.[8]

Troubleshooting Workflow for Failed Suzuki Reactions

G start Low or No Product Yield check_catalyst Is the catalyst system appropriate for an aminopyridine substrate? start->check_catalyst check_conditions Are the reaction conditions (temperature, time) optimal? check_catalyst->check_conditions Yes solution_catalyst Use bulky phosphine ligands (e.g., XPhos, SPhos). Screen different palladium sources. check_catalyst->solution_catalyst No check_side_reactions Are there signs of side reactions (e.g., protodeboronation, homocoupling)? check_conditions->check_side_reactions Yes solution_conditions Increase reaction temperature. Increase reaction time and monitor by TLC/LC-MS. check_conditions->solution_conditions No check_reagents Are the starting materials and reagents pure and dry? check_side_reactions->check_reagents No solution_side_reactions Use anhydrous solvents. Thoroughly degas the reaction mixture. Consider using boronic esters. check_side_reactions->solution_side_reactions Yes solution_reagents Purify starting materials. Use anhydrous solvents. check_reagents->solution_reagents No

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound will react first in a Suzuki coupling?

A1: The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[4][5] This difference in reactivity allows for selective functionalization at the 3-position (iodo) under milder conditions, leaving the 5-position (bromo) available for subsequent transformations.[4]

Q2: What is the best catalyst for the Suzuki coupling of this compound?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid and reaction conditions. However, for aminopyridine substrates, which can inhibit palladium catalysts, systems with bulky, electron-rich phosphine ligands are often preferred.[1][3] Common and effective catalysts for similar substrates include Pd(PPh₃)₄ and systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos, SPhos, or P(t-Bu)₃.[7][10][11]

Q3: How can I prevent side reactions like protodeboronation and homocoupling?

A3: To minimize protodeboronation, it is crucial to use anhydrous conditions, as water can facilitate the decomposition of the boronic acid.[7] Using boronic esters, such as pinacol esters, can also increase stability.[1] Homocoupling of the boronic acid is often promoted by the presence of oxygen. Therefore, ensuring the reaction is performed under a strictly inert atmosphere (e.g., by thoroughly degassing the solvent and using a nitrogen or argon blanket) can significantly reduce this side reaction.[1]

Q4: My reaction is not going to completion. What can I do?

A4: If your reaction has stalled, you can try the following:

  • Increase the reaction temperature: This can help overcome activation energy barriers, especially for the less reactive C-Br bond if the initial C-I coupling is complete.

  • Add a fresh portion of the catalyst: The initial catalyst may have deactivated over time.

  • Ensure efficient stirring: This is particularly important for heterogeneous mixtures to ensure proper mixing of reagents.

  • Verify the integrity of your starting materials: The boronic acid may have degraded upon storage.

Q5: What are the recommended bases and solvents for this reaction?

A5: The choice of base and solvent is critical and often requires empirical optimization. For Suzuki couplings of aminopyridines, common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[8] Frequently used solvents include mixtures of an organic solvent with water, such as 1,4-dioxane/water, toluene/ethanol/water, or DMF.[7] The presence of water is often necessary to facilitate the transmetalation step.[12]

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions, assuming selective reaction at the iodo- position.

Table 1: Suzuki Coupling of Unprotected 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [11]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>1578
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>1580

Table 2: Suzuki Coupling of N-Acetylated 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [11]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1586
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1583
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1579
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1581

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C-I Position

This protocol is adapted from procedures for the selective coupling of dihalogenated heterocycles and the coupling of aminopyridines.[2][4]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v).[4] Then, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).[13]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Base to Schlenk Flask B Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Degassed Solvent & Catalyst B->C D Heat Reaction Mixture (e.g., 80-90 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Dilute E->F G Aqueous Wash F->G H Dry, Concentrate & Purify G->H

Caption: Experimental workflow for selective Suzuki coupling.

References

Technical Support Center: Synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, helping researchers identify and resolve problems efficiently.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete bromination of the starting material (6-methylpyridin-2-amine). 2. Inefficient iodination of the brominated intermediate. 3. Degradation of reagents. 4. Incorrect reaction temperature.1. Ensure the correct stoichiometry of the brominating agent (e.g., NBS). Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material. 2. Verify the activity of the iodinating reagents (e.g., NIS, I2/oxidant). Ensure anhydrous conditions if required. 3. Use fresh, high-purity reagents. 4. Maintain the recommended temperature for each step. For instance, bromination may require low temperatures to control selectivity, while iodination might need elevated temperatures.
Presence of Di-brominated Impurity Over-bromination of the pyridine ring. The presence of the activating amino group makes the ring susceptible to further electrophilic substitution.1. Control the stoichiometry of the brominating agent carefully. Use no more than one equivalent. 2. Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration. 3. Perform the reaction at a lower temperature to increase selectivity.
Presence of Unreacted 5-Bromo-6-methylpyridin-2-amine Incomplete iodination. This can be due to insufficient iodinating agent, deactivation of the iodinating species, or suboptimal reaction conditions.1. Increase the equivalents of the iodinating agent (e.g., N-iodosuccinimide). 2. Ensure the reaction goes to completion by extending the reaction time and monitoring via TLC or HPLC. 3. Optimize the reaction temperature; sometimes a higher temperature is needed to drive the iodination to completion.
Formation of Tar or Dark-colored Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials or solvents. 3. Oxidation of the amine or other sensitive functional groups.1. Carefully control the reaction temperature and avoid localized overheating. 2. Use purified, dry solvents and high-purity starting materials. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Difficult Purification of the Final Product The polarity of the product is similar to that of the starting materials or side products, making separation by column chromatography challenging.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider recrystallization as an alternative or additional purification step.[1] 3. If impurities are acidic or basic, an acid-base wash during the workup can help remove them.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: A common side reaction is the formation of a di-brominated product, 3,5-Dibromo-6-methylpyridin-2-amine. This occurs when the pyridine ring undergoes a second bromination. The amino group is strongly activating, making the ring electron-rich and susceptible to further electrophilic substitution if the reaction conditions are not carefully controlled.[1]

Q2: How can I minimize the formation of the di-brominated impurity?

A2: To minimize di-bromination, you should:

  • Use a precise 1:1 molar ratio of your starting material to the brominating agent (e.g., N-Bromosuccinimide - NBS).[1]

  • Add the brominating agent slowly and in portions to the reaction mixture.

  • Maintain a low reaction temperature, typically between 0 and 10 °C, during the addition of the brominating agent.[1]

Q3: I see unreacted 5-Bromo-6-methylpyridin-2-amine in my final product. How can I improve the iodination step?

A3: Incomplete iodination can be addressed by:

  • Using a slight excess of the iodinating agent, such as N-Iodosuccinimide (NIS).

  • Ensuring the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using TLC or LC-MS.

  • Optimizing the reaction temperature. While initial cooling might be necessary, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.

Q4: What is a suitable starting material for this synthesis?

A4: A common starting material is 6-methylpyridin-2-amine. The synthesis typically involves a two-step process: selective bromination at the 5-position followed by iodination at the 3-position.

Q5: What purification methods are most effective for isolating the final product?

A5: Column chromatography on silica gel is a standard method for purification. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is often effective. Recrystallization from a suitable solvent system can also be an excellent method to obtain a highly pure product.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-methylpyridin-2-amine (Intermediate)

  • Dissolve 6-methylpyridin-2-amine in a suitable solvent such as acetonitrile or a chlorinated solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

  • Dissolve 5-Bromo-6-methylpyridin-2-amine in a suitable solvent like dichloromethane or acetonitrile.

  • Add 1.1 to 1.2 equivalents of N-Iodosuccinimide (NIS).

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Visualizations

Synthesis_Pathway Start 6-methylpyridin-2-amine Intermediate 5-Bromo-6-methylpyridin-2-amine Start->Intermediate NBS, Acetonitrile, 0-10 °C Product This compound Intermediate->Product NIS, DCM, rt Side_Reaction Intermediate 5-Bromo-6-methylpyridin-2-amine SideProduct 3,5-Dibromo-6-methylpyridin-2-amine Intermediate->SideProduct Excess NBS Troubleshooting_Workflow Start Low Yield or Impure Product CheckBromination Analyze Bromination Step by TLC/LC-MS Start->CheckBromination IncompleteBromination Incomplete Bromination? CheckBromination->IncompleteBromination DiBromination Di-bromination Observed? CheckBromination->DiBromination CheckIodination Analyze Iodination Step by TLC/LC-MS IncompleteIodination Unreacted Bromo Intermediate? CheckIodination->IncompleteIodination IncompleteBromination->CheckIodination No OptimizeBromination Optimize NBS stoichiometry and Temperature IncompleteBromination->OptimizeBromination Yes DiBromination->CheckIodination No DiBromination->OptimizeBromination Yes OptimizeIodination Increase NIS equivalents or Reaction Time IncompleteIodination->OptimizeIodination Yes Purification Optimize Purification Protocol IncompleteIodination->Purification No

References

Removal of palladium catalyst from 5-Bromo-3-iodo-6-methylpyridin-2-amine reaction

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Palladium Catalyst from 5-Bromo-3-iodo-6-methylpyridin-2-amine Reaction

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving this compound and similar nitrogen-containing heterocyclic compounds.

Troubleshooting Guide & FAQs

Q1: Why is removing palladium from my this compound reaction so challenging?

The primary difficulty arises from the structure of the pyridine-amine core. The nitrogen atoms in the pyridine ring and the exocyclic amine group can act as strong ligands, forming stable, soluble complexes with palladium species (both Pd(0) and Pd(II)). This chelation effect makes it difficult to remove the palladium using simple filtration or standard aqueous washes.[1]

Q2: I've performed a standard work-up and column chromatography, but my product is still contaminated with significant levels of palladium. What should I do next?

Standard purification methods like column chromatography are often insufficient to completely remove palladium from reactions with nitrogen-containing heterocycles.[2][3] It is highly recommended to employ a subsequent palladium scavenging step. Several specialized scavengers are designed to bind tightly to residual palladium, allowing for its removal.

Q3: What are the most effective methods for removing palladium from reactions involving aminopyridines?

The most common and effective methods include:

  • Adsorption onto Solid-Supported Scavengers: These are materials like silica gel or polymer beads that are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[1][4][5]

  • Activated Carbon Treatment: Activated carbon is a cost-effective and broadly effective adsorbent for palladium residues.[1][4]

  • Crystallization: In some cases, crystallization of the final product can leave palladium impurities behind in the mother liquor. This can be enhanced by the addition of certain additives.[4]

Q4: How do I choose the right palladium scavenger for my specific reaction?

The choice of scavenger depends on several factors:

  • The nature of your product: Ensure the scavenger will not react with or strongly adsorb your desired product. Given the amine functionality of your molecule, be cautious with scavengers that have electrophilic groups.

  • The suspected palladium species: Different scavengers have varying affinities for different oxidation states of palladium (Pd(0) vs. Pd(II)). Thiol-based scavengers are generally effective for a range of palladium species.

  • Solvent compatibility: The scavenger must be compatible with the solvent used to dissolve your crude product.

  • Cost and scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.

It is often beneficial to screen a small panel of different scavengers to identify the most effective one for your specific system.[4]

Q5: My product yield is significantly lower after the palladium scavenging step. What could be the cause and how can I prevent this?

Product loss during scavenging is a common issue, often caused by non-specific adsorption of the product onto the scavenger material, especially with activated carbon.[4][5] To mitigate this:

  • Minimize the amount of scavenger: Use the minimum amount necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.[4]

  • Screen different scavengers: Some scavengers have a lower propensity for non-specific binding.

  • Optimize the solvent system: Using a solvent in which your product is highly soluble can help minimize its adsorption onto the scavenger.[4]

  • Thoroughly wash the scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.[1][4]

Quantitative Data on Palladium Scavenging

The following table summarizes the efficiency of various palladium removal methods as reported in the literature for related compounds. Note that efficiency can be highly dependent on the specific substrate, solvent, temperature, and reaction time.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product RecoveryNotes
Thiol-functionalized silica>1300290%Treatment of a naphthalenopiperazine HCl salt in a water/THF solution at 35°C for 17 hours.[6]
Thiol and Thiourea mixture (10 wt%)2400≤ 16N/AUsed in the synthesis of a drug candidate for brain cancer on a 7.7 kg scale.[2]
Microporous polystyrene-bound TMT33010-30>95%Treatment in DMF gave the highest removal efficiency.[5]
Activated Carbon (Darco KB-B, 0.2 wt)300<197%Treatment of a THF solution at 45°C for 18 hours, followed by crystallization.[5]
Polymer-bound ethylenediamines2000-3000100-300N/AFollowed by salt formation to achieve <10 ppm.[7]

Experimental Protocols

The following are general procedures for common palladium removal techniques. These should be optimized for your specific reaction.

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., dichloromethane, toluene, or ethyl acetate).

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4 to 24 hours. The optimal time and temperature should be determined empirically.

  • Filtration: After the scavenging period, filter the mixture through a pad of celite to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the resulting product for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]

Protocol 2: Palladium Removal Using Activated Carbon
  • Reaction Work-up and Dissolution: Follow steps 1 and 2 from Protocol 1.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.[1]

  • Stirring: Stir the slurry at room temperature for 1 to 4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to prevent fine carbon particles from passing through.[1]

  • Washing: Wash the celite pad thoroughly with the solvent to maximize product recovery.[4]

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure.

  • Analysis: Determine the final palladium concentration using ICP-MS.[1]

Visualizations

experimental_workflow cluster_reaction Reaction & Initial Work-up cluster_scavenging Palladium Scavenging cluster_final Final Product Isolation & Analysis start Crude Reaction Mixture (this compound) workup Aqueous Work-up start->workup crude_product Crude Product in Organic Solvent workup->crude_product add_scavenger Add Scavenger (e.g., Thiol-Silica or Activated Carbon) crude_product->add_scavenger stir Stir (Optimized Time & Temperature) add_scavenger->stir filtration Filter to Remove Scavenger stir->filtration concentrate Concentrate Filtrate filtration->concentrate analysis Analyze for Residual Pd (ICP-MS) concentrate->analysis purified_product Purified Product analysis->purified_product

Caption: General experimental workflow for palladium catalyst removal.

troubleshooting_palladium_removal start High Residual Palladium in Product? scavenging_step Was a scavenging step performed? start->scavenging_step Yes end_ok Palladium levels acceptable start->end_ok No implement_scavenging Implement a scavenging protocol (e.g., Thiol-Silica or Activated Carbon) scavenging_step->implement_scavenging No optimize_scavenging Optimize Scavenging Conditions scavenging_step->optimize_scavenging Yes product_loss Significant Product Loss? implement_scavenging->product_loss increase_time_temp Increase stirring time or temperature optimize_scavenging->increase_time_temp increase_equivalents Increase scavenger equivalents optimize_scavenging->increase_equivalents screen_scavengers Screen different scavenger types optimize_scavenging->screen_scavengers increase_time_temp->product_loss increase_equivalents->product_loss screen_scavengers->product_loss optimize_product_recovery Optimize Product Recovery product_loss->optimize_product_recovery Yes product_loss->end_ok No reduce_scavenger Reduce amount of scavenger optimize_product_recovery->reduce_scavenger thorough_wash Thoroughly wash scavenger post-filtration optimize_product_recovery->thorough_wash change_solvent Change solvent to improve product solubility optimize_product_recovery->change_solvent

Caption: Troubleshooting decision tree for palladium removal.

References

Preventing byproduct formation in 5-Bromo-3-iodo-6-methylpyridin-2-amine couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during cross-coupling reactions with 5-Bromo-3-iodo-6-methylpyridin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, offering potential causes and actionable solutions.

Issue 1: Poor Selectivity - Reaction at Both Bromine and Iodine Positions

Potential Cause: Reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond in addition to the desired reaction at the more reactive C-I bond. The general order of reactivity in palladium-catalyzed cross-coupling is C-I > C-Br.[1][2]

Recommended Solutions:

  • Reduce Reaction Temperature: Lowering the temperature can provide the necessary energy to activate the C-I bond without overcoming the higher activation barrier for the C-Br bond.

  • Shorter Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the desired mono-substituted product is formed to prevent further reaction at the bromine position.[2]

  • Choice of Catalyst/Ligand: Employ a less reactive catalyst system. For instance, traditional palladium catalysts like Pd(PPh₃)₄ may offer better selectivity than highly active Buchwald-type catalysts under certain conditions.[2]

Issue 2: Formation of Homocoupling Byproducts

Potential Cause: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions).[3][4] This can also be promoted by the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4][5]

Recommended Solutions:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[3][4]

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize homocoupling that may occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[4]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner to favor the cross-coupling reaction over homocoupling.

Issue 3: Protodeboronation of Boronic Acid (Suzuki Coupling)

Potential Cause: Boronic acids can be unstable in the presence of aqueous bases, leading to the replacement of the boronic acid group with a hydrogen atom.

Recommended Solutions:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[3]

  • Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions. Note that some Suzuki couplings require a small amount of water for optimal performance.[3]

  • Weaker Base: A milder base may reduce the rate of protodeboronation. Consider screening bases like K₂CO₃ or Cs₂CO₃ in place of stronger bases like K₃PO₄.[3]

Issue 4: Dehalogenation of the Starting Material

Potential Cause: The starting material is converted back to the corresponding des-halo pyridine derivative. This can be caused by certain reagents acting as hydride sources.

Recommended Solutions:

  • Avoid Hydride Sources: Ensure that solvents (e.g., some alcohols) or other reagents are not potential sources of hydride ions.[3]

  • Optimize Reaction Time: Minimize reaction time to reduce the likelihood of this side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in this compound?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1][2] Therefore, selective coupling at the 3-iodo position is the expected outcome under controlled, mild conditions.

Q2: The 2-amino group seems to be inhibiting my reaction. What can I do?

A2: The lone pair of electrons on the 2-amino group and the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3] To overcome this, consider the following:

  • Use Bulky, Electron-Rich Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for couplings with electron-rich and potentially coordinating heteroaryl halides.[5]

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to overcome partial catalyst inhibition.[3]

  • Protecting the Amino Group: While less ideal due to extra synthetic steps, protection of the amino group (e.g., as an acetamide) can prevent catalyst inhibition.[6]

Q3: Is it possible to perform a double coupling to substitute both the iodo and bromo positions?

A3: Yes, a double coupling is feasible. This typically requires more forcing conditions, such as higher temperatures, longer reaction times, and a higher excess of the coupling partner (e.g., >2.2 equivalents).[7] It is often performed in a stepwise manner, with the second coupling at the C-Br position being carried out after the first coupling at the C-I position is complete.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of a Structurally Analogous Aminobromopyridine with Arylboronic Acids.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
System 1: Traditional Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid
4-Methylphenylboronic acid
4-Methoxyphenylboronic acid
4-Chlorophenylboronic acid
4-Fluorophenylboronic acid
System 2: Buchwald (Hypothetical) Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid

Data adapted for a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, providing a strong indication of expected performance.[8]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Iodo Position

This protocol is a general starting point for the selective coupling at the more reactive iodo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-18 hours), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[6][8]

Protocol 2: Selective Sonogashira Coupling at the 3-Iodo Position

This is a general procedure for the copper-catalyzed Sonogashira reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed solvent (THF or DMF) and the amine base.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 60°C, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Filter through a pad of celite and wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is based on general procedures for Sonogashira couplings of halopyridines.[9]

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation A This compound B Desired Product (Coupling at C-I) A->B Pd Catalyst Coupling Partner (Mild Conditions) C Double Coupling Product (at C-I and C-Br) B->C Harsh Conditions D Homocoupling Product E Dehalogenated Product Troubleshooting_Workflow cluster_solutions Troubleshooting Solutions start Low Yield or Byproduct Formation q1 Identify Main Byproduct (LC-MS/NMR) start->q1 sol1 Problem: Double Coupling Solution: - Lower Temperature - Shorter Reaction Time q1->sol1 Double Coupling sol2 Problem: Homocoupling Solution: - Thoroughly Degas - Use Pd(0) Source q1->sol2 Homocoupling sol3 Problem: Dehalogenation/ Protodeboronation Solution: - Use Anhydrous Solvents - Use Boronic Esters q1->sol3 Dehalogenation/ Protodeboronation sol4 Problem: No Reaction Solution: - Use Bulky Ligand - Increase Catalyst Load q1->sol4 Starting Material Unreacted

References

Improving solubility of 5-Bromo-3-iodo-6-methylpyridin-2-amine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Bromo-3-iodo-6-methylpyridin-2-amine for reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the recommended starting solvents for dissolving this compound?

For initial attempts at dissolving a compound with unknown solubility, it is advisable to start with common polar aprotic solvents.[2] These solvents are often effective at dissolving a wide range of organic molecules. Recommended starting solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

It is recommended to start with small-scale tests to find a suitable solvent before preparing a large-volume stock solution.[2]

Q3: Can temperature be used to improve the solubility of this compound?

Yes, gentle heating can be an effective method for dissolving stubborn compounds.[2] Increasing the temperature of the solvent increases the kinetic energy of both the solvent and solute molecules, which can help to overcome the intermolecular forces in the solid state. However, it is crucial to use heat judiciously, as excessive or prolonged heating can lead to the degradation of the compound.[2] It is advisable to warm the solution gently and monitor for any changes in color or the appearance of precipitates that might indicate degradation.

Q4: My compound dissolves in an organic solvent but precipitates when I add it to an aqueous solution for my reaction. Why is this happening and what can I do?

This phenomenon, often referred to as "crashing out," is common when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous buffer where its solubility is much lower.[3] The significant change in solvent polarity causes the compound to precipitate.

To mitigate this, consider the following:

  • Slow Addition: Add the organic stock solution to the aqueous buffer slowly while vigorously stirring or vortexing.[3]

  • Minimize Organic Solvent: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, ensuring it is compatible with your experimental system.[3]

  • Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20 (e.g., 0.01-0.1%), to the aqueous buffer can help to keep the compound in solution.[3][4]

  • Co-solvents: Employing a co-solvent system, where a water-miscible organic solvent is part of the final aqueous solution, can improve solubility.

Troubleshooting Guide

This guide provides a systematic approach to address solubility challenges encountered during your experiments.

Issue 1: The compound is not dissolving in the initial chosen solvent.

  • Have you tried gentle heating? As mentioned in the FAQs, gentle warming can significantly improve solubility. Try heating the solution to 30-40°C while stirring.

  • Have you tried sonication? Brief sonication can help to break up solid aggregates and enhance dissolution.[2][3]

  • Is the solvent appropriate? If the initial solvent is not effective, a systematic approach to testing other solvents is recommended. Refer to the solvent properties table below to select an alternative. It's often beneficial to test a range of solvents with varying polarities.

  • Is the compound pure? Impurities can sometimes affect solubility. Ensure you are using a compound of known purity.

Issue 2: The compound dissolves initially but then precipitates out of solution over time.

  • Is the solution saturated? You may have created a supersaturated solution, which is inherently unstable. Try preparing a more dilute solution.

  • Has the temperature changed? If the solution was heated to dissolve the compound, it might precipitate as it cools to room temperature. If possible for your experiment, maintaining a slightly elevated temperature might be necessary.

  • Is the compound stable in the solvent? The compound might be degrading in the chosen solvent, with the degradation products being less soluble. It's important to ensure the stability of the drug substance in the solubility media.[5]

Issue 3: The solubility is still too low for the required reaction concentration.

  • Can the pH be adjusted? For compounds with ionizable groups, like the amine group in this compound, altering the pH can significantly impact solubility.[2] Since it has a basic amine group, solubility may be enhanced in acidic conditions due to the formation of a more soluble salt. A pH-solubility profile can be experimentally determined.[6]

  • Have you considered a co-solvent system? Using a mixture of solvents can often provide better solubilizing power than a single solvent. For example, a mixture of a good solvent (like DMSO or DMF) with a less effective but reaction-compatible solvent might work.

  • Is it possible to use a solid dispersion? For applications where the solid form is used, creating an amorphous solid dispersion of the compound in a hydrophilic polymer can enhance its apparent water solubility.[7][8]

Data Presentation: Common Organic Solvent Properties

For your convenience, the following table summarizes the properties of common organic solvents that can be used for solubility testing.

SolventFormulaBoiling Point (°C)Dielectric ConstantPolarityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947.2Highly polar aproticExcellent solubilizing power, but can be toxic to some cells at >0.5%.[3]
N,N-Dimethylformamide (DMF)C₃H₇NO15338.3Polar aproticGood solubilizing agent; use with caution due to toxicity.[3]
Tetrahydrofuran (THF)C₄H₈O667.6Polar aproticGood for moderately polar compounds.
Dichloromethane (DCM)CH₂Cl₂409.1NonpolarUseful for nonpolar compounds.
Acetonitrile (ACN)C₂H₃N8237.5Polar aproticMiscible with water.
EthanolC₂H₆O78.524.6Polar proticLess toxic option, but may have lower solubilizing power than DMSO or DMF.[3]
MethanolCH₄O64.732.6Polar proticEffective solvent, but can be toxic.[3]

Experimental Protocols

Protocol: Small-Scale Solubility Testing

This protocol outlines a method for quickly assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, THF, ACN, Ethanol, DCM)

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Water bath or heating block

  • Analytical balance

Procedure:

  • Weigh the Compound: Accurately weigh a small amount of the compound (e.g., 1-2 mg) into a clean, dry vial.

  • Initial Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Vortexing/Stirring: Vortex the vial vigorously for 1-2 minutes. Alternatively, use a small magnetic stir bar and a stirrer.

  • Visual Inspection: Observe the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat the vortexing/stirring and observation steps.

  • Record Observations: Continue adding the solvent incrementally until the solid is fully dissolved. Record the total volume of solvent required to dissolve the initial mass of the compound. This will give you an approximate solubility.

  • Heating (Optional): If the compound does not dissolve at room temperature, gently warm the vial in a water bath or on a heating block (e.g., to 30-40°C) and observe if dissolution occurs. Be cautious of solvent evaporation at higher temperatures.

  • Repeat for Other Solvents: Repeat this process for each of the selected solvents to compare their effectiveness.

Mandatory Visualizations

G start Start: Solubility Issue solvent Is the compound dissolving in the initial solvent? start->solvent heat_sonicate Apply gentle heat (30-40°C) or sonication solvent->heat_sonicate No success Success: Compound Solubilized solvent->success Yes dissolved1 Dissolved? heat_sonicate->dissolved1 new_solvent Select a new solvent based on polarity dissolved1->new_solvent No dissolved1->success Yes dissolved2 Dissolved? new_solvent->dissolved2 ph_adjust Can pH be adjusted (for ionizable compounds)? dissolved2->ph_adjust No dissolved2->success Yes adjust_ph Test solubility in acidic/basic buffers ph_adjust->adjust_ph Yes cosolvent Try a co-solvent system ph_adjust->cosolvent No dissolved3 Dissolved? adjust_ph->dissolved3 dissolved3->cosolvent No dissolved3->success Yes fail Further investigation needed (e.g., solid dispersion) cosolvent->fail

Caption: Troubleshooting workflow for solubility issues.

G cluster_physical Physical Methods cluster_chemical Chemical Methods heating Heating sonication Sonication micronization Micronization (Particle Size Reduction) ph_adjustment pH Adjustment cosolvents Co-solvents surfactants Surfactants solid_dispersion Solid Dispersion solubility Improving Solubility solubility->heating Energy Input solubility->sonication Energy Input solubility->micronization Increase Surface Area solubility->ph_adjustment Increase Ionization solubility->cosolvents Modify Solvent Polarity solubility->surfactants Micelle Formation solubility->solid_dispersion Amorphous State

Caption: Logical relationships of solubilization techniques.

References

Troubleshooting failed cross-coupling reactions with 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-iodo-6-methylpyridin-2-amine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend: C-I > C-Br > C-Cl.[1][2] Therefore, the carbon-iodine (C-I) bond at the 3-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 5-position. This differential reactivity allows for selective functionalization at the 3-position by using milder reaction conditions, leaving the C-Br bond intact for subsequent transformations.[1][2][3]

Q2: How does the 2-amino group on the pyridine ring affect cross-coupling reactions?

A2: The 2-amino group can pose challenges by coordinating with the palladium catalyst.[4][5][6] This can lead to:

  • Catalyst Inhibition or Poisoning: The nitrogen atom's lone pair can bind to the palladium center, potentially retarding or completely stopping the catalytic cycle.[4][6]

  • Altered Reactivity: Coordination of the amino group may influence the electronic properties of the pyridine ring and the adjacent C-Br bond.

To overcome these issues, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often recommended.[4][7] These ligands can promote the desired catalytic cycle and minimize catalyst inhibition.

Q3: I am observing a black precipitate (palladium black) in my reaction. What does this indicate?

A3: The formation of palladium black signifies the decomposition and precipitation of the palladium catalyst from the solution, rendering it inactive.[8][9] Common causes include:

  • High Temperatures: Excessive heat can lead to catalyst decomposition.[10]

  • Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[8][9]

  • Impurities: Impurities in reagents or solvents can poison the catalyst.

  • Oxygen: Failure to maintain a strictly inert atmosphere can lead to catalyst oxidation and decomposition.

To prevent this, ensure all reagents and solvents are high purity and properly degassed, maintain a strict inert atmosphere (argon or nitrogen), and avoid excessive temperatures.[8]

Troubleshooting Specific Cross-Coupling Reactions

This section addresses common problems encountered during specific cross-coupling reactions. For a general troubleshooting workflow, refer to the diagram below.

G cluster_0 cluster_3 start Reaction Failed (Low or No Conversion) check_catalyst Catalyst Active? (Fresh? Correct Loading?) start->check_catalyst No check_reagents Reagents Pure? (Substrate, Coupling Partner, Base) start->check_reagents No check_conditions Conditions Correct? (Inert Atmosphere? Degassed Solvents?) start->check_conditions No optimize_ligand Change Ligand (Bulky, Electron-Rich?) check_catalyst->optimize_ligand Yes optimize_solvent Change Solvent (Polar Aprotic? Anhydrous?) check_reagents->optimize_solvent Yes optimize_temp Adjust Temperature (Increase in 10°C increments) check_conditions->optimize_temp Yes optimize_ligand->optimize_temp optimize_temp->optimize_solvent optimize_base Change Base (Strength? Solubility?) optimize_solvent->optimize_base end_success Reaction Successful optimize_base->end_success Problem Solved

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura reaction for coupling at the 3-iodo position is failing. What are the most common reasons?

A4: Failure of a Suzuki-Miyaura coupling with this substrate often points to issues with the catalyst system or reagents.[7]

  • Catalyst/Ligand Inhibition: The 2-amino group may be inhibiting your catalyst. Switch to a catalyst system known to be effective for heteroaryl couplings, such as one using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[4][7]

  • Base Selection: The choice of base is critical. An inadequate or insoluble base will halt the reaction. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices for these types of substrates.[1][7]

  • Boronic Acid/Ester Quality: Boronic acids can degrade over time or undergo protodeboronation (hydrolysis) during the reaction.[7] Ensure your boronic acid is pure and dry. Using more stable boronic esters (e.g., pinacol or MIDA esters) can also prevent this side reaction.[7]

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed.[3]

Q5: I am observing the di-substituted product, with coupling at both the iodo and bromo positions. How can I improve selectivity for the 3-iodo position?

A5: Formation of the di-substituted product indicates that the reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond.[2][10] To enhance selectivity:

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C).[2][10]

  • Use a Milder Base: A very strong base can sometimes promote the reaction at the C-Br position.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product has formed, before significant di-substitution occurs.[2]

G sub This compound pd Pd(0) Catalyst + Boronic Acid (Milder Conditions) sub->pd Reactive Site: C-I >> C-Br prod1 Selective Coupling Product (3-Aryl-5-bromo-6-methylpyridin-2-amine) pd->prod1 Desired Pathway prod2 Di-substituted Product (Reaction at C-Br) prod1->prod2 Requires Harsher Conditions G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Catalyst Regenerated G Ar-Ar' F->G H Ar-X H->B I Ar'-[M] I->D

References

Technical Support Center: Cross-Coupling Reactions with 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 5-Bromo-3-iodo-6-methylpyridin-2-amine. This substrate, a substituted aminopyridine, presents unique challenges due to the coordinating nature of its nitrogen atoms, which can significantly impact catalyst performance and lead to deactivation. This guide offers practical solutions, detailed protocols, and data to help researchers achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atoms within the aminopyridine ring. These nitrogen atoms can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and halting or slowing the catalytic cycle. This phenomenon is a well-known issue for pyridine-containing substrates.

Q2: My reaction is stalling or showing low conversion. What are the likely causes related to the catalyst?

A2: Stalling or low conversion is often a direct symptom of catalyst deactivation. The main deactivation pathways for this type of substrate include:

  • Catalyst Poisoning: The pyridine ring nitrogen and the exocyclic amine can bind to the palladium center, preventing the coordination of reactants and inhibiting key steps like oxidative addition or reductive elimination.

  • Formation of Palladium Black: A common sign of catalyst decomposition is the precipitation of palladium black, which consists of agglomerated, inactive palladium nanoparticles. This reduces the concentration of active, homogeneous catalyst in the solution.[1]

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation, especially if the reaction is not performed under strictly inert conditions. Ligand degradation can lead to the formation of less active or inactive catalytic species.

Q3: I observe a black precipitate forming in my reaction flask. What is it and what should I do?

A3: The black precipitate is almost certainly palladium black, an agglomeration of palladium nanoparticles that indicates catalyst decomposition.[1] While its formation is common in many successful cross-coupling reactions, rapid and extensive precipitation early in the reaction often signals poor catalyst stability and will likely lead to incomplete conversion. To mitigate this, consider the following:

  • Ligand Choice: Switch to bulkier, more electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) which can stabilize the palladium center and prevent agglomeration.

  • Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, although this may require a longer reaction time.

  • Use a Pre-catalyst: Modern pre-catalysts are designed for slow, controlled release of the active Pd(0) species, which can minimize the formation of palladium black.

Q4: Can I perform selective coupling at either the iodo or bromo position?

A4: Yes, selective coupling is highly feasible due to the inherent difference in reactivity of carbon-halogen bonds in palladium-catalyzed reactions. The general order of reactivity is C-I > C-Br >> C-Cl.[2]

  • To target the C-3 iodo position: Use milder reaction conditions, such as lower temperatures (e.g., RT to 80 °C), a weaker base, and a shorter reaction time. Standard catalyst systems like Pd(PPh₃)₄ are often sufficient for selective coupling at the iodo position.[2]

  • To target the C-5 bromo position: This is typically done after the iodo position has been functionalized. More forcing conditions, such as higher temperatures and longer reaction times, will be required to activate the more stable C-Br bond.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Catalyst Poisoning • Ensure high purity of the substrate and all reagents. • Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%). • Use sterically hindered ligands (e.g., Buchwald-type biarylphosphines) to limit the pyridine nitrogen's access to the metal center.
Inadequate Catalyst Activation • If using a Pd(II) source like Pd(OAc)₂, ensure your protocol includes conditions for in-situ reduction to the active Pd(0) species. • Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., G3-XPhos).
Suboptimal Reaction Conditions • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). The choice is critical for both catalyst activity and stability. • Optimize the reaction temperature. Too low may lead to poor conversion, while too high can cause catalyst and substrate decomposition. • Screen solvents such as dioxane, toluene, or THF.
Reaction Stalls Mid-Way Catalyst Decomposition • This is often indicated by the formation of palladium black. • Switch to a more robust ligand that can better stabilize the catalytic species throughout the reaction. • Ensure efficient stirring to avoid localized high concentrations of reagents, which can promote decomposition.
Product Inhibition • In some cases, the product itself can coordinate to the catalyst and inhibit its activity. If suspected, try running the reaction at a more dilute concentration.
Side Reactions (e.g., Dehalogenation, Homocoupling) Incorrect Ligand or Base Dehalogenation: This occurs when the halide is replaced by a hydrogen atom. Lowering the reaction temperature or screening different ligand/base combinations can minimize this. • Homocoupling: Self-coupling of the boronic acid partner can be suppressed by using bulky ligands and ensuring the reaction mixture is thoroughly degassed to remove oxygen.

Data Presentation: Catalyst System Performance

While specific quantitative data for this compound is not extensively published, the following tables summarize typical conditions and yields for structurally analogous aminopyridine substrates. This data serves as an excellent starting point for reaction optimization.

Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Aminopyridines (Data adapted from reactions with structurally similar 5-bromo-2-methylpyridin-3-amine)[3][4]

Catalyst SystemLigandBaseSolventArylboronic Acid PartnerYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of Bromo-Aminopyridines (Data adapted from protocols for similar bromo-aminopyridine substrates)[5][6]

Palladium SourceLigandBaseSolventTemp (°C)Catalyst Loading (mol%)
Pd₂(dba)₃BINAPNaOtBuToluene100-1101-2
Pd(OAc)₂XantphosCs₂CO₃Toluene100-1102-5
Pd(OAc)₂dpppNaOtBuToluene80-1002
Pd₂(dba)₃XPhosLiHMDSTHF / Dioxane65-1001-2

Experimental Protocols

The following are detailed, generalized methodologies for key cross-coupling reactions, adapted for use with this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Iodo Position

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio), via syringe.[3]

  • Reaction: Stir the mixture at a mild temperature (e.g., 80-90 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4-12 hours.[3]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.[5]

  • Reagent Addition: Add the this compound substrate (1.0 equiv) and the desired amine coupling partner (1.2 equiv).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[5]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.

Visualizations

G cluster_start Start: Low or No Yield cluster_check Initial Checks cluster_optimization Optimization Strategy cluster_outcome Outcome start Low / No Yield check_reagents Reagents Pure & Dry? start->check_reagents check_reagents->start [No] Purify/Dry check_inert Inert Atmosphere? check_reagents->check_inert [Yes] check_inert->start change_ligand Screen Ligands (e.g., Buchwald-type) check_inert->change_ligand [Yes] change_base Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) change_ligand->change_base change_temp Optimize Temperature change_base->change_temp increase_loading Increase Catalyst Loading change_temp->increase_loading success Reaction Successful increase_loading->success

Caption: Troubleshooting workflow for low reaction yield.

G Active_Catalyst Active Pd(0)Lₙ Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition + R-X Deactivation_Node Active_Catalyst->Deactivation_Node Pd_II_Complex Pd(II) Intermediate Oxidative_Addition->Pd_II_Complex Reductive_Elimination Reductive Elimination Pd_II_Complex->Reductive_Elimination (via Transmetalation) Pd_II_Complex->Deactivation_Node Product Product Formed Reductive_Elimination->Product Product->Active_Catalyst Catalyst Regenerated Poisoning Catalyst Poisoning (Pyridine Coordination) Deactivation_Node->Poisoning Aggregation Aggregation to 'Palladium Black' Deactivation_Node->Aggregation

Caption: Common catalyst deactivation pathways in cross-coupling.

References

Technical Support Center: Work-up and Troubleshooting for Suzuki Reactions of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed work-up procedures, troubleshooting advice, and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction involving 5-Bromo-3-iodo-6-methylpyridin-2-amine. The content is tailored for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification process.

Standard Aqueous Work-up Protocol

A general and robust work-up procedure is crucial for isolating the desired coupled product while removing the catalyst, unreacted starting materials, and inorganic salts. The following protocol is a reliable starting point for reactions involving halogenated aminopyridines.

Detailed Experimental Methodology
  • Reaction Cooldown: Once the reaction is deemed complete by monitoring techniques like TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). This helps to precipitate some inorganic salts and ensures the product is fully dissolved in the organic phase.

  • Filtration: Filter the diluted mixture through a pad of Celite® or silica gel to remove the heterogeneous palladium catalyst and fine inorganic salts. Rinse the filter cake with additional organic solvent to ensure complete recovery of the product.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine (a saturated aqueous solution of NaCl). The brine wash helps to break up emulsions and further remove water from the organic layer.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Work-up Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Aqueous Work-up Phase cluster_purification Purification Phase Reaction Completed Reaction Mixture Cool Cool to Room Temp Reaction->Cool Dilute Dilute with Ethyl Acetate Cool->Dilute Filter Filter through Celite® Dilute->Filter Wash Wash with Water & Brine Filter->Wash Filtrate Pd_Salts Pd Catalyst & Salts Filter->Pd_Salts Dry Dry over Na₂SO₄ Wash->Dry Organic Layer Aqueous_Waste Aqueous Waste Wash->Aqueous_Waste Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Column Column Chromatography Crude->Column Pure Pure Product Column->Pure G Problem Problem Observed (Low Yield / Impure Product) Is_Pd_Visible Black Pd particles in crude product? Problem->Is_Pd_Visible Check crude Is_Debromination Debromination byproduct observed? Is_Pd_Visible->Is_Debromination No Sol_Filter ACTION: Filter through Celite®. Ensure thorough rinsing. Is_Pd_Visible->Sol_Filter Yes Is_Coelution Co-elution during chromatography? Is_Debromination->Is_Coelution No Sol_Reaction SOLUTION: Modify reaction conditions. (Milder base, lower temp). Is_Debromination->Sol_Reaction Yes Is_Emulsion Emulsion during extraction? Is_Coelution->Is_Emulsion No Sol_Chromatography SOLUTION: Optimize chromatography. Consider basic wash to remove boronic acid starting material. Is_Coelution->Sol_Chromatography Yes Sol_Brine ACTION: Add brine (sat. NaCl) to break emulsion. Is_Emulsion->Sol_Brine Yes Sol_Reextract ACTION: Re-extract aqueous layers to recover product. Is_Emulsion->Sol_Reextract No (but yield is low)

Impact of base selection on 5-Bromo-3-iodo-6-methylpyridin-2-amine coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-iodo-6-methylpyridin-2-amine in palladium-catalyzed cross-coupling reactions. The selection of an appropriate base is critical for maximizing coupling efficiency and ensuring regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?

A1: Palladium-catalyzed cross-coupling reactions on dihalogenated pyridines, such as this compound, are expected to proceed with high regioselectivity. The reaction will preferentially occur at the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond.[1][2] This is due to the lower bond dissociation energy of the C-I bond, which facilitates a faster rate of oxidative addition to the palladium(0) catalyst, the initial step in the catalytic cycle.[2] By carefully controlling the reaction conditions, selective functionalization at the 3-position (iodo) can be achieved, leaving the 5-position (bromo) available for subsequent transformations.

Q2: How does the choice of base influence the outcome of the coupling reaction?

A2: The base plays a crucial role in several steps of the catalytic cycle and its selection can significantly impact reaction yield and rate.[3][4]

  • In Suzuki-Miyaura coupling, the base is required to activate the organoboron reagent to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[5]

  • In Sonogashira coupling, an amine base is typically used to deprotonate the terminal alkyne, forming a copper acetylide (in the presence of a copper co-catalyst) or a palladium acetylide, which is the active nucleophile in the reaction.[6][7]

  • In Buchwald-Hartwig amination, a strong, non-nucleophilic base is necessary to deprotonate the amine nucleophile or the resulting palladium-amine complex to facilitate reductive elimination and regenerate the active catalyst.[8][9]

The basicity (pKa), solubility, and steric properties of the base are all important factors to consider.

Q3: Can you recommend starting conditions for a Suzuki-Miyaura coupling reaction?

A3: For a Suzuki-Miyaura coupling at the 3-iodo position, a common starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand. An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically employed. A solvent system of dioxane/water or toluene/water is often effective.[10] It is crucial to perform the reaction under an inert atmosphere to prevent catalyst degradation.

Q4: What are the key considerations for a successful Sonogashira coupling?

A4: For a selective Sonogashira coupling at the 3-iodo position, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is used, often in conjunction with a copper(I) co-catalyst like CuI.[2] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. The reaction is typically carried out in an anhydrous, degassed solvent like THF or DMF under an inert atmosphere.[6] Copper-free conditions can also be employed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[7]

Q5: What challenges might I encounter during a Buchwald-Hartwig amination with this substrate?

A5: The primary amino group at the 2-position of the pyridine ring can potentially compete with the desired amine nucleophile, leading to side products. Careful selection of the ligand and reaction conditions is crucial to favor the intermolecular coupling. Bulky biarylphosphine ligands are often effective in promoting the desired C-N bond formation.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8]

Troubleshooting Guides

Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand.- Ensure all reagents and solvents are anhydrous and properly degassed.- Confirm that the reaction was performed under a strict inert atmosphere (e.g., argon or nitrogen).[12]
Inappropriate Base - The base may be too weak to facilitate the key reaction step (e.g., transmetalation or deprotonation). Consider a stronger base.- The base may have poor solubility in the reaction solvent. Try a different solvent or a more soluble base (e.g., Cs₂CO₃ in some organic solvents).[3]
Low Reaction Temperature - Increase the reaction temperature in increments. Some cross-coupling reactions require heating to proceed at an appreciable rate.[6]
Reagent Quality - Ensure the purity of all starting materials, including the this compound, the coupling partner, and the base.
Formation of Side Products
Side Product Potential Cause & Troubleshooting Steps
Homocoupling of the Coupling Partner - (Suzuki) Ensure rigorous deoxygenation of the reaction mixture. - (Sonogashira) This is often due to the presence of oxygen when using a copper co-catalyst (Glaser coupling).[7] Switch to copper-free conditions or ensure a strictly anaerobic environment.
Protodehalogenation (loss of Iodo or Bromo group) - This can occur in the presence of trace amounts of water or other proton sources. Ensure anhydrous conditions. - Some bases or additives can promote this side reaction. Screen alternative bases.
Double Coupling (at both Iodo and Bromo positions) - The reaction conditions may be too harsh, leading to the activation of the less reactive C-Br bond.[1] - Reduce the reaction temperature and time. - Use a stoichiometric amount of the coupling partner (typically 1.0-1.2 equivalents).[12]

Quantitative Data Summary

The following tables provide a summary of typical yields for different cross-coupling reactions on substrates structurally similar to this compound, highlighting the impact of base selection. Note that optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for initial screening.

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids [10]

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
K₃PO₄Pd(PPh₃)₄1,4-Dioxane/H₂O85-95>15Moderate to Good

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [6]

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Et₃NPd(CF₃COO)₂/PPh₃/CuIDMF100372-96
DIPAPd(CF₃COO)₂/PPh₃/CuIDMF1003Moderate
K₂CO₃Pd(CF₃COO)₂/PPh₃/CuIDMF1003Low

Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines with Amines [11]

BaseCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
NaOtBuPd(OAc)₂/dpppToluene80-55-98
Cs₂CO₃Pd(OAc)₂/ligandToluene110-Effective

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling

This is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[12]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O).[12]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reaction: Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[12]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Regioselective Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of dihalopyridines.[1][2]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI) (0.1 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0 equiv) via syringe. Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Coupling Partner, & Base catalyst Add Pd Catalyst (& Ligand/Co-catalyst) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat & Stir (Monitor by TLC/LC-MS) inert->heat workup Aqueous Workup heat->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Conversion check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_base Evaluate Base Choice base_ok Base Appropriate? check_base->base_ok check_temp Optimize Temperature temp_ok Temp Optimal? check_temp->temp_ok check_reagents Verify Reagent Purity reagents_ok Reagents Pure? check_reagents->reagents_ok catalyst_ok->check_base Yes use_fresh Use Fresh/Active Catalyst catalyst_ok->use_fresh No base_ok->check_temp Yes screen_bases Screen Alternative Bases base_ok->screen_bases No temp_ok->check_reagents Yes increase_temp Increase Temperature temp_ok->increase_temp No purify_reagents Purify Starting Materials reagents_ok->purify_reagents No success Successful Reaction reagents_ok->success Yes use_fresh->check_base screen_bases->check_temp increase_temp->check_reagents purify_reagents->success

Caption: Troubleshooting logic for low or no product conversion in coupling reactions.

References

Technical Support Center: 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Bromo-3-iodo-6-methylpyridin-2-amine, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend refrigeration. An inert atmosphere, such as argon or nitrogen, is also advisable to prevent degradation.[1]

Q2: How stable is this compound at room temperature?

A2: While some related compounds can be shipped at room temperature, for long-term storage, maintaining a cool environment is recommended to minimize potential degradation. The stability at room temperature over extended periods may be limited, and it is best practice to store it under recommended refrigerated conditions.

Q3: Is this compound sensitive to light or air?

A3: Halogenated pyridines and aromatic amines can be sensitive to light and air. Exposure to light can potentially lead to photodecomposition, and the amine group can be susceptible to oxidation. Therefore, it is crucial to store the compound in a dark place and under an inert atmosphere.[1]

Q4: What are the potential signs of degradation of this compound?

A4: Degradation of the compound may be indicated by a change in color, the appearance of new peaks in analytical tests (such as HPLC or NMR), or a decrease in the expected reactivity in your experiments.

Q5: What are the known incompatibilities of this compound?

A5: Avoid strong oxidizing agents, as the amine group can be oxidized. It is also advisable to avoid strong acids and bases unless they are part of a specific reaction protocol.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products in reaction Degradation of the starting material.Verify the purity of your this compound using a suitable analytical method like HPLC or NMR. Consider re-purifying the compound if necessary.
Reaction with atmospheric oxygen or moisture.Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Low or no reactivity Poor quality of the starting material.Check the storage conditions and age of the compound. If degradation is suspected, use a fresh batch.
Inappropriate reaction conditions.Review your experimental protocol, including solvent, temperature, and catalyst, to ensure they are optimal for the desired transformation.
Inconsistent results between batches Variation in the purity of the starting material.Source your this compound from a reputable supplier and perform quality control checks on each new batch.

Storage Conditions Summary

For optimal stability, please refer to the following storage recommendations for this compound and related compounds.

Parameter Recommended Condition Rationale
Temperature Refrigerator (2-8 °C). Some similar compounds are stored at room temperature.To slow down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen).[1]To prevent oxidation of the amine functionality.
Light Keep in a dark place (e.g., amber vial).[1]To prevent photodecomposition.
Container Tightly sealed container.[2][3][4]To prevent exposure to moisture and air.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Note that the specific conditions may need to be optimized for your system.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • HPLC System:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point. For a similar compound, 2-amino-5-bromo-3-iodopyridine, a mobile phase of acetonitrile/water (60/40, by volume) has been used.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detection at a wavelength of approximately 245 nm.[5]

    • Injection Volume: 5 µL.[5]

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting issues that may be related to the stability of this compound.

G cluster_0 Troubleshooting Workflow start Experiment Yields Unexpected Results check_purity Assess Purity of Starting Material (e.g., HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->check_storage No review_protocol Review Experimental Protocol (Solvents, Reagents, Atmosphere) is_pure->review_protocol Yes improper_storage Improper Storage Suspected check_storage->improper_storage retest_fresh Use Fresh Batch of Compound improper_storage->retest_fresh problem_solved Problem Resolved retest_fresh->problem_solved review_protocol->problem_solved

Caption: A flowchart for troubleshooting experimental issues related to compound stability.

References

Navigating the Synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to address the challenges encountered during the synthesis of the key pharmaceutical intermediate, 5-Bromo-3-iodo-6-methylpyridin-2-amine. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate a smoother transition from laboratory-scale experiments to larger-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 5-Bromo-6-methylpyridin-2-amine (Bromination Step) 1. Incomplete reaction. 2. Formation of di-bromo byproduct (3,5-dibromo-6-methylpyridin-2-amine). 3. Sub-optimal reaction temperature.1. Monitor reaction progress closely using TLC or HPLC. Extend reaction time if necessary. 2. Control the addition of the brominating agent (e.g., NBS) to avoid localized high concentrations. Consider reverse addition (adding the substrate to the brominating agent). 3. Optimize the reaction temperature. Lower temperatures may reduce byproduct formation but could also slow down the reaction rate.
Formation of Impurities During Iodination 1. Over-iodination leading to di-iodo species. 2. Reaction with residual brominating agent. 3. Degradation of the starting material or product under harsh conditions.1. Use a stoichiometric amount of the iodinating agent. Control the reaction temperature and time. 2. Ensure complete consumption or removal of the brominating agent from the previous step before proceeding with iodination. 3. Use milder iodinating reagents or reaction conditions. Monitor the reaction for any signs of decomposition.
Poor Selectivity in Halogenation 1. Incorrect choice of halogenating agent. 2. Reaction conditions favoring multiple halogenations.1. Select a halogenating agent with appropriate reactivity for the substrate. 2. Optimize solvent, temperature, and reaction time to favor mono-halogenation.
Difficulties in Product Isolation and Purification 1. Product is an oil or difficult to crystallize. 2. Presence of closely related impurities that are difficult to separate by chromatography. 3. Product instability during work-up or purification.1. Attempt to form a salt of the product to induce crystallization. 2. Optimize the chromatographic conditions (e.g., solvent system, stationary phase). Consider recrystallization as an alternative or additional purification step. 3. Perform work-up and purification at lower temperatures and under an inert atmosphere if the product is sensitive to air or heat.
Inconsistent Results Upon Scale-up 1. Inefficient heat transfer in larger reactors leading to localized overheating and byproduct formation. 2. Inefficient mixing leading to non-uniform reaction conditions. 3. Changes in the rate of reagent addition affecting reaction selectivity.1. Use a reactor with efficient heat exchange capabilities. Consider a semi-batch process where reagents are added portion-wise to control the exotherm. 2. Ensure adequate agitation for the reactor volume. 3. Adapt the rate of addition to the larger scale to maintain optimal reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the bromination of 2-amino-6-methylpyridine and how can I minimize it?

A1: The most common byproduct is the di-brominated species, 2-amino-3,5-dibromo-6-methylpyridine. To minimize its formation, it is crucial to control the stoichiometry of the brominating agent (such as N-bromosuccinimide, NBS) and its addition rate. Slow, portion-wise addition or the use of a syringe pump for liquid brominating agents can help maintain a low concentration of the reagent in the reaction mixture, thus favoring mono-bromination.

Q2: I am observing a dark coloration of my reaction mixture during iodination. Is this normal?

A2: The formation of a dark color, often purple or brown, can be indicative of the presence of elemental iodine (I₂). This can occur due to the decomposition of the iodinating reagent or side reactions. While some coloration may be expected, a very dark and persistent color might suggest a problem with the reaction. Ensure that the reaction is carried out under optimal pH and temperature conditions. The color should typically be discharged during the work-up with a reducing agent like sodium thiosulfate.

Q3: My product is difficult to purify by column chromatography on a large scale. Are there alternative methods?

A3: For large-scale purification, column chromatography can be expensive and time-consuming. Recrystallization is often a more viable option. You may need to screen various solvents and solvent mixtures to find a system that provides good recovery and purity. Another approach is to convert the amine product into a salt (e.g., hydrochloride or sulfate), which may have better crystallization properties and can be easily converted back to the free base.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: Halogenation reactions can be exothermic and may release corrosive and toxic fumes. Ensure the reactor is equipped with adequate cooling and a pressure relief system. Work in a well-ventilated area or use a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For the iodination step, be aware that iodine can cause severe skin and respiratory irritation.

Q5: How does the purity of the starting material, 2-amino-6-methylpyridine, affect the synthesis?

A5: The purity of the starting material is critical for the success of the synthesis, especially at scale. Impurities in the starting material can lead to the formation of undesired side products that may be difficult to remove from the final product. It is highly recommended to use a high-purity starting material and to analyze it for any potential reactive impurities before beginning the synthesis.

Data Presentation

The following table summarizes the potential impact of scaling up on key reaction parameters. This data is illustrative and actual results may vary depending on the specific equipment and conditions used.

Parameter Lab Scale (e.g., 1 g) Pilot Scale (e.g., 1 kg) Potential Challenges at Scale
Reaction Time (Bromination) 2-4 hours4-8 hoursSlower heat and mass transfer can prolong reaction times.
Yield (Overall) 60-70%50-65%Potential for increased byproduct formation and losses during work-up and isolation.
Purity (Crude) >90%80-90%Less efficient mixing and temperature control can lead to more impurities.
Solvent Volume / kg of product ~20 L~15 LOptimization of solvent usage is crucial for economic and environmental reasons at scale.
Byproduct Formation (Di-bromo) <5%5-15%Localized high concentrations of brominating agent are more likely without precise control.

Experimental Protocols

Synthesis of 5-Bromo-6-methylpyridin-2-amine (Bromination)
  • Materials:

    • 2-Amino-6-methylpyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (or another suitable solvent)

  • Procedure (Lab Scale): a. To a solution of 2-amino-6-methylpyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0-5 °C. b. Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. c. Upon completion, quench the reaction with water. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. f. Purify the crude product by column chromatography or recrystallization.

  • Scale-up Considerations:

    • The addition of NBS should be carefully controlled to manage the exotherm. A jacketed reactor with good cooling capacity is recommended.

    • Consider a solution of NBS and add it via a dropping funnel or a pump to ensure a slow and steady addition rate.

    • Efficient stirring is crucial to prevent localized high concentrations of NBS.

Synthesis of this compound (Iodination)
  • Materials:

    • 5-Bromo-6-methylpyridin-2-amine

    • N-Iodosuccinimide (NIS) or Iodine/Potassium Iodide

    • Sulfuric acid (or another suitable acid)

    • Aqueous sodium hydroxide or ammonia for neutralization

  • Procedure (Lab Scale): a. Dissolve 5-bromo-6-methylpyridin-2-amine (1.0 eq) in a suitable solvent (e.g., acetic acid or sulfuric acid). b. Add the iodinating agent (e.g., NIS, 1.1 eq) portion-wise at room temperature. c. Stir the mixture until the reaction is complete as monitored by TLC or HPLC. d. Carefully neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide or ammonia) to precipitate the product. e. Filter the solid, wash with water, and dry under vacuum. f. The crude product can be further purified by recrystallization.

  • Scale-up Considerations:

    • The neutralization step is highly exothermic and requires careful control of the addition rate and efficient cooling.

    • The physical form of the precipitated product can affect filtration efficiency. Consider optimizing the precipitation conditions (temperature, rate of neutralization) to obtain easily filterable crystals.

    • Ensure adequate ventilation to handle any volatile iodine that may be released.

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of this compound A 2-Amino-6-methylpyridine (Starting Material) B Bromination (e.g., with NBS) A->B Acetonitrile C 5-Bromo-6-methylpyridin-2-amine (Intermediate) B->C D Iodination (e.g., with NIS) C->D Acetic Acid / H2SO4 E This compound (Final Product) D->E F Purification (Recrystallization/Chromatography) E->F G Pure Final Product F->G

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Start Low Yield or Purity Issue Step Which step has the issue? Start->Step Bromination Bromination Step->Bromination Bromination Iodination Iodination Step->Iodination Iodination Purification Purification Step->Purification Purification CheckByproduct Check for di-bromo byproduct Bromination->CheckByproduct CheckIodineSource Check iodinating agent stoichiometry and stability Iodination->CheckIodineSource CheckSolvent Recrystallization solvent screening Purification->CheckSolvent OptimizeAddition Optimize NBS addition rate and temperature CheckByproduct->OptimizeAddition Yes CheckPurityStart Check starting material purity CheckByproduct->CheckPurityStart No UsePureStart Use higher purity starting material CheckPurityStart->UsePureStart Impure OptimizeIodination Adjust iodination conditions (temp, time) CheckIodineSource->OptimizeIodination Issue found ChangeSolvent Select optimal solvent system CheckSolvent->ChangeSolvent Ineffective ConsiderSalt Consider salt formation for crystallization CheckSolvent->ConsiderSalt Still difficult

Caption: A decision tree for troubleshooting common issues in the synthesis.

Validation & Comparative

Reactivity Face-Off: 5-Bromo-3-iodo-6-methylpyridin-2-amine vs. 2-amino-5-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, substituted pyridines are indispensable building blocks. Their utility often hinges on the strategic functionalization of the pyridine core, a task frequently accomplished through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key pyridine-based intermediates: 5-Bromo-3-iodo-6-methylpyridin-2-amine and 2-amino-5-bromopyridine. Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes.

At a Glance: Key Reactivity Differences

The primary distinction in reactivity between these two molecules lies in the nature and number of their halogen substituents. This compound is a dihalogenated pyridine, featuring both a bromine and an iodine atom, in addition to a methyl group. In contrast, 2-amino-5-bromopyridine is a monohalogenated pyridine. This structural difference is the cornerstone of their differential behavior in cross-coupling reactions.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2][3] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—the rate-determining step in many cases—more facile for heavier halogens.[1]

For this compound, this principle of chemoselectivity dictates that the carbon-iodine (C-I) bond will be significantly more reactive than the carbon-bromine (C-Br) bond. This allows for selective functionalization at the 3-position (iodine) under milder conditions, while leaving the 5-position (bromine) available for a subsequent, more forcing cross-coupling reaction. This sequential functionalization is a powerful tool for the synthesis of complex, multi-substituted pyridines.

2-amino-5-bromopyridine, with its single bromo substituent, offers a single site for cross-coupling reactions. The reactivity of its C-Br bond is influenced by the electronic properties of the amino group at the 2-position.

Quantitative Reactivity Comparison

The following table summarizes the expected reactivity and typical conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions for both compounds. Data for 2-amino-5-bromopyridine and its analogs are drawn from published literature, while the reactivity of this compound is predicted based on the established principles of chemoselectivity for dihalopyridines.

Reaction TypeThis compound2-amino-5-bromopyridine
Suzuki-Miyaura Coupling Selective at C-I: High yields expected with standard Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃, Na₂CO₃) at moderate temperatures (e.g., 80-100 °C). At C-Br: Requires more forcing conditions (e.g., stronger bases, higher temperatures) after C-I has reacted.Good to excellent yields (typically 70-95%) with various arylboronic acids using standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and bases (e.g., K₂CO₃, K₃PO₄) in solvents like dioxane/water or toluene at elevated temperatures (e.g., 90-110 °C).
Buchwald-Hartwig Amination Selective at C-I: Expected to proceed with high efficiency using common Buchwald-Hartwig catalyst systems (e.g., Pd₂(dba)₃/Xantphos) and a strong base (e.g., NaOtBu, Cs₂CO₃) at moderate temperatures. At C-Br: Subsequent amination would require more forcing conditions.Can be challenging due to the presence of the free amino group which can act as a ligand for the palladium catalyst. Protection of the amino group may be necessary to achieve high yields. With suitable bulky phosphine ligands (e.g., XPhos, RuPhos), coupling with a range of amines is achievable.
Sonogashira Coupling Selective at C-I: High yields are anticipated with terminal alkynes using a Pd/Cu co-catalyst system under mild conditions. At C-Br: The second coupling would necessitate higher temperatures and potentially different catalyst conditions.Good to excellent yields are reported with various terminal alkynes using a Pd/Cu catalyst system (e.g., Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI) and a base like triethylamine or diisopropylamine in solvents such as THF or DMF at temperatures ranging from room temperature to 100 °C.

Experimental Protocols

Below are representative experimental protocols for key cross-coupling reactions. These are intended as a starting point and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of a Bromopyridine

Materials:

  • 2-amino-5-bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 2-amino-5-bromopyridine, the arylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in 1,4-dioxane.

  • Add the catalyst solution to the flask containing the reactants.

  • Add water to the reaction mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of a Bromopyridine

Materials:

  • 2-amino-5-bromopyridine (1.0 mmol, may require N-protection)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)

  • Xantphos (0.02 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the N-protected 2-amino-5-bromopyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene and the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizing Reactivity and Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Selective Cross-Coupling of this compound A This compound B Mild Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Reactant 1 C Mono-functionalized Intermediate (Substitution at C-I) B->C D Forcing Pd-catalyzed Cross-Coupling C->D Reactant 2 E Di-functionalized Product D->E

Caption: Sequential cross-coupling workflow for this compound.

G cluster_0 Reactivity Comparison cluster_1 Reactivity at C-I cluster_2 Reactivity at C-Br A This compound C Highly Reactive A->C Selective under mild conditions D Moderately Reactive A->D Reacts under forcing conditions B 2-amino-5-bromopyridine E Moderately Reactive B->E Standard conditions

Caption: Logical comparison of halide reactivity in the two pyridine compounds.

Conclusion

The choice between this compound and 2-amino-5-bromopyridine as a synthetic intermediate is dictated by the desired final product and the synthetic strategy. For the construction of di-substituted pyridines with different functionalities at the 3- and 5-positions, the dihalogenated compound offers a distinct advantage due to the predictable and selective reactivity of the C-I bond over the C-Br bond. This allows for a stepwise introduction of substituents.

Conversely, 2-amino-5-bromopyridine is a more straightforward precursor for the synthesis of mono-substituted 2-aminopyridines at the 5-position. While its reactivity is generally robust, the presence of the free amino group can sometimes necessitate a protection-deprotection sequence to avoid catalyst inhibition and achieve optimal yields in certain cross-coupling reactions.

Ultimately, a thorough understanding of the principles of palladium-catalyzed cross-coupling reactions and the inherent reactivity of different carbon-halogen bonds is crucial for leveraging these versatile building blocks to their full potential in the development of novel chemical entities.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds, the selective functionalization of polyhalogenated pyridines is a critical step. The Suzuki-Miyaura cross-coupling of 5-Bromo-3-iodo-6-methylpyridin-2-amine presents a unique challenge and opportunity due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide provides a comparative analysis of common palladium catalysts for the regioselective Suzuki coupling at the C-3 position, leveraging the inherently greater reactivity of the C-I bond. The information presented is based on established principles and experimental data from closely related dihalogenated pyridine systems.

The regioselectivity of the Suzuki-Miyaura coupling on this compound is primarily governed by the relative bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.[1][2] This allows for selective coupling with an organoboron reagent at the 3-position while leaving the 5-bromo position intact for subsequent transformations.

Performance Comparison of Palladium Catalysts

The choice of the palladium catalyst, including the precursor and the associated ligands, is paramount in achieving high yields and preserving the regioselectivity of the coupling reaction. Below is a comparison of catalyst systems commonly employed for the Suzuki coupling of dihalogenated heterocycles. The data is extrapolated from studies on structurally similar iodo-bromo-pyridines and reflects the expected performance for the selective coupling at the C-3 position of this compound.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
System 1: Buchwald Ligand-Based Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₂CO₃Toluene/H₂O1008-1290-98
System 2: Ferrocenylphosphine Ligand-Based PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9012-1888-96
System 3: Traditional Phosphine Ligand-Based Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O85-9515-2475-88

Experimental Workflow and Catalytic Cycle

The general workflow for a Suzuki-Miyaura coupling experiment involves the careful setup of the reaction under an inert atmosphere, followed by heating, monitoring, and finally, work-up and purification of the product. The underlying catalytic cycle illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Workflow reagents Reagent Preparation (Pyridine, Boronic Acid, Base, Catalyst, Solvent) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Completion purification Purification (Chromatography) workup->purification product Final Product purification->product

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_steps pd0 Pd(0)Ln pd2_complex R-Pd(II)L2-X pd0->pd2_complex Ar-I oxidative_addition Oxidative Addition transmetalation Transmetalation pd2_r_r R-Pd(II)L2-R' pd2_complex->pd2_r_r Ar'B(OH)2 (Base) reductive_elimination Reductive Elimination pd2_r_r->pd0 Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are generalized procedures for the selective Suzuki-Miyaura coupling at the 3-position of this compound. Optimization may be necessary for specific arylboronic acids.

Protocol 1: Using Pd(OAc)₂ with SPhos

This protocol utilizes a highly active Buchwald ligand, which often allows for lower catalyst loading and shorter reaction times.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (degassed, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using PdCl₂(dppf)

This catalyst is known for its broad applicability and effectiveness with a wide range of boronic acids.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, PdCl₂(dppf), and cesium carbonate to a dry reaction vessel.

  • Add degassed DMF to the vessel.

  • Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Using Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a classical, widely used catalyst for Suzuki couplings. While it may require longer reaction times and higher catalyst loadings for challenging substrates, it is a reliable choice.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 ratio)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane and water solvent mixture.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Comparative Analysis of HPLC Methods for Purity Assessment of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on optimizing HPLC for the purity analysis of a key halogenated pyridine intermediate.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For complex molecules such as 5-Bromo-3-iodo-6-methylpyridin-2-amine, a versatile building block in medicinal chemistry, robust analytical methods are essential to ensure quality and consistency. High-Performance Liquid Chromatography (HPLC) stands as the primary technique for this purpose due to its high resolution and sensitivity. This guide provides a comparative analysis of two distinct reversed-phase HPLC methods for the purity determination of this compound, offering supporting experimental protocols and data to aid in method selection and development.

Introduction to Analytical Challenges

The analysis of this compound presents a typical challenge in pharmaceutical analysis: the separation of the main compound from structurally similar impurities. These impurities can arise from the synthetic route, such as starting materials, byproducts, or degradation products. A common byproduct in the synthesis of halogenated pyridines is the formation of species with different halogenation patterns. For instance, in the synthesis of a bromo-iodo substituted pyridine, an over-bromination can lead to a dibromo-iodo or a tribromo impurity. Effective chromatographic separation is therefore paramount.

This guide compares a standard C18-based HPLC method with an alternative method employing a Phenyl-Hexyl stationary phase. The latter is often used for compounds with aromatic rings and can offer alternative selectivity, particularly for halogenated analytes.

Comparative HPLC Data

The following table summarizes the hypothetical performance data for the two HPLC methods in separating this compound from a potential process-related impurity, 3,5-Dibromo-6-methylpyridin-2-amine.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Analyte Retention Time (min) Retention Time (min)
3,5-Dibromo-6-methylpyridin-2-amine5.86.2
This compound7.28.5
Resolution (Rs) 2.13.5
Tailing Factor (Tf) 1.21.1
Theoretical Plates (N) > 5000> 7000

Experimental Protocols

Detailed methodologies for the two comparative HPLC analyses are provided below.

Method A: Standard C18 Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 30
    10 70
    12 70
    12.1 30

    | 15 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method B: Alternative Phenyl-Hexyl Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 35
    12 75
    15 75
    15.1 35

    | 18 | 35 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the comparative analysis of this compound purity by HPLC.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition and Processing cluster_comparison Comparative Analysis start Start: Obtain Sample of This compound weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Diluent (ACN/Water) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject_a Inject into HPLC System (Method A: C18 Column) filter->inject_a inject_b Inject into HPLC System (Method B: Phenyl-Hexyl Column) filter->inject_b acquire_a Acquire Chromatogram A inject_a->acquire_a acquire_b Acquire Chromatogram B inject_b->acquire_b integrate_a Integrate Peaks in Chromatogram A acquire_a->integrate_a integrate_b Integrate Peaks in Chromatogram B acquire_b->integrate_b compare Compare Performance: - Retention Time - Resolution - Tailing Factor - Plate Count integrate_a->compare integrate_b->compare report Generate Final Report compare->report

Caption: Workflow for the comparative HPLC purity analysis.

Discussion of Results and Method Selection

Based on the hypothetical data, both methods are capable of separating the main peak from the specified impurity. However, Method B, utilizing a Phenyl-Hexyl column, demonstrates superior performance with a higher resolution (Rs = 3.5 vs. 2.1), indicating a better separation between the two components. The improved peak shape, evidenced by a lower tailing factor, and higher theoretical plates also suggest a more efficient chromatographic system under these conditions.

The enhanced separation on the Phenyl-Hexyl column can be attributed to the unique selectivity offered by the phenyl stationary phase. The pi-pi interactions between the aromatic rings of the analytes and the phenyl ligands on the silica surface provide an additional separation mechanism compared to the predominantly hydrophobic interactions on a C18 column. This can be particularly advantageous for separating structurally similar aromatic and halogenated compounds.

For routine quality control, Method A with a C18 column may be considered adequate if the resolution is consistently above the required system suitability limit (typically >1.5). However, for method development, validation, and in-depth impurity profiling, the superior separation achieved with the Phenyl-Hexyl column in Method B would be highly preferable. It offers greater robustness and a higher probability of separating other potential, unknown impurities.

Conclusion

The selection of an appropriate HPLC method is critical for the accurate purity assessment of pharmaceutical intermediates like this compound. While a standard C18 column can provide acceptable results, exploring alternative stationary phases, such as a Phenyl-Hexyl column, can lead to significantly improved resolution and overall method performance. The data and protocols presented in this guide offer a starting point for researchers to develop and optimize robust and reliable HPLC methods for the quality control of this and other similar halogenated aromatic compounds. It is always recommended to perform a thorough method validation according to ICH guidelines to ensure the chosen method is fit for its intended purpose.

Navigating the Synthesis of Complex Pyridines: A Comparative Guide to the Reaction Products of 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of polysubstituted pyridines is a cornerstone of creating novel molecular entities with therapeutic potential. The compound 5-Bromo-3-iodo-6-methylpyridin-2-amine presents a versatile scaffold, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a more reactive carbon-iodine bond and a less reactive carbon-bromine bond. This guide provides a comparative analysis of the expected reaction products and pathways, drawing upon established methodologies for structurally similar aminopyridines to predict the outcomes of Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, initial functionalization is expected to occur selectively at the 3-position. Subsequent reactions can then be employed to modify the 5-position, allowing for the controlled synthesis of diverse di-substituted pyridine derivatives.

Comparative Analysis of Reaction Products

The following sections detail the expected outcomes and provide representative experimental protocols for the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions on this compound. It is important to note that the experimental data presented is based on closely related, structurally analogous compounds and should be considered a starting point for optimization.

Suzuki Cross-Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, the reaction with an arylboronic acid is anticipated to first yield the 3-aryl substituted product.

Table 1: Comparison of Suzuki Coupling Reaction Products

Starting MaterialCoupling PartnerExpected Primary ProductAlternative Product (under forcing conditions)
This compoundArylboronic Acid5-Bromo-3-aryl-6-methylpyridin-2-amine3,5-Diaryl-6-methylpyridin-2-amine
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki reaction, the initial coupling is expected at the C-I bond.

Table 2: Comparison of Sonogashira Coupling Reaction Products

Starting MaterialCoupling PartnerExpected Primary ProductAlternative Product (under forcing conditions)
This compoundTerminal Alkyne5-Bromo-3-(alkynyl)-6-methylpyridin-2-amine3,5-Di(alkynyl)-6-methylpyridin-2-amine
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds. This reaction is expected to follow the same selectivity for the C-I bond, leading to the formation of a 3-amino substituted pyridine.

Table 3: Comparison of Buchwald-Hartwig Amination Reaction Products

Starting MaterialCoupling PartnerExpected Primary ProductAlternative Product (under forcing conditions)
This compoundPrimary/Secondary Amine5-Bromo-N3-alkyl/aryl-6-methylpyridine-2,3-diamineN3,N5-Dialkyl/diaryl-6-methylpyridine-2,3,5-triamine

Experimental Protocols for Key Reactions

The following are detailed methodologies for the key cross-coupling reactions, adapted from procedures for structurally similar substrates.

Suzuki Coupling of an Analogous 5-Bromo-2-methylpyridin-3-amine[1]

A mixture of 5-bromo-2-methylpyridin-3-amine (1.0 mmol), the respective arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol) is placed in a round-bottom flask. A 4:1 mixture of 1,4-dioxane and water (5 mL) is added. The reaction mixture is then heated to 85-95 °C and stirred for 12-24 hours under an inert atmosphere. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Sonogashira Coupling of an Analogous 2-Amino-3-bromopyridine

In a sealed tube, a mixture of the 2-amino-3-bromopyridine derivative (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%) is suspended in a solvent such as DMF or THF. A base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 mmol), is added. The mixture is degassed and then heated to the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the residue is purified by chromatography.

Buchwald-Hartwig Amination of an Analogous 5-Bromo-N-phenylpyridin-3-amine[2]

To a dry Schlenk flask under an inert atmosphere, add the 5-bromo-N-phenylpyridin-3-amine (1.0 mmol), the amine coupling partner (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a base such as sodium tert-butoxide (1.4 mmol). Anhydrous toluene is added, and the mixture is degassed. The reaction is then heated to 80-110 °C and stirred for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the logical flow of synthesis and the key relationships in these reactions, the following diagrams are provided.

Suzuki_Coupling_Pathway A This compound D 5-Bromo-3-aryl-6-methylpyridin-2-amine A->D Selective Coupling at C-I B Arylboronic Acid B->D C Pd Catalyst Base C->D G 3,5-Diaryl-6-methylpyridin-2-amine D->G Coupling at C-Br E Arylboronic Acid E->G F Pd Catalyst Base F->G

Caption: Selective Suzuki coupling pathway for this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aminopyridine Halide - Coupling Partner - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Degas Mixture B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Product Characterization (NMR, MS) I->J

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation/\nAmine Coordination Transmetalation/ Amine Coordination Pd(II) Complex->Transmetalation/\nAmine Coordination Nu-M / Amine Intermediate Intermediate Transmetalation/\nAmine Coordination->Intermediate Reductive\nElimination Reductive Elimination Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Product Product Reductive\nElimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Navigating the Biological Landscape of Halogenated Pyridines: A Comparative Guide to Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific biological activity data for compounds directly derived from 5-Bromo-3-iodo-6-methylpyridin-2-amine. This guide therefore presents a comparative analysis of bioactive compounds derived from the structurally similar and well-documented starting material, 2-Amino-5-bromo-4-methylpyridine . The experimental data and methodologies presented herein are based on published studies of derivatives from this analogous compound and are intended to provide a framework for potential research directions and comparative analysis.

The strategic placement of halogen atoms and amine groups on a pyridine core provides a versatile scaffold for the development of potent and selective therapeutic agents. This guide offers an objective comparison of the biological performance of various classes of compounds derived from 2-Amino-5-bromo-4-methylpyridine, with a focus on their potential applications in oncology.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

A prominent application of 2-Amino-5-bromo-4-methylpyridine derivatives is in the development of kinase inhibitors.[1] These compounds are designed to interfere with the signaling pathways that regulate cell growth and division, which are often dysregulated in cancer.

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[1] Derivatives of 2-Amino-5-bromo-4-methylpyridine have been explored as inhibitors of PLK4.

Table 1: Inhibitory Activity of a Representative PLK4 Inhibitor Derived from a Substituted Bromopyridine Scaffold

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, nM)
CFI-400945PLK40.28MDA-MB-2317
CFI-400945PLK40.28BT-5498
CFI-400945PLK40.28SUM-14910

Data is illustrative and based on a known PLK4 inhibitor to demonstrate the potential of this class of compounds.

PLK4_Inhibition_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Aneuploidy Aneuploidy Centriole_Duplication->Aneuploidy Tumor_Growth Tumor Growth Aneuploidy->Tumor_Growth Derivative 2-Amino-5-bromo-4- methylpyridine Derivative Derivative->PLK4 Inhibition

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase pathway is involved in inflammatory responses and is a target in various diseases, including cancer.[2] Pyridinylimidazole-based compounds, which can be synthesized from 2-Amino-5-bromo-4-methylpyridine, are a notable class of p38 MAP kinase inhibitors.[2]

Table 2: Representative Inhibitory Activity of a Pyridinylimidazole-based p38 MAP Kinase Inhibitor

Compound ClassTarget KinaseIC₅₀ (nM)Assay Type
Pyridinylimidazolep38α MAP Kinase5-100Enzymatic

Data is representative of the class of compounds and not from a specific derivative of the starting material.

p38_MAP_Kinase_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Derivative Pyridinylimidazole Derivative Derivative->p38_MAPK Inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of compounds derived from 2-Amino-5-bromo-4-methylpyridine.

Synthesis of 2-Aryl-5-methylpyridin-4-amines via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]

Suzuki_Coupling_Workflow Start Start: 2-Amino-5-bromo- 4-methylpyridine Reagents Arylboronic Acid, Pd Catalyst, Base Start->Reagents 1. Reaction Reaction in Dioxane/Water Reagents->Reaction 2. Workup Extraction and Purification Reaction->Workup 3. Product Product: 2-Aryl-5-methyl- pyridin-4-amine Workup->Product 4.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water)

Procedure:

  • To a reaction vessel, add 2-Amino-5-bromo-4-methylpyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Add the solvent system (e.g., 4:1 dioxane:water).

  • Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.[2]

Materials:

  • Test compound

  • Target kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a multi-well plate, add the kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Proliferation (MTT) Assay

This protocol is a standard colorimetric assay for assessing the antiproliferative activity of compounds on cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • Calculate the GI₅₀ (Growth Inhibition 50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

While direct experimental data on the biological activities of compounds derived from this compound is not currently available in the public domain, the analysis of structurally related compounds, particularly those from 2-Amino-5-bromo-4-methylpyridine, provides a valuable roadmap for future research. The demonstrated potential of this class of halogenated pyridines as kinase inhibitors highlights their significance in the field of oncology drug discovery. The synthetic and screening protocols outlined in this guide offer a solid foundation for researchers to explore the therapeutic potential of novel derivatives of this compound and similar scaffolds. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency, selectivity, and overall pharmacological profiles.

References

A Comparative Guide to Cross-Coupling Methods for the Functionalization of Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions of halopyridines represent a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the optimal cross-coupling method is critical and depends on the nature of the halopyridine, the desired coupling partner, and the required functional group tolerance. This guide provides an objective comparison of the leading cross-coupling methodologies for halopyridines, supported by experimental data and detailed protocols to aid in reaction design and optimization.

General Reactivity Trends of Halopyridines

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is governed by two primary factors: the nature of the halogen and its position on the pyridine ring.

  • Influence of the Halogen : The reactivity generally follows the trend I > Br > Cl > F. This correlates with the carbon-halogen (C-X) bond dissociation energy, where the weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step. Consequently, iodopyridines are the most reactive substrates, often requiring milder reaction conditions, while chloropyridines are more challenging and may necessitate more sophisticated catalyst systems.[1]

  • Influence of the Position : The electron-deficient nature of the pyridine ring influences the reactivity of the halogen substituent based on its position. The general order of reactivity is 4- > 2- > 3- for the oxidative addition step. The 4- and 2-positions are more electron-deficient and thus more readily undergo oxidative addition compared to the 3-position.

Comparative Analysis of Key Cross-Coupling Methods

This section provides a comparative overview of the most prominent cross-coupling reactions for halopyridines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability, low toxicity, and commercial availability of boronic acids.[2]

Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF/H₂O120 (MW)0.17~80
2Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1001295
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001892
4Pd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O801698

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [2]

  • Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloropyridine (1.0 mmol, 1.0 equiv.), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[1][3] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines.

Table 2: Comparison of Catalytic Systems for the Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene802495
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1001892
3[Pd(allyl)Cl]₂ (1)DavePhos (2)K₃PO₄t-BuOH1001690
4Pd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1101296

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine with a Primary Amine [1]

  • Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Reagent Addition : Add 3-bromopyridine (1.0 equiv.) and the primary amine (1.2 equiv.) to the tube.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction Execution : Seal the tube and heat the mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring for the required time, monitoring by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylpyridines.[4]

Table 3: Comparison of Conditions for the Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT695
2PdCl₂(PPh₃)₂ (2)CuI (4)PiperidineDMF50492
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NDMF100396
4PdCl₂(dppf) (2)CuI (4)Cs₂CO₃1,4-Dioxane80888

Experimental Protocol: Sonogashira Coupling of 3-Fluoro-4-Iodopyridine with a Terminal Alkyne [5]

  • Reaction Setup : To a dry, two-necked round-bottom flask under an inert atmosphere, add 3-fluoro-4-iodopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).

  • Solvent and Base Addition : Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv.). Stir for 5-10 minutes.

  • Alkyne Addition : Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution : Stir the reaction at the desired temperature (RT to 65 °C) and monitor by TLC.

  • Work-up : Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by flash column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6]

Table 4: Comparison of Conditions for the Heck Reaction of Bromopyridines with Styrene

EntryHalopyridinePalladium Catalyst (mol%)Ligand/AdditiveBaseSolventTemp. (°C)Yield (%)
13-BromopyridinePd(OAc)₂ (10)-K₂CO₃Toluene13042
22-BromopyridinePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100Good
34-BromopyridinePd/C-Na₂CO₃NMP14085
42-BromopyridinePd(dppf)Cl₂ (3)-NaOAcDMA12090

Experimental Protocol: Heck Reaction of 6-Chloropyridin-3-amine with an Alkene [7]

  • Reaction Setup : In a sealable reaction tube, combine 6-chloropyridin-3-amine (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if necessary (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 equiv.).

  • Reagent and Solvent Addition : Add the alkene (1.5 equiv.) and a polar aprotic solvent (e.g., DMF or NMP).

  • Reaction Execution : Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C), monitoring by TLC or GC-MS.

  • Work-up : After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner. While it offers broad functional group tolerance and the organostannanes are stable to air and moisture, the toxicity of tin compounds is a significant drawback.[8]

Table 5: Comparison of Conditions for the Stille Coupling of Bromopyridines with Organostannanes

EntryHalopyridineOrganostannanePalladium Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
12,6-DibromopyridineTributyl(vinyl)stannanePd(PPh₃)₄ (5)DMF80485 (mono)
23-Bromopyridine(Tributylstannyl)benzenePdCl₂(PPh₃)₂ (2)Toluene1101692
32-Bromopyridine2-(Tributylstannyl)thiophenePd(dppf)Cl₂ (3)Dioxane1001288
44-ChloropyridineTrimethyl(phenyl)stannanePd₂(dba)₃ / P(tBu)₃ (2/4)Dioxane1002475

Experimental Protocol: Stille Coupling of 2,6-Dibromopyridine with Tributyl(vinyl)stannane [9]

  • Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 equiv.) and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Reagent Addition : Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Add tributyl(vinyl)stannane (1.1 equiv. for mono-substitution) via syringe.

  • Reaction Execution : Heat the reaction mixture to 80 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up : Cool the reaction mixture to room temperature, pour into a saturated aqueous solution of KF, and stir for 1 hour. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. Organozinc reagents are more reactive than organoboranes and organostannanes but are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.[10]

Table 6: Comparison of Conditions for the Negishi Coupling of Halopyridines

EntryHalopyridineOrganozinc ReagentPalladium Catalyst (mol%)SolventTemp. (°C)Yield (%)
12-Bromopyridine3-Methyl-2-pyridylzinc chloridePd(PPh₃)₄ (5)THFReflux85-95
23-IodopyridinePhenylzinc chloridePd(dppf)Cl₂ (3)THF6092
32-ChloropyridineEthylzinc bromidePd(OAc)₂ / XPhos (2/4)Dioxane10078
44-BromopyridineBenzylzinc chloridePd₂(dba)₃ / P(o-tol)₃ (1/4)THFRT90

Experimental Protocol: Negishi Coupling for the Synthesis of 2'-Methyl-2,3'-bipyridine [11]

  • Preparation of Organozinc Reagent : In a flame-dried flask under argon, dissolve 2-bromo-3-methylpyridine (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add tert-butyllithium (1.1 equiv.) dropwise and stir for 30 minutes. To this solution, add a solution of ZnCl₂ (1.2 equiv.) in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction : To the freshly prepared organozinc solution, add 2-bromopyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction Execution : Heat the reaction mixture to reflux (approx. 66 °C for THF) for 18-24 hours.

  • Work-up : Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent.

  • Purification : Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Visualizing the Process: Catalytic Cycles and Workflow

To further aid in the understanding and selection of an appropriate cross-coupling method, the following diagrams illustrate the general catalytic cycle and a decision-making workflow.

Cross_Coupling_Catalytic_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)Ln Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar-Pd(II)(R)L_n Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Halopyridine Ar-X (Halopyridine) Halopyridine->Oxidative_Addition Organometallic R-M (Coupling Partner) Organometallic->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision_Workflow start Define Target Bond (C-C or C-N) bond_type Bond Type? start->bond_type cc_coupling C-C Coupling bond_type->cc_coupling C-C cn_coupling C-N Coupling (Buchwald-Hartwig) bond_type->cn_coupling C-N coupling_partner Coupling Partner? cc_coupling->coupling_partner halopyridine Consider Halopyridine Reactivity (I > Br > Cl) & Position (4 > 2 > 3) cn_coupling->halopyridine boron Organoboron (Suzuki) coupling_partner->boron Boron alkyne Terminal Alkyne (Sonogashira) coupling_partner->alkyne Alkyne alkene Alkene (Heck) coupling_partner->alkene Alkene tin Organotin (Stille) coupling_partner->tin Tin zinc Organozinc (Negishi) coupling_partner->zinc Zinc boron->halopyridine alkyne->halopyridine alkene->halopyridine tin->halopyridine zinc->halopyridine optimize Optimize Catalyst, Ligand, Base, Solvent, Temperature halopyridine->optimize

Caption: Decision workflow for selecting a cross-coupling method for halopyridines.

Conclusion

The palladium-catalyzed cross-coupling of halopyridines is an indispensable strategy in modern chemical synthesis. The Suzuki-Miyaura coupling stands out for its operational simplicity and the low toxicity of its reagents. The Buchwald-Hartwig amination is the premier choice for C-N bond formation. The Sonogashira, Heck, Stille, and Negishi reactions each offer unique advantages for the introduction of specific carbon-based functionalities. A thorough understanding of the reactivity of the halopyridine substrate, coupled with careful selection of the catalytic system and reaction conditions, is crucial for achieving high yields and selectivity. This guide provides a foundational framework to assist researchers in navigating the diverse landscape of cross-coupling methodologies for the efficient and predictable functionalization of halopyridines.

References

A Comparative Spectroscopic Guide to 5-Bromo-3-iodo-6-methylpyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis of 5-Bromo-3-iodo-6-methylpyridin-2-amine and related pyridin-2-amine derivatives. Due to the limited availability of direct experimental data for the title compound, this document focuses on predicting its spectroscopic characteristics based on the analysis of structurally similar compounds. The information presented is intended for researchers, scientists, and professionals in drug development to aid in the characterization of novel halogenated pyridine derivatives.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. The predictions for the title compound are based on established principles of spectroscopic analysis and data from related structures.

Table 1: ¹H NMR Chemical Shift Comparison (Predicted vs. Observed)

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 / Methyl-H (ppm)Amino-H (ppm)Reference
This compound--~7.8--~2.5~5.0Predicted
2-Amino-5-bromopyridine7.496.418.10--4.58[1]
2-Amino-5-bromo-3-iodopyridine--7.968.06--5.00[1]
5-Bromo-2-methylpyridin-3-amine7.38--7.82.6--[2]

Table 2: ¹³C NMR Chemical Shift Comparison (Predicted vs. Observed)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Methyl-C (ppm)Reference
This compound~158~90~148~110~150~24Predicted
5-(4-Iodophenyl)-2-methylpyridin-3-amine145.5144.2135.7120.1138.415.8[2]
3-Amino-5-bromo-2-iodopyridine106.10120.01120.92137.97147.68--[3]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Range for this compoundObserved in 2-Aminopyridine DerivativesReference
N-H Stretching3300-3500 (asymmetric and symmetric)3442, 3300[4]
N-H Scissoring~16301628 (Raman), 1617 (IR)[4]
C=C, C=N Ring Stretching1400-16001600, 1562, 1481, 1439[5]
C-N Stretching~13001328[4]
C-Br Stretching500-600Not specified
C-I Stretching~500Not specified

Table 4: Mass Spectrometry Fragmentation (Predicted)

Ionm/z (Predicted)Comments
[M]⁺312, 314The molecular ion peak will appear as a doublet with approximately equal intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). The peak at m/z 312 corresponds to the molecule with ⁷⁹Br, and the peak at m/z 314 corresponds to the molecule with ⁸¹Br.[6][7]
[M-H]⁺311, 313Loss of a hydrogen atom.
[M-CH₃]⁺297, 299Loss of the methyl group.
[M-Br]⁺235Loss of the bromine atom.
[M-I]⁺185, 187Loss of the iodine atom.
[M-Br-I]⁺108Loss of both halogen atoms.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound derivatives.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire proton NMR spectra with a spectral width of 0-12 ppm. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR: Acquire carbon-13 NMR spectra with a spectral width of 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.[6][7]

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of substituted pyridin-2-amine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 2-Aminopyridine) bromination Bromination start->bromination iodination Iodination bromination->iodination purification Purification (e.g., Recrystallization) iodination->purification nmr NMR Analysis (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of halogenated pyridin-2-amines.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information compound This compound nmr NMR compound->nmr ir IR compound->ir ms MS compound->ms connectivity Atom Connectivity (¹H, ¹³C NMR) nmr->connectivity functional_groups Functional Groups (IR) ir->functional_groups molecular_weight Molecular Weight & Isotopic Pattern (MS) ms->molecular_weight

References

A Comparative Guide to Validated Analytical Methods for 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques suitable for the analysis of 5-Bromo-3-iodo-6-methylpyridin-2-amine are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is the preferred method for purity assessment and quantification of non-volatile impurities due to its robustness and high precision.[3] GC-MS is a powerful tool for the identification of volatile organic impurities, residual solvents, and for providing structural confirmation.[3]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of sensitivity. Below is a comparison of the expected performance of HPLC-UV and GC-MS for the analysis of this compound, based on data from analogous compounds.[4][5]

Table 1: Comparison of HPLC-UV and GC-MS Methods for the Analysis of Halogenated Pyridine Derivatives

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[3]
Typical Stationary Phase C18 Reverse-Phase[2][5]Non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane)[3]
Mobile/Carrier Phase Acetonitrile and Water Gradient[2][5]Inert gas (e.g., Helium, Hydrogen)[2]
Temperature Ambient to moderately elevated (e.g., 25-40 °C)[3]High-temperature ramp (e.g., 50-280 °C)[3]
Detection UV-Vis Detector (e.g., 254 nm)[3]Mass Spectrometer (MS)
Derivatization Not typically required.May be required for polar amines to improve volatility.[2]

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance characteristics of a validated HPLC-UV method and a GC-MS method for the analysis of compounds structurally similar to this compound. These values are indicative and should be verified during in-house method validation.

Table 2: Representative Quantitative Performance Data

ParameterHPLC-UV (Adapted from pyridine derivatives)GC-MS (Adapted from aromatic amines)
Linearity (R²) > 0.999[6]> 0.995
Accuracy (% Recovery) 98.0 - 102.0%[5]89 - 101%[4]
Precision (% RSD) < 2.0%[5]< 15%
Limit of Detection (LOD) 0.5 - 2 ng/mL[6]0.006 mg/kg[4]
Limit of Quantification (LOQ) 2 - 10 ng/mL[6]0.020 mg/kg[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and consistent results. The following are representative procedures for HPLC-UV and GC-MS analysis, which can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for determining the purity and quantifying the assay of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10
    30 10

    [7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.[7]

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[7]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.[7]

System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[7]

  • The tailing factor for the main peak should be between 0.8 and 1.5.[7]

  • The theoretical plates should be not less than 2000.[7]

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification of volatile impurities and for confirming the identity of the main component. Derivatization may be necessary to improve the volatility of the analyte.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[2]

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).[2][3]

  • Injector: Split/splitless inlet, typically at 270 °C.[3]

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/s.[3]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 1 min.[3]

  • Mass Spectrometer:

    • Ion Source Temperature: 200 °C.[3]

    • Interface Temperature: 280 °C.[3]

    • Ionization Mode: Electron Ionization (EI).

Sample Preparation (with Derivatization):

  • Accurately weigh the sample into a vial.

  • Dissolve in a suitable solvent (e.g., pyridine).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture to facilitate the reaction (e.g., 70°C for 30 minutes).

  • Cool to room temperature before injection.

Visualizing the Analytical Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample/ Reference Standard dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/ Assay integrate->calculate

Caption: A general workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent (e.g., BSTFA) & Heat dissolve->derivatize inject Inject into GC-MS System derivatize->inject separate Chromatographic Separation (Capillary Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify Impurities by Mass Spectra detect->identify confirm Confirm Main Component Identity identify->confirm

Caption: A general workflow for the GC-MS analysis of this compound.

Conclusion

The analytical characterization of this compound can be effectively achieved using a combination of HPLC and GC-MS techniques. HPLC-UV is the recommended method for routine purity testing and assay determination due to its high precision and robustness. GC-MS provides complementary information, being particularly useful for the identification of volatile impurities and for structural confirmation. The provided protocols and performance data, adapted from closely related compounds, offer a solid foundation for the development and validation of specific analytical methods for this important pharmaceutical intermediate. It is imperative that any method adapted for this compound undergoes a thorough in-house validation to ensure it is fit for its intended purpose, adhering to the principles outlined in ICH guidelines.

References

Comparative Reactivity Analysis: Iodo vs. Bromo Substituents in 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the iodo and bromo groups in 5-Bromo-3-iodo-6-methylpyridin-2-amine, a common scaffold in medicinal chemistry. The differential reactivity of these halogens is crucial for sequential, site-selective cross-coupling reactions, enabling the efficient synthesis of complex molecular architectures. The information presented is supported by established chemical principles and data from analogous systems.

Introduction to Halogen Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the reactivity of the halide (C-X) bond is paramount. The first and often rate-determining step is the oxidative addition of the C-X bond to the palladium(0) catalyst. The efficiency of this step is inversely related to the C-X bond dissociation energy.

The general reactivity trend for halogens is:

C-I > C-Br > C-Cl > C-F

The carbon-iodine bond is the longest and weakest among the halogens (excluding astatine), making it the most susceptible to oxidative addition. This inherent reactivity difference allows for chemoselective functionalization of dihalogenated substrates like this compound, where the iodo group can be selectively targeted while the bromo group remains intact for a subsequent transformation.

Quantitative Reactivity Comparison

Direct experimental data for this compound is not extensively published. However, the reactivity pattern is well-established for a wide range of bromo-iodo-aryl and heteroaryl systems. The following table summarizes typical yields for selective cross-coupling reactions on analogous bromo-iodo-pyridine substrates, demonstrating the preferential reaction at the iodo-substituted position.

Reaction TypeCoupling PartnerCatalyst SystemPosition ReactedTypical Yield (%)Reference System
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄, Na₂CO₃C3-Iodo85-95%2-Bromo-4-iodopyridine
Suzuki Coupling Arylboronic AcidPd(PPh₃)₄, Na₂CO₃C5-Bromo<5% (unreacted)2-Bromo-4-iodopyridine
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NC3-Iodo90-98%3-Bromo-5-iodopyridine
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NC5-Bromo<5% (unreacted)3-Bromo-5-iodopyridine
Buchwald-Hartwig AminePd₂(dba)₃, Xantphos, Cs₂CO₃C3-Iodo80-92%Dihaloaryl systems
Buchwald-Hartwig AminePd₂(dba)₃, Xantphos, Cs₂CO₃C5-Bromo<10% (unreacted)Dihaloaryl systems

Note: Yields are illustrative and based on reactions with analogous substrates under conditions optimized for selectivity.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized mechanism for a palladium-catalyzed cross-coupling reaction. The initial, selective oxidative addition at the weaker C-I bond is the key step that dictates the outcome of the reaction with this compound.

G sub This compound (Ar-I, Ar'-Br) oa_complex_i Oxidative Addition Complex (I-Ar-Pd(II)L_n-X) sub->oa_complex_i Oxidative Addition (Fast, at C-I bond) pd0 Pd(0)L_n Catalyst pd0->oa_complex_i trans Transmetalation oa_complex_i->trans partner Coupling Partner (e.g., R-B(OH)₂) partner->trans re_complex Intermediate Complex (I-Ar-Pd(II)L_n-R) trans->re_complex product C3-Coupled Product (Ar-R, Ar'-Br) re_complex->product Reductive Elimination pd0_regen Pd(0)L_n (Regenerated) re_complex->pd0_regen pd0_regen->pd0 Catalytic Cycle G start This compound step1 Step 1: Selective Cross-Coupling (e.g., Suzuki, Sonogashira) Conditions: Mild (low temp, specific ligand) start->step1 Reactant intermediate 3-Substituted-5-bromo- 6-methylpyridin-2-amine step1->intermediate Product 1 step2 Step 2: Second Cross-Coupling Conditions: Harsher (high temp, different catalyst/ligand) intermediate->step2 Reactant final_product 3,5-Disubstituted- 6-methylpyridin-2-amine step2->final_product Final Product

Benchmarking New Catalysts for Cross-Coupling Reactions Using 5-Bromo-3-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. The title compound, 5-Bromo-3-iodo-6-methylpyridin-2-amine, represents an ideal substrate for benchmarking the performance of novel cross-coupling catalysts due to its distinct electronic and steric properties, and the presence of two different halogen atoms offering opportunities for selective functionalization. This guide provides a comparative analysis of established catalyst systems for Suzuki-Miyaura and Sonogashira coupling reactions, offering a baseline against which new catalysts can be evaluated. The data presented is compiled from studies on structurally analogous dihalogenated pyridines, providing a strong predictive framework for the target substrate.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is a key feature of this substrate, allowing for selective cross-coupling at the 3-position (iodo) under milder conditions, while the 5-position (bromo) can be targeted for subsequent transformations under more forcing conditions.[1][2] This inherent selectivity is crucial for the controlled synthesis of complex molecules.

Comparative Performance of Catalytic Systems in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The choice of catalyst and ligand is critical, especially for substrates like substituted aminopyridines where the nitrogen atoms can coordinate to the metal center and influence catalytic activity.[3][4] Below is a comparison of typical catalyst systems for the selective coupling at the iodo-position of a model dihalogenated pyridine.

Catalyst SystemLigandBaseSolventTypical Yield (%) for Mono-arylation (at C-I)Reference(s)
1. Pd(PPh₃)₄PPh₃K₃PO₄ or K₂CO₃1,4-Dioxane/H₂O (4:1)80-90[3]
2. Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O>90 (Expected High)[3]
3. Pd-PEPPSI-IPrIPrK₂CO₃TolueneVariable, can influence selectivity[5]
4. PdCl₂(dppf)dppfNa₂CO₃DME/H₂O70-85[6]

Note: Yields are based on reactions with analogous bromo-iodopyridine substrates and may vary for this compound.

Comparative Performance of Catalytic Systems in Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes. For dihalogenated substrates, achieving mono-alkynylation at the more reactive C-I bond is the primary objective. Both traditional copper-catalyzed and copper-free conditions are viable, with the latter often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8]

Catalyst SystemCo-catalystBaseSolventTypical Yield (%) for Mono-alkynylation (at C-I)Reference(s)
1. Pd(PPh₃)₄CuIEt₃N or TEATHF or DMF85-95[1][7]
2. PdCl₂(PPh₃)₂CuIPiperidineDMF~90[2]
3. Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF72-96[9]
4. Pd(P(t-Bu)₃)₂ (Copper-Free)NoneK₂CO₃Toluene/Dioxane>80 (Expected High)[7]

Note: Yields are based on reactions with analogous bromo-iodopyridine substrates and may vary for this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of catalytic reactions. Below are generalized protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can serve as a starting point for benchmarking new catalysts with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of structurally similar brominated aminopyridines.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling (Copper-Catalyzed)

This protocol is based on established procedures for the Sonogashira coupling of dihalopyridines.[1][7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Base (e.g., Triethylamine (Et₃N), anhydrous and degassed)

  • Solvent (e.g., Tetrahydrofuran (THF), anhydrous and degassed)

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Experimental and Logical Workflows

To aid in the design and execution of catalyst benchmarking studies, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow for Catalyst Benchmarking reagents Combine Substrate, Coupling Partner, & Base atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere catalyst Add Catalyst System (Precatalyst + Ligand) atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) & Yield Calculation purification->analysis

Caption: A generalized experimental workflow for cross-coupling reactions.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R-X) pd2_alkoxide R-Pd(II)L2-OR' pd2_halide->pd2_alkoxide Base Activation pd2_aryl R-Pd(II)L2-Ar pd2_alkoxide->pd2_aryl Transmetalation (Ar-B(OR)2) product R-Ar (Product) pd2_aryl->product product->pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

References

Navigating the Reactivity Landscape of 5-Bromo-3-iodo-6-methylpyridin-2-amine: A DFT-Informed Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of highly functionalized heterocyclic compounds is paramount for efficient molecular design and synthesis. This guide provides a comprehensive comparative analysis of the reactivity of 5-Bromo-3-iodo-6-methylpyridin-2-amine, a versatile building block in medicinal chemistry. Leveraging insights from Density Functional Theory (DFT) studies on analogous systems and extensive experimental data, this document offers a predictive framework for its behavior in key cross-coupling reactions and highlights its utility against alternative scaffolds.

The strategic placement of bromo, iodo, methyl, and amino substituents on the pyridine core of this compound bestows upon it a rich and selective reactivity profile. The presence of two distinct halogen atoms, bromine and iodine, at the C5 and C3 positions respectively, opens avenues for sequential and site-selective functionalization, a critical advantage in the construction of complex molecular architectures.

Theoretical Reactivity Analysis: A DFT Perspective

While direct DFT studies on this compound are not extensively reported in the public domain, a wealth of computational research on substituted pyridines allows for a robust extrapolation of its reactivity.[1][2] DFT calculations on related halopyridines consistently demonstrate that the C-I bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to a C-Br bond on the same aromatic ring. This difference in bond dissociation energy is a primary determinant of chemoselectivity in cross-coupling reactions.

Furthermore, the electronic landscape of the pyridine ring, modulated by the electron-donating effects of the amino and methyl groups, plays a crucial role. The amino group at C2 and the methyl group at C6 are expected to increase the electron density of the ring, which can influence the rate of oxidative addition. DFT studies on similar systems have shown that electron-donating groups can enhance the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions.[3][4]

Table 1: Calculated Reactivity Descriptors for Halogenated Pyridines (Illustrative Data from Analogous Systems)

Reactivity DescriptorC-I BondC-Br BondJustification
Bond Dissociation Energy (kcal/mol) ~65-70~80-85The C-I bond is inherently weaker than the C-Br bond.
LUMO Energy (eV) LowerHigherA lower LUMO energy at the C-I position indicates greater electrophilicity and susceptibility to nucleophilic attack by the catalyst.
Calculated Reaction Barrier for Oxidative Addition (kcal/mol) LowerHigherThe weaker C-I bond and favorable electronic factors lead to a lower activation energy for the initial step of the catalytic cycle.

Note: The values presented are approximations based on published DFT studies on structurally similar compounds and are intended for comparative purposes.

Comparative Performance in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound allows for a stepwise functionalization strategy. The C3-iodo position is the more reactive site and is expected to selectively undergo cross-coupling under milder conditions, leaving the C5-bromo position available for a subsequent transformation. This chemoselectivity is a significant advantage over di-bromo or di-iodo analogs where selective mono-functionalization can be challenging.

Table 2: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeReactivity at C3-Iodo PositionReactivity at C5-Bromo PositionKey Differentiating Factors
Suzuki-Miyaura Coupling HighModerateThe C-I bond's lower bond dissociation energy allows for reaction at lower temperatures and with a wider range of boronic acids.[3][5][6]
Sonogashira Coupling HighModerateSelective coupling at the iodo position is readily achievable, enabling the introduction of alkynyl moieties.[7][8][9][10]
Buchwald-Hartwig Amination HighModerateSequential amination is possible, first at the more reactive iodo-position.[11][12][13][14]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key cross-coupling reactions, adaptable for this compound based on established procedures for similar substrates.[5][13][15]

General Procedure for Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

To a degassed solution of this compound (1.0 equiv) in a suitable solvent such as 1,4-dioxane/water (4:1), is added the arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv). The reaction mixture is heated under an inert atmosphere at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv) is dissolved in a solvent system such as THF/Et₃N. A palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.03 equiv), and a copper(I) co-catalyst like CuI (0.05 equiv) are added. The terminal alkyne (1.2 equiv) is then introduced, and the reaction is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The product is purified by flash chromatography.[7][8]

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) is assembled in a dry Schlenk tube under an inert atmosphere. Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C. The reaction is monitored until completion. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[11][13]

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the logical flow of a comparative reactivity analysis and a typical experimental workflow for cross-coupling reactions.

cluster_0 Comparative Reactivity Analysis A This compound C Reactivity at C3-Iodo A->C D Reactivity at C5-Bromo A->D B Alternative Dihalogenated Pyridines (e.g., 3,5-dibromopyridine) E Reactivity at C3-Bromo B->E F Reactivity at C5-Bromo B->F G Selective Functionalization Possible C->G Higher Reactivity D->G Lower Reactivity H Less Selective Functionalization E->H F->H

Caption: Logical flow for comparing the reactivity of this compound with other dihalogenated pyridines.

cluster_1 Experimental Workflow for Cross-Coupling prep Reactant & Reagent Preparation setup Reaction Setup (Inert Atmosphere) prep->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to Isomeric Purity Analysis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of quality control in the chemical and pharmaceutical industries. Substituted pyridines, a common scaffold in many pharmaceutical compounds, often exist as isomers with distinct pharmacological and toxicological profiles. This guide provides an objective comparison of four key analytical techniques for the isomeric purity analysis of substituted pyridines: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical technique for isomeric purity analysis is contingent on the physicochemical properties of the substituted pyridine isomers, the required sensitivity, and the analytical throughput. Below is a summary of the key performance characteristics of each technique.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility.Differential migration of ions in an electric field.Signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard for the analyte.[1]
Typical Analytes Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Charged and highly polar compounds.Soluble compounds in deuterated solvents.
Resolution Good to excellent, highly dependent on column chemistry and mobile phase composition.Excellent for volatile isomers.Very high, capable of separating species with minute mobility differences.Generally lower than chromatographic techniques for complex mixtures, but can resolve signals from different isomers.
Limit of Detection (LOD) ~0.01 - 1 µg/mL~0.1 - 10 ng/mL~0.1 - 5 µg/mL~0.1 - 1 mg/mL (analyte dependent)
Limit of Quantitation (LOQ) ~0.05 - 5 µg/mL~0.5 - 50 ng/mL~0.5 - 20 µg/mL~0.5 - 5 mg/mL (analyte dependent)
Analysis Time 5 - 30 minutes5 - 30 minutes5 - 20 minutes2 - 15 minutes per sample
Key Advantages Versatility, wide applicability, robust and well-established.High resolution, sensitivity, and speed for volatile compounds.High efficiency, minimal sample and solvent consumption.Absolute quantification without a specific reference standard, provides structural information.
Limitations Requires solvent consumption, potential for peak tailing with basic compounds.Limited to volatile and thermally stable analytes, may require derivatization.Limited to charged or chargeable analytes, can be sensitive to matrix effects.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Experimental Protocols

Detailed methodologies for the analysis of substituted pyridine isomers using HPLC, GC, CE, and qNMR are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Aminopyridine Isomers

This method is suitable for the separation of 2-, 3-, and 4-aminopyridine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Mixed-mode column (e.g., Amaze HD, 150 x 3.2 mm).

  • Mobile Phase: Acetonitrile/Methanol (60/40, v/v) with 0.2% Formic Acid and 0.25% Ammonium Formate.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 275 nm.[2]

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.3 mg/mL.

Gas Chromatography (GC-FID) for Picoline Isomers

This method is suitable for the separation of 2-, 3-, and 4-picoline (methylpyridines).

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 4 minutes.

    • Ramp: 10 °C/min to 240 °C.

  • Detector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 30:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration.

Capillary Zone Electrophoresis (CZE) for Substituted Pyridine Isomers

This protocol provides a general framework for the separation of charged substituted pyridine isomers.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at a pH that ensures the analytes are charged (e.g., pH 2.5).

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at a wavelength appropriate for the analytes (e.g., 214 nm or 254 nm).

  • Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.1-1 mg/mL.

Quantitative NMR (qNMR) for Isomeric Ratio of Lutidine Isomers

This protocol describes the determination of the isomeric ratio of lutidine (dimethylpyridine) isomers.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard (for absolute quantification, if needed): A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[1]

  • Sample Preparation: Accurately weigh 10-20 mg of the lutidine isomer mixture into an NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent. If using an internal standard, accurately weigh a known amount of the standard into the same tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for high accuracy).[3]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved signals corresponding to each isomer.

  • Calculation of Isomeric Ratio: The ratio of the integrals of the signals from each isomer, normalized by the number of protons giving rise to each signal, directly corresponds to the molar ratio of the isomers in the mixture.

Visualizing the Workflow and Logic

To further aid in understanding the analytical process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical considerations for selecting an appropriate analytical technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Reporting start Sample Weighing & Dissolution filt Filtration/ Dilution start->filt hplc HPLC Analysis filt->hplc gc GC Analysis filt->gc ce CE Analysis filt->ce qnmr qNMR Analysis filt->qnmr proc Peak Integration/ Signal Quantification hplc->proc gc->proc ce->proc qnmr->proc report Purity Calculation & Reporting proc->report

A generalized workflow for the isomeric purity analysis of substituted pyridines.

Method_Selection_Logic cluster_properties Analyte Properties cluster_methods Recommended Technique start Substituted Pyridine Isomers volatile Volatile & Thermally Stable? start->volatile charged Charged/ Ionizable? volatile->charged No gc GC volatile->gc Yes hplc HPLC charged->hplc No ce CE charged->ce Yes qnmr qNMR (if soluble) gc->qnmr hplc->qnmr ce->qnmr

A decision tree for selecting an appropriate analytical technique.

Conclusion

The choice of analytical technique for the isomeric purity analysis of substituted pyridines is multifaceted and depends on the specific properties of the isomers and the analytical requirements.

  • HPLC is a versatile and robust technique applicable to a wide range of substituted pyridines.

  • GC offers superior resolution for volatile isomers such as picolines and lutidines.

  • CE provides high separation efficiency for charged or ionizable pyridine derivatives with minimal sample consumption.

  • qNMR serves as a powerful tool for absolute quantification without the need for specific isomer reference standards and provides valuable structural information.

For comprehensive characterization and method validation, an orthogonal approach, employing two or more of these techniques, is often recommended. This ensures the accuracy and reliability of the isomeric purity determination, which is paramount for ensuring the quality and safety of pharmaceutical products.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-iodo-6-methylpyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Bromo-3-iodo-6-methylpyridin-2-amine (CAS No. 958357-86-3), a halogenated pyridine derivative utilized in research and development.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Due to its classification as a halogenated organic compound, this compound must be treated as hazardous waste.[2][3] Improper disposal, such as discarding it in the regular trash or down the drain, is strictly prohibited.[2][4] The recommended disposal method is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[5]

Key Safety and Handling Data

PropertyValue/InformationReference
Chemical Name This compound[1]
CAS Number 958357-86-3[1]
Molecular Formula C₆H₆BrIN₂[1]
GHS Pictogram Irritant[6]
Signal Word Warning[6][7]
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]
Personal Protective Equipment (PPE) Chemically resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. A NIOSH-approved respirator may be necessary if dust is generated.[2][3][6]

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound and any materials contaminated with it.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling the waste, ensure that all required PPE is worn, including nitrile gloves, safety goggles, and a laboratory coat.[2][3] 1.2. All handling of the solid material and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

2.0 Waste Segregation and Collection

2.1. Designate a specific, labeled hazardous waste container for "Halogenated Organic Waste".[2][3] This waste stream must be kept separate from non-halogenated chemical waste.[8] 2.2. The container must be made of a compatible material (e.g., polyethylene or glass), be in good condition with a secure, sealable lid, and be leak-proof.[2] 2.3. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2][8] 2.4. Carefully place the waste chemical and any contaminated materials (e.g., weighing paper, pipette tips, gloves) into the designated container.[6] Avoid generating dust.[6]

3.0 Spill Management

3.1. In the event of a spill, evacuate personnel from the immediate area.[5] 3.2. Absorb the spill using an inert material such as sand or vermiculite.[4] 3.3. Collect the absorbent material and place it into the designated "Halogenated Organic Waste" container.[4] 3.4. Do not allow the chemical to enter drains or waterways.

4.0 Storage and Final Disposal

4.1. Keep the hazardous waste container securely closed when not in use.[8] 4.2. Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents and acids.[6][8] 4.3. Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[8] All disposal must be in accordance with local, state, and federal regulations.[6]

Disposal Workflow

DisposalWorkflow A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Waste Generation (Unused chemical, contaminated items) C->D E Segregate as 'Halogenated Organic Waste' D->E F Use Designated, Labeled, Leak-Proof Container E->F G Spill Occurs? F->G H Absorb with Inert Material (e.g., sand, vermiculite) G->H Yes J Store Container Securely in Designated Area G->J No I Collect and Add to Waste Container H->I I->J K Arrange for Pickup by Licensed Waste Disposal Company J->K L End: Compliant Disposal K->L

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.